5-Bromo-4-isopropylthiazol-2-amine
Description
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Properties
IUPAC Name |
5-bromo-4-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKYAYJIVQOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705445 | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025700-49-5 | |
| Record name | 5-Bromo-4-(1-methylethyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025700-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-Bromo-4-isopropylthiazol-2-amine and its hydrobromide salt. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases with predicted values and analogous compound data to offer a thorough profile. It also presents a putative synthesis protocol based on established methods for related compounds and outlines the expected spectral characteristics. Furthermore, this guide explores the potential role of the 2-aminothiazole scaffold in relevant biological pathways, providing context for its application in drug discovery and development.
Core Chemical Properties
This compound is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The following tables summarize the key chemical and physical properties for both the free base and its hydrobromide salt.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | [1][2] |
| Synonyms | 2-Amino-5-bromo-4-isopropylthiazole, 5-Bromo-4-(1-methylethyl)-2-thiazolamine | [2] |
| CAS Number | 1025700-49-5 | [2] |
| Molecular Formula | C₆H₉BrN₂S | [1] |
| Molecular Weight | 221.12 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Predicted Density | 1.571 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 303.1 ± 22.0 °C at 760 mmHg | [2] |
| Predicted Flash Point | 137.1 ± 22.3 °C | [2] |
| Predicted pKa | 4.66 ± 0.10 | [2] |
| Predicted logP | 3.19 | [2] |
| SMILES | CC(C)C1=C(SC(=N1)N)Br | [1] |
| InChI Key | PLPKYAYJIVQOEL-UHFFFAOYSA-N | [1] |
Table 2: Chemical Identifiers and Properties of this compound Hydrobromide
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-4-propan-2-yl-1,3-thiazol-2-amine;hydrobromide | [3] |
| Molecular Formula | C₆H₁₀Br₂N₂S | [3] |
| Molecular Weight | 302.03 g/mol | [3] |
| Exact Mass | 301.89110 g/mol | [3] |
| Monoisotopic Mass | 299.89314 g/mol | [3] |
| SMILES | CC(C)C1=C(SC(=N1)N)Br.Br | [3] |
| InChI Key | QSLZRPSANIBQSL-UHFFFAOYSA-N | [3] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be conceptualized as a two-step process: first, the formation of the 2-amino-4-isopropylthiazole core, followed by bromination at the 5-position.
Step 1: Synthesis of 2-Amino-4-isopropylthiazole
This step follows the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.
-
Reactants: 1-Bromo-3-methyl-2-butanone and Thiourea.
-
Solvent: A polar protic solvent such as ethanol is typically used.
-
Procedure:
-
Equimolar amounts of 1-bromo-3-methyl-2-butanone and thiourea are dissolved in ethanol.
-
The reaction mixture is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 2-amino-4-isopropylthiazole.
-
Purification is typically achieved by recrystallization or column chromatography.
-
Step 2: Bromination of 2-Amino-4-isopropylthiazole
The 2-aminothiazole ring is electron-rich and readily undergoes electrophilic substitution, particularly at the 5-position.
-
Reactants: 2-Amino-4-isopropylthiazole and a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine).
-
Solvent: A suitable solvent such as acetic acid or a chlorinated solvent (e.g., chloroform, dichloromethane) can be used.
-
Procedure using NBS:
-
2-Amino-4-isopropylthiazole is dissolved in the chosen solvent.
-
N-bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at a controlled temperature (often 0 °C to room temperature).
-
The reaction mixture is stirred until TLC indicates the consumption of the starting material.
-
The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate).
-
The product is extracted into an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The final product, this compound, is purified by recrystallization or column chromatography.[4][5]
-
Expected Spectral Properties
While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
Isopropyl group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH).
-
Amine group: A broad singlet for the NH₂ protons, which is exchangeable with D₂O.
-
Thiazole ring: The chemical shift of any protons on the thiazole ring would be in the aromatic region, though in this case, all positions are substituted.
¹³C NMR:
-
Isopropyl group: Two distinct signals, one for the methyl carbons and one for the methine carbon.
-
Thiazole ring: Three signals corresponding to the C2 (bearing the amino group), C4 (bearing the isopropyl group), and C5 (bearing the bromo group) carbons. The C2 carbon would likely appear at a lower field due to the deshielding effect of the adjacent nitrogen and sulfur atoms.
IR Spectroscopy:
-
N-H stretch: Two bands are expected in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=N stretch: A characteristic absorption for the thiazole ring.
-
C-N stretch: An absorption corresponding to the amine C-N bond.
-
C-H stretch: Absorptions for the sp³ hybridized C-H bonds of the isopropyl group.
Mass Spectrometry:
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation would likely involve the loss of the isopropyl group and other characteristic cleavages of the thiazole ring.
Biological Context and Signaling Pathways
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Derivatives of 2-aminothiazole have been shown to exhibit a wide range of biological activities, including as inhibitors of various kinases and as modulators of key signaling pathways implicated in cancer and other diseases.
One of the most notable pathways where 2-aminothiazole derivatives have shown significant activity is the Hedgehog (Hh) signaling pathway .[6][7] Aberrant activation of the Hh pathway is a critical driver in several types of cancer. Small molecule inhibitors targeting components of this pathway, such as the Smoothened (SMO) receptor, have shown therapeutic promise. Several 2-aminothiazole-based compounds have been identified as potent inhibitors of the Hh pathway.[6][7]
While there is no direct experimental evidence linking this compound to the Hedgehog pathway, its structural similarity to known inhibitors makes it a compound of interest for investigation in this context.
Conclusion
This compound is a chemical entity with potential for further investigation, particularly in the realm of drug discovery. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation of its known and predicted chemical properties, a plausible synthetic route, and its potential biological relevance based on the activities of the broader 2-aminothiazole class. Further research is warranted to experimentally validate the properties outlined herein and to explore the therapeutic potential of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Evaluation of Aminothiazole Derivatives as Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Aminothiazole Derivatives as Hedgehog Pathway Inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Structure Elucidation of 5-Bromo-4-isopropylthiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 5-Bromo-4-isopropylthiazol-2-amine. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines a putative synthetic pathway based on established methodologies and presents predicted spectroscopic data to facilitate its identification and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry, offering a foundational understanding of the synthesis and analytical characterization of this and structurally related compounds.
Introduction
2-Aminothiazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a bromine atom and an isopropyl group at the C5 and C4 positions, respectively, of the 2-aminothiazole ring can significantly modulate the compound's physicochemical properties and biological activity. Accurate structure elucidation is paramount for establishing structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds for further development. This guide details the probable synthetic route and the expected analytical data for the unambiguous characterization of this compound.
Proposed Synthesis
The synthesis of this compound can be envisioned through a two-step process commencing with the Hantzsch thiazole synthesis, followed by electrophilic bromination.
Step 1: Synthesis of 2-Amino-4-isopropylthiazole
The initial step involves the condensation of 1-bromo-3-methyl-2-butanone with thiourea. This reaction is a classic example of the Hantzsch thiazole synthesis.
Experimental Protocol:
-
To a solution of thiourea (1.0 equivalent) in ethanol, 1-bromo-3-methyl-2-butanone (1.0 equivalent) is added.
-
The reaction mixture is heated at reflux for 2-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude 2-amino-4-isopropylthiazole is purified by column chromatography on silica gel.
Step 2: Bromination of 2-Amino-4-isopropylthiazole
The second step is the regioselective bromination of the 2-amino-4-isopropylthiazole at the C5 position. The amino group at the C2 position is a strong activating group, directing the electrophilic substitution to the C5 position of the thiazole ring.
Experimental Protocol:
-
2-Amino-4-isopropylthiazole (1.0 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or chloroform.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of bromine (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture with constant stirring.
-
The reaction is allowed to proceed at 0 °C for 1-2 hours and then stirred at room temperature for an additional 2-4 hours.
-
Reaction completion is monitored by TLC.
-
The reaction mixture is then poured into an ice-cold aqueous solution of sodium thiosulfate to quench the excess bromine.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structure Elucidation and Spectroscopic Data
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the predicted data for each of these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | br s | 2H | -NH₂ |
| ~ 3.0 - 3.2 | septet | 1H | -CH(CH₃)₂ |
| ~ 1.2 - 1.4 | doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C2 (-C-NH₂) |
| ~ 150 | C4 (-C-isopropyl) |
| ~ 95 | C5 (-C-Br) |
| ~ 30 | -CH(CH₃)₂ |
| ~ 23 | -CH(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₆H₉BrN₂S), the expected molecular ion peaks in a high-resolution mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 3: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~ 220.98 | [M]⁺ (with ⁷⁹Br) |
| ~ 222.98 | [M+2]⁺ (with ⁸¹Br) |
Common fragmentation patterns for 2-aminothiazoles involve cleavage of the side chains and fragmentation of the thiazole ring. Expected fragments for this compound would include the loss of the isopropyl group and subsequent fragmentation of the brominated thiazole core.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine) |
| 2970 - 2870 | C-H stretching (aliphatic) |
| ~ 1630 | N-H bending (amine) |
| ~ 1550 | C=N stretching (thiazole ring) |
| ~ 1470 | C-H bending (aliphatic) |
| ~ 1050 | C-N stretching |
| ~ 650 | C-Br stretching |
Visualizations
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
An In-Depth Technical Guide to 2-Amino-5-bromo-4-isopropylthiazole (CAS 1025700-49-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and potential uses of 2-Amino-5-bromo-4-isopropylthiazole, registered under CAS number 1025700-49-5. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its potential biological activities and applications based on the well-established significance of the 2-aminothiazole scaffold in medicinal chemistry. This guide summarizes the known properties of the core structure, discusses the influence of its substituents on potential bioactivity, and outlines general experimental protocols relevant to this class of compounds.
Introduction
2-Amino-5-bromo-4-isopropylthiazole is a heterocyclic organic compound featuring a 2-aminothiazole core. The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery, forming the backbone of numerous clinically approved drugs with a wide range of therapeutic applications.[1][2] These include anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][3] The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. This guide will explore the potential significance of the 4-isopropyl and 5-bromo substitutions on the biological profile of CAS 1025700-49-5.
Chemical and Physical Properties
Based on information from chemical suppliers, the fundamental properties of 2-Amino-5-bromo-4-isopropylthiazole are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 1025700-49-5 | |
| Chemical Name | 2-Amino-5-bromo-4-isopropylthiazole | |
| Molecular Formula | C₆H₉BrN₂S | |
| Molecular Weight | 221.12 g/mol | |
| IUPAC Name | 5-bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | |
| Predicted Boiling Point | 303.1 ± 22.0 °C | |
| Predicted Density | 1.571 ± 0.06 g/cm³ | |
| Predicted pKa | 4.66 ± 0.10 | |
| Physical Form | Solid | |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2–8 °C, protected from light. |
Potential Biological Activities and Uses
While direct experimental evidence for the biological activity of 2-Amino-5-bromo-4-isopropylthiazole is not currently published, the extensive research on related 2-aminothiazole derivatives allows for informed postulation of its potential therapeutic applications. The activity of this class of compounds is intricately linked to the substitutions at the C4 and C5 positions of the thiazole ring.
Anticancer Activity
The 2-aminothiazole scaffold is a core component of several anticancer agents, including the FDA-approved drug Dasatinib.[1] Research has shown that substitutions on the thiazole ring are critical for kinase inhibition and antiproliferative activity. For instance, various 2-aminothiazole derivatives have demonstrated potent activity against a range of human cancer cell lines, including lung, glioma, and leukemia.[1][4] The specific combination of a 4-isopropyl and 5-bromo group on the thiazole ring of CAS 1025700-49-5 could modulate its interaction with various protein kinases, a common target for anticancer drugs.
Antimicrobial Activity
Derivatives of 2-aminothiazole have been extensively investigated for their antibacterial and antifungal properties.[3] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the C4 and C5 positions can significantly influence the antimicrobial spectrum and potency. For example, certain 2-amino-4,5-diarylthiazole derivatives have shown promising activity against Candida albicans.[5] The lipophilicity and electronic properties conferred by the isopropyl and bromo groups could enhance cell wall penetration or interaction with microbial targets.
Anti-inflammatory Activity
The 2-aminothiazole moiety is also present in anti-inflammatory drugs. Some derivatives have been shown to act as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response.[6] SAR studies on these compounds have indicated that the size and nature of substituents at the C4 and C5 positions are crucial for both potency and selectivity.[6]
Synthesis and Reactivity
General Synthesis of 2-Amino-5-bromothiazoles
The synthesis of 2-amino-5-bromothiazoles typically proceeds through the bromination of a 2-aminothiazole precursor. A general synthetic approach involves the reaction of a 2-aminothiazole with a brominating agent such as bromine in acetic acid or N-bromosuccinimide.
A representative, though not specific to the 4-isopropyl derivative, experimental protocol for the synthesis of a 2-amino-5-bromothiazole is as follows:
Protocol: Synthesis of 2-Amino-5-bromothiazole [7]
-
Dissolve 2-aminothiazole (1 equivalent) in acetic acid at 0 °C.
-
Slowly add bromine (2 equivalents) dropwise to the solution.
-
Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-amino-5-bromothiazole.
Potential Synthetic Pathway for CAS 1025700-49-5
A plausible synthetic route to 2-Amino-5-bromo-4-isopropylthiazole would likely start from the corresponding 2-amino-4-isopropylthiazole, which would then be subjected to bromination at the 5-position.
Caption: Plausible synthetic route to 2-Amino-5-bromo-4-isopropylthiazole.
Structure-Activity Relationship (SAR) Considerations
The biological activity of 2-aminothiazole derivatives is highly dependent on the substituents at various positions of the thiazole ring.
Caption: Key positions for substitution on the 2-aminothiazole scaffold.
-
C4-Substitution: The isopropyl group at the C4 position is a moderately bulky and lipophilic substituent. In various series of 2-aminothiazole derivatives, alkyl groups at this position have been shown to influence selectivity for different biological targets, such as iNOS.[6]
-
C5-Substitution: The bromine atom at the C5 position introduces several key features. It is an electron-withdrawing group, which can alter the electronic properties of the thiazole ring and the amino group. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.
Future Research Directions
Given the lack of specific data, 2-Amino-5-bromo-4-isopropylthiazole represents an unexplored chemical entity with potential for biological activity. Future research should focus on:
-
Biological Screening: The compound should be screened against a diverse panel of biological targets, including protein kinases, microbial strains, and inflammatory mediators, to identify any potential therapeutic utility.
-
Synthesis of Analogs: A library of analogs with variations at the C4 and C5 positions, as well as on the 2-amino group, should be synthesized to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: If any significant biological activity is identified, further studies will be required to elucidate the mechanism of action, including the identification of specific molecular targets and signaling pathways.
Caption: Proposed workflow for the investigation of CAS 1025700-49-5.
Conclusion
2-Amino-5-bromo-4-isopropylthiazole (CAS 1025700-49-5) is a chemical compound belonging to the well-established and biologically significant class of 2-aminothiazoles. While direct experimental data on its properties and uses are not available in the public domain, its structural features suggest potential for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a framework for understanding the potential of this compound based on the extensive knowledge of the 2-aminothiazole scaffold. Further experimental investigation is warranted to fully characterize its biological profile and explore its potential as a lead compound in drug discovery programs.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
The Multifaceted Biological Activities of Substituted 2-Aminothiazoles: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the significant biological activities of substituted 2-aminothiazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to facilitate further research and drug development efforts, with detailed experimental protocols and visual representations of key biological pathways.
The 2-aminothiazole core is a versatile pharmacophore that has been successfully incorporated into numerous clinically used drugs.[1] Its broad spectrum of biological activities stems from its ability to interact with various biological targets, including enzymes and receptors.[2] This guide synthesizes key findings in the field, presenting quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the complex mechanisms of action of these promising compounds.
Diverse Biological Activities of 2-Aminothiazole Derivatives
Substituted 2-aminothiazoles have demonstrated a remarkable range of pharmacological effects, making them attractive candidates for drug discovery programs. These activities include:
-
Anticancer Activity: Numerous 2-aminothiazole derivatives have exhibited potent cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[3][4][5] Some of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[3][5] For instance, the clinically approved anticancer drug Dasatinib contains a 2-aminothiazole core and functions as a potent pan-Src kinase inhibitor.[3][4][6]
-
Antimicrobial Activity: The 2-aminothiazole nucleus is a component of several antimicrobial agents.[7] Derivatives have shown significant activity against a variety of bacterial and fungal strains.[7][8][9] The mechanism of their antibacterial action is thought to involve the inhibition of essential enzymes like MurB, which is involved in bacterial cell wall synthesis.[7]
-
Anti-inflammatory Activity: Certain substituted 2-aminothiazoles have been shown to possess potent anti-inflammatory properties.[10] Their mechanism of action can involve the inhibition of inflammatory mediators such as inducible nitric oxide synthase (iNOS).[11]
-
Kinase Inhibition: A significant area of research focuses on 2-aminothiazole derivatives as inhibitors of various protein kinases.[6][12] These kinases play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3] 2-aminothiazoles have been developed as inhibitors of kinases such as Src family kinases, checkpoint kinase 1 (Chk1), and protein kinase CK2.[6][10][13]
Quantitative Data on Biological Activities
To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for representative substituted 2-aminothiazole derivatives from various studies.
Table 1: Anticancer Activity of Substituted 2-Aminothiazoles
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | Various | Sub-nanomolar to nanomolar | [6] |
| Compound 20 | H1299 (Lung), SHG-44 (Glioma) | 4.89, 4.03 | [3] |
| Compound 8a | Leukemia | GI50: 92.7% | [3] |
Table 2: Antimicrobial Activity of Substituted 2-Aminothiazoles
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 8 | Enterobacter cloacae | Potent activity | [7] |
| Compound 1 | Trichophyton viride | Potent activity | [7] |
Table 3: Kinase Inhibitory Activity of Substituted 2-Aminothiazoles
| Compound | Kinase | IC50 (nM) | Reference |
| Dasatinib | Pan-Src | Sub-nanomolar to nanomolar | [6] |
| Compound 12m | Pan-Src | Nanomolar | [6] |
| CX-4945 | CK2α | 14 | [9] |
| Compound 77 | Chk1 | Picomolar | [14] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of substituted 2-aminothiazoles.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[7][15]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., ampicillin, streptomycin)
-
Negative control (broth with solvent)
-
Resazurin or p-iodonitrotetrazolium violet (INT) solution
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.
-
Add 100 µL of the diluted microbial suspension to each well, except for the sterility control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
After incubation, add 10 µL of an indicator dye like resazurin or INT to each well and incubate for a further 1-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change, indicating inhibition of microbial growth.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7][16]
Materials:
-
Wistar rats
-
1% Carrageenan solution in saline
-
Test compounds
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds and the positive control drug orally or intraperitoneally. A control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of substituted 2-aminothiazoles are often attributed to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Kinase Inhibition and Cancer Signaling
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor growth and survival. A prominent example is the inhibition of Src family kinases, which are involved in cell proliferation, survival, and migration.
Caption: Inhibition of Src Family Kinase Signaling by 2-Aminothiazole Derivatives.
Experimental Workflow for Biological Screening
A typical workflow for the biological evaluation of newly synthesized 2-aminothiazole derivatives involves a series of in vitro and in vivo assays.
Caption: General Experimental Workflow for Evaluating 2-Aminothiazole Derivatives.
Conclusion
Substituted 2-aminothiazoles continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them a highly attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of their key biological properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is hoped that this resource will serve as a valuable tool for researchers in the field, accelerating the discovery and development of novel 2-aminothiazole-based drugs to address unmet medical needs.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Its unique electronic properties and versatile synthetic accessibility have made it a privileged structure in the quest for novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the key therapeutic targets of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The content herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into mechanisms of action, quantitative biological data, and detailed experimental methodologies.
Anticancer Therapeutic Targets
Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[3][4]
Key Anticancer Targets and Quantitative Data
Several molecular targets have been identified for the anticancer activity of thiazole derivatives, with many compounds exhibiting potent inhibitory effects at nanomolar to micromolar concentrations. The in vitro efficacy of various thiazole derivatives against different cancer cell lines is summarized in Table 1.
Table 1: Anticancer Activity of Thiazole Derivatives (IC50 values)
| Compound Class/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| 2-(hydrazinyl)-1,3-thiazole derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [5] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [5] | |
| 2-(hydrazinyl)-1,3-thiazole derivative 4a | MCF-7 (Breast Cancer) | 12.7 ± 0.77 | [5] |
| HepG2 (Liver Cancer) | 6.69 ± 0.41 | [5] | |
| 4-chlorophenylthiazolyl derivative 4b | MDA-MB-231 (Breast Cancer) | 3.52 | [6] |
| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast Cancer) | 1.21 | [6] |
| 2-(benzylidenehydrazinyl)-1,3-thiazole 3c | MCF-7 (Breast Cancer) | 13.66 | |
| 2-(benzylidenehydrazinyl)-1,3-thiazole 4 | MCF-7 (Breast Cancer) | 5.73 | |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [7] |
| A549 (Lung Cancer) | 0.97 ± 0.13 | [7] | |
| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [8] |
| Thiazole derivative 3b | PI3Kα | 0.086 ± 0.005 | [1] |
| mTOR | 0.221 ± 0.014 | [1] | |
| Benzothiazole derivative 13 & 14 | VEGFR-2 | 50-75 (µg/mL) | [9] |
| Thiazole carboxamide 2b | COLO205 (Colon Cancer) | 30.79 | [10] |
| B16F1 (Melanoma) | 74.15 | [10] |
Signaling Pathways in Cancer Targeted by Thiazole Derivatives
Thiazole derivatives exert their anticancer effects by modulating key signaling pathways crucial for cancer cell survival and proliferation.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11] Its aberrant activation is a frequent event in many human cancers.[12] Several thiazole derivatives have been developed as potent inhibitors of this pathway.[1][13]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[6]
Caption: Induction of apoptosis by thiazole derivatives.
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 × 10^5 cells/200 µL in their specific growth medium and incubated for 24 hours.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives (typically ranging from 0 to 30 µM) for 48-72 hours.[14]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.[14]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. This is often performed using a kinase assay kit.
-
Procedure:
-
A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).[15]
-
The master mix is added to the wells of a 96-well plate.
-
The test thiazole derivative and a positive control (e.g., Sorafenib) are added to the respective wells.[5]
-
The reaction is initiated by adding the diluted VEGFR-2 kinase enzyme.[15]
-
The plate is incubated at 30°C for 45 minutes.[15]
-
A kinase detection reagent (e.g., Kinase-Glo™ MAX) is added, and the luminescence is measured to determine the amount of ATP remaining, which is inversely proportional to the kinase activity.[15]
-
The IC50 value is calculated from the dose-response curve.
-
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the thiazole derivative at its IC50 concentration for 24-48 hours.[5][6]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.[5]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[16][17]
-
Procedure:
-
Cells are treated with the thiazole derivative for a specified time.
-
Cells are harvested and washed with cold PBS.[16]
-
Cells are resuspended in 1X Annexin V binding buffer.[16]
-
Annexin V-FITC and PI are added to the cell suspension.[16]
-
The cells are incubated in the dark at room temperature for 15 minutes.[16]
-
The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[16]
-
Antimicrobial Therapeutic Targets
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[18]
Key Antimicrobial Targets and Quantitative Data
The antimicrobial efficacy of thiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC values)
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [18] |
| 2-phenylacetamido-thiazole derivative 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [18] |
| 2,5′-bisthiazole derivatives | S. pneumoniae | 0.03 - 0.06 | [18] |
| K. pneumoniae | 0.03 | [18] | |
| 2-phenyl-1,3-thiazole derivative 12 | S. aureus, E. coli, A. niger | 125 - 150 | [9] |
| Benzo[d]thiazole derivatives 13 & 14 | S. aureus, E. coli | 50 - 75 | [9] |
| Thiazole derivative 55 | S. Typhi | 50 | [19] |
| E. coli | 200 | [19] | |
| Thiazole derivative 37c | Bacteria | 46.9 - 93.7 | [19] |
| Fungi | 5.8 - 7.8 | [19] | |
| Thiazole derivative 3a | E. coli | 4.88 | [20] |
| S. aureus | 4.88 | [20] | |
| Thiazole derivative 8a | E. coli | 9.77 | [20] |
| S. aureus | 9.77 | [20] |
Experimental Workflow for Antimicrobial Activity Assessment
A standard workflow is employed to evaluate the antimicrobial potential of newly synthesized thiazole derivatives.
Caption: Experimental workflow for antimicrobial evaluation.
Anti-inflammatory Therapeutic Targets
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have shown potent anti-inflammatory activities, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21]
Key Anti-inflammatory Targets and Quantitative Data
The anti-inflammatory activity of thiazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes.
Table 3: Anti-inflammatory Activity of Thiazole Derivatives (IC50 values for COX Inhibition)
| Compound Class/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazo[2,1-b]thiazole 6a | >100 | 0.08 | >1250 | [3] |
| 4,5-diarylthiazole 9a | 0.42 | 10.71 | 25.5 | [21] |
| 4,5-diarylthiazole 9b | 0.32 | 9.23 | 28.8 | [21] |
| Thiazolidinone 22a | 3.51 | - | - | [21] |
| Thiazolidinone 22b | 2.03 | - | - | [21] |
| Thiazolidinone 22c | - | 3.84 | - | [21] |
| Thiazole Carboxamide 2b | 0.239 | 0.191 | 1.251 | [10] |
| Thiazole Carboxamide 2a | 2.65 | 0.958 | 2.766 | [10] |
Experimental Protocol for COX Inhibition Assay
The in vitro COX inhibitory activity of thiazole derivatives can be determined using commercially available inhibitor screening assay kits.
-
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The test compounds are pre-incubated with the COX-1 or COX-2 enzyme.
-
Arachidonic acid is added to initiate the reaction.
-
The peroxidase activity is measured by monitoring the absorbance of oxidized TMPD.
-
The IC50 values are calculated from the dose-response curves.[22]
-
Neuroprotective Therapeutic Targets
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have shown promise as neuroprotective agents by targeting enzymes and pathways involved in neurodegeneration.[23]
Key Neuroprotective Targets and Quantitative Data
A key target for neuroprotection is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Table 4: Neuroprotective Activity of Thiazole Derivatives (IC50 values for AChE Inhibition)
| Compound Class/Derivative | AChE IC50 (µM) | Reference |
| 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl 2i | 0.028 ± 0.001 | |
| 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl 2g | 0.031 ± 0.001 | |
| 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl 2e | 0.040 ± 0.001 | |
| Thiazole-piperazine 5o | 0.011 | |
| Thiazole-piperazine 5n | - (96.44% inhibition at 0.1 µM) |
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.[24]
-
Principle: The assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be measured spectrophotometrically at 412 nm.[25]
-
Procedure:
-
In a 96-well plate, add phosphate buffer (pH 8.0), the test thiazole derivative solution, and the acetylcholinesterase (AChE) enzyme solution.[25]
-
The plate is incubated for a short period (e.g., 10 minutes at 25°C).[25]
-
DTNB solution is added to the mixture.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.[25]
-
The absorbance is measured at 412 nm at different time points.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.
-
Cell Culture and Treatment: SH-SY5Y cells are cultured and pre-treated with various concentrations of the thiazole derivatives for a specified time (e.g., 3 hours).[23]
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA), for 24 hours to mimic Parkinson's disease.[23]
-
Assessment of Neuroprotection:
-
Cell Viability: Cell viability is assessed using the MTT assay.
-
LDH Leakage: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell damage, is measured using a colorimetric assay kit.[23]
-
Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential can be measured using fluorescent probes like JC-1.
-
Oxidative Stress: The production of reactive oxygen species (ROS) can be quantified using fluorescent probes like DCFH-DA.
-
Conclusion
Thiazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of therapeutic potential. Their ability to interact with a wide range of biological targets, including enzymes and signaling pathways critical in cancer, infectious diseases, inflammation, and neurodegeneration, underscores their importance in modern drug discovery. This technical guide has provided a detailed overview of these targets, supported by quantitative data and experimental methodologies, to aid researchers in the rational design and development of novel thiazole-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more effective treatments for a variety of human diseases.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jchemrev.com [jchemrev.com]
- 20. mdpi.com [mdpi.com]
- 21. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
A Technical Whitepaper on the Speculated Mechanism of Action of 5-Bromo-4-isopropylthiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document presents a speculative analysis of the potential mechanism of action for 5-Bromo-4-isopropylthiazol-2-amine. This analysis is based on the known biological activities of structurally related thiazole and 2-aminothiazole derivatives. As of the writing of this paper, there is limited publicly available data on the specific biological targets of this compound. The information herein is intended to guide future research and is not a definitive statement of fact.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This five-membered ring containing sulfur and nitrogen atoms is a key structural motif in numerous approved drugs and clinical candidates.[1][2] The 2-aminothiazole moiety, in particular, is a privileged structure known to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and neurological activities.[3][4] The versatility of the thiazole scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
This whitepaper will explore the speculated mechanism of action of this compound, a specific derivative of the 2-aminothiazole core. The speculation is informed by the established biological activities of analogous compounds.
Speculative Mechanisms of Action
Based on the extensive literature on 2-aminothiazole derivatives, several plausible mechanisms of action can be postulated for this compound. The primary hypothesis is that this compound acts as an enzyme inhibitor . The nature of the substituents on the thiazole ring—a bromine atom at position 5 and an isopropyl group at position 4—likely plays a crucial role in target recognition and binding affinity.
Inhibition of Protein Kinases
A significant body of research highlights thiazole derivatives as potent inhibitors of protein kinases.[1][2] Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Cyclin-Dependent Kinases (CDKs): Various thiazole-containing compounds have been shown to inhibit CDKs, which are central regulators of the cell cycle.[1] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
B-RAF Kinase: Specific thiazole derivatives have demonstrated inhibitory activity against mutant forms of B-RAF kinase, such as B-RAFV600E, which is a key driver in several cancers, including melanoma.[1]
The isopropyl group on this compound may contribute to hydrophobic interactions within the ATP-binding pocket of certain kinases, while the 2-amino group can form critical hydrogen bonds.
Caption: Speculative inhibition of the RAF-MEK-ERK signaling pathway.
Modulation of Cholinesterases and Carbonic Anhydrases
Studies on other 2-aminothiazole derivatives have revealed inhibitory effects on enzymes crucial for neurological and physiological processes.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of acetylcholine in the brain, a strategy used in the treatment of Alzheimer's disease. Some 2-aminothiazoles have shown potent inhibitory activity against both AChE and BChE.[5]
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, including pH regulation and fluid balance. Thiazole-based inhibitors of CAs have therapeutic potential as diuretics and antiglaucoma agents.[5]
Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory properties of some thiazole derivatives can be attributed to their inhibition of COX-1 and COX-2 enzymes.[6] These enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. The structural features of this compound may allow it to fit within the active site of COX enzymes.
Data Presentation (Illustrative)
To facilitate the evaluation of this compound in future studies, the following tables provide a template for summarizing key quantitative data. The values presented are hypothetical and for illustrative purposes only.
Table 1: Illustrative Enzyme Inhibition Data
| Target Enzyme | IC₅₀ (µM) | Ki (µM) | Assay Type |
| CDK2/cyclin A | 5.2 | 1.8 | Kinase Glo |
| B-RAFV600E | 10.8 | 4.5 | LanthaScreen |
| Acetylcholinesterase | 25.1 | 11.3 | Ellman's Assay |
| Carbonic Anhydrase II | 15.7 | 6.9 | Esterase Assay |
| COX-2 | 8.9 | 3.2 | Fluorometric |
Table 2: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A375 | Melanoma | 12.5 |
| HT-29 | Colon Cancer | 28.1 |
| MCF-7 | Breast Cancer | 35.4 |
| HEK293 | Normal Kidney | > 100 |
Proposed Experimental Protocols
To validate the speculated mechanisms of action, a series of in vitro and in cell-based assays are proposed.
Kinase Inhibition Assay Protocol
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions (e.g., by quantifying the amount of ADP produced). f. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Caption: A generalized workflow for a kinase inhibition assay.
In Vitro Cytotoxicity Assay Protocol
Objective: To assess the cytotoxic effect of the compound on cancer and normal cell lines.
Methodology:
-
Reagents: Selected cell lines, appropriate culture media, and a cell viability assay reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for 72 hours. c. Add the cell viability reagent and incubate according to the manufacturer's protocol. d. Measure the signal (absorbance or luminescence) using a plate reader. e. Calculate the IC₅₀ value by plotting cell viability against compound concentration.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for targeted investigation. The speculative mechanisms proposed in this whitepaper, primarily centered on enzyme inhibition, offer a rational starting point for future research.
The next logical steps involve the synthesis of this compound and its evaluation in a battery of biochemical and cell-based assays, such as those described herein. A broad screening against a panel of kinases and other relevant enzymes would be highly informative. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the potency and selectivity of this promising scaffold.
Caption: Logical relationship between structure and speculative activity.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Thiazole Nucleus: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of Novel Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents. From the early discovery of its antimicrobial properties to its current role in targeted cancer therapy, the journey of thiazole is a testament to the power of heterocyclic chemistry in addressing complex medical needs. This technical guide provides a comprehensive overview of the discovery, history, synthetic methodologies, and biological applications of novel thiazole compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.
A Historical Perspective: The Dawn of Thiazole Chemistry
The formal "birth certificate" of thiazole was signed on November 18, 1887, by Arthur Hantzsch and J.H. Weber.[1] Their work laid the foundation for understanding this new class of heterocyclic compounds. Around the same period, A.W. Hofmann's discovery of benzothiazole further expanded the chemical territory of this versatile nucleus.[1] These pioneering efforts set the stage for the exploration of thiazole's synthetic accessibility and, subsequently, its immense therapeutic potential. Early research quickly identified the thiazole ring as a key component of the essential vitamin B1 (thiamine), highlighting its biological significance.[2][3]
Foundational Synthetic Methodologies
The facile synthesis of the thiazole core has been a major driver of its widespread use in drug discovery. Two classical methods, the Hantzsch and Cook-Heilbron syntheses, remain fundamental to the construction of this heterocyclic system.
The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this method involves the condensation of an α-halocarbonyl compound with a thioamide.[3] The versatility of this reaction allows for the synthesis of a wide range of substituted thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [4][5][6]
-
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Thiourea (1.2 mmol)
-
Copper silicate catalyst (10 mol%)
-
Ethanol (5 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the phenacyl bromide, thiourea, and copper silicate catalyst in ethanol.
-
Reflux the reaction mixture at 78°C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3).
-
Upon completion, filter the reaction mixture to isolate the catalyst.
-
Pour the filtrate over crushed ice to precipitate the solid product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
-
The Cook-Heilbron Thiazole Synthesis
Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.
Therapeutic Applications and Structure-Activity Relationships
The thiazole scaffold is a constituent of numerous approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities.
Anticancer Activity
Thiazole derivatives have emerged as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.
Table 1: Anticancer Activity of Representative Thiazole Derivatives
| Compound | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| Dasatinib | BCR-ABL, Src family kinases | Varies by cell line (nM range) | [7] |
| Thiazole Derivative 4d | VEGFR-2 | Good inhibitory activity | [3] |
| Thiazole-based Compound 6a | OVCAR-4 (ovarian cancer) | 1.569 ± 0.06 μM | [8] |
| Pyrazolyl-thiazole 16a | MCF-7 (breast cancer) | 0.73 μM | [9] |
| Pyrazolyl-thiazole 18f | A549 (lung cancer) | 1.64 μM | [9] |
| Thiazole Derivative 6 | C6 (glioma) | 3.83 ± 0.76 µg/mL | [10] |
| Thiazole Derivative 6 | A549 (lung cancer) | 12 ± 1.73 µg/mL | [10] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay [11]
-
Materials:
-
VEGFR-2 Kinase Assay Kit (e.g., BPS-Bioscience)
-
Test thiazole compounds
-
96-well plate
-
Microplate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test thiazole compounds in kinase assay buffer.
-
To the wells of a 96-well plate, add the diluted VEGFR-2 enzyme and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP and the appropriate substrate (e.g., Poly-Glu,Tyr 4:1).
-
Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes).
-
Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo™ MAX, which produces a luminescent signal.
-
The luminescence is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Antimicrobial Activity
The historical significance of thiazoles in antimicrobial therapy, exemplified by sulfathiazole, continues with the development of new derivatives to combat drug-resistant pathogens.
Table 2: Antibacterial Activity of Representative Thiazole Derivatives
| Compound | Bacterial Strain(s) | Activity (MIC in µg/mL) | Reference |
| Thiazole Derivative 3 | E. coli, S. aureus, etc. | 0.23 - 0.7 | [4] |
| Thiazole Derivative 38 | E. coli | 4.51 - 4.60 | [12] |
| Benzo[d]thiazole Derivative 13 | MRSA, E. coli | 50 - 75 | [13] |
| Benzo[d]thiazole Derivative 14 | MRSA, E. coli | 50 - 75 | [13] |
| Thiazole Derivative 6 | S. dysenteriae | 125 | [14] |
| Thiazole Derivative 6 | P. mirabilis | 1000 | [14] |
Experimental Protocol: Synthesis of Sulfathiazole Derivatives [15]
-
Materials:
-
4-(4'-nitrophenyl)thiazol-2-amine
-
Benzene/toluene sulfonyl chloride
-
Pyridine
-
Methanol
-
-
Procedure:
-
Dissolve 4-(4'-nitrophenyl)thiazol-2-amine (4 mmol) in methanol (40 mL) containing pyridine (3 mL).
-
Add benzene or toluene sulfonyl chloride (4 mmol) to the solution.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Monitor the reaction progress by TLC using an ethyl acetate/n-hexane (2:3) solvent system.
-
Upon completion, pour the mixture into crushed ice and acidify with 10% hydrochloric acid.
-
Filter the precipitate, dry, and recrystallize to obtain the sulfathiazole derivative.
-
Anti-inflammatory and Antiviral Activities
The therapeutic reach of thiazoles extends to the treatment of inflammatory conditions and viral infections.
Table 3: Anti-inflammatory and Antiviral Activity of Representative Thiazole Derivatives
| Compound | Biological Target/Virus | Activity (IC₅₀/EC₅₀) | Reference |
| Pyrazolyl-thiazolidinone 16a | COX-2 | S.I. = 134.6 | [9] |
| Pyrazolyl-thiazolidinone 18f | COX-2 | S.I. = 42.13 | [9] |
| Indole-benzimidazole-thiazole 13d | NO, IL-6, TNF-α | 13.918 µM (NO), 15.681 µM (IL-6), 22.044 µM (TNF-α) | [16] |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [13] |
| Thiazole Derivative 52 | BVDV | 6.6 μM | [7] |
| Thiazole Nicotinamide 1 | Chikungunya virus (CHIKV) | 0.6 μM | [17] |
| Thiazole Nicotinamide 26 | Chikungunya virus (CHIKV) | EC₉₀ = 0.45 μM | [17] |
Mechanistic Insights through Signaling Pathways
Understanding the mechanism of action of thiazole-based drugs is crucial for rational drug design and development. Graphviz diagrams are provided below to illustrate the inhibition of key signaling pathways by these compounds.
Inhibition of VEGFR-2 Signaling in Angiogenesis
Many thiazole-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole-based inhibitor.
Dasatinib: A Multi-Targeted Thiazole-Based Kinase Inhibitor
Dasatinib, a potent anticancer drug, contains a thiazole core and functions by inhibiting multiple tyrosine kinases, including BCR-ABL and the Src family kinases.
Caption: Multi-targeted inhibition by Dasatinib on BCR-ABL and Src family kinases.
Conclusion and Future Directions
The thiazole nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and diverse biological activities have solidified its importance in medicinal chemistry. The historical journey from its initial discovery to its role in modern targeted therapies underscores the enduring value of this heterocyclic core. Future research will undoubtedly continue to leverage the unique properties of the thiazole ring to address unmet medical needs, from combating emerging infectious diseases to developing next-generation precision medicines for cancer and other complex disorders. The continued exploration of novel synthetic routes, coupled with a deeper understanding of structure-activity relationships and mechanisms of action, will ensure that the legacy of the thiazole ring in medicine will only continue to grow.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. qmu.edu.kz [qmu.edu.kz]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 9. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of new pyrazole and thiazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for 5-Bromo-4-isopropylthiazol-2-amine and Structurally Related Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-isopropylthiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Thiazole rings are present in a variety of pharmaceuticals and natural products. The precise structural elucidation of novel thiazole derivatives is paramount for understanding their structure-activity relationships and for their advancement in drug discovery pipelines. This guide provides a summary of expected spectroscopic data (NMR, IR, MS) for compounds structurally related to this compound and details the experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the spectroscopic data for compounds structurally similar to this compound. These data points serve as a reference for predicting the spectral characteristics of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Representative ¹H NMR Data for 2-Aminothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| 2-Amino-4-methylthiazole | DMSO-d₆ | 7.17 (s, 2H), 7.55 (s, 1H), 2.17 (s, 3H) | NH₂, H-5, CH₃ |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | DMSO-d₆ | 7.72 (s, 2H), 4.14 (q, J = 6.0 Hz, 2H), 2.35 (s, 3H), 1.22 (t, J = 6.2 Hz, 3H) | NH₂, OCH₂, CH₃ (thiazole), OCH₂CH₃ |
| 2-Amino-5-bromothiazole monohydrobromide | - | Data for the free base is not specified, but the presence of the thiazole ring proton (H-4) would be expected. |
Table 2: Representative ¹³C NMR Data for 2-Aminothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 2-Amino-4-methylthiazole | DMSO-d₆ | 169.2, 153.4, 111.1, 15.7 | C-2, C-4, C-5, CH₃ |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | DMSO-d₆ | 170.7, 162.5, 159.7, 107.9, 60.3, 17.4, 14.7 | C=O, C-2, C-4, C-5, OCH₂, CH₃ (thiazole), OCH₂CH₃ |
| 2-Aminothiazole (Predicted) | D₂O | Predicted values are available but not included in lieu of experimental data for derivatives. |
Infrared (IR) Spectroscopy Data
Table 3: Representative IR Absorption Frequencies for 2-Aminothiazole Derivatives
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| 2-Amino-4-methylthiazole | KBr disc | 3390, 3297, 3100, 2958, 1620, 1504 | NH₂ stretch, C-H stretch, C=N stretch, C=C stretch |
| 2-Amino-5-N-morpholyl-4-phenyl-thiazole | KBr disc | 3383, 3279, 3241, 2964, 1626, 1531 | NH₂ stretch, C-H stretch, C=N stretch, C=C stretch |
| 2-amino-5-methylthiazol derivatives | Nujol mull | ~3364, ~1684 | NH₂, C=O (ester) |
Mass Spectrometry (MS) Data
Table 4: Representative Mass Spectrometry Data for 2-Aminothiazole Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) or Molecular Ion (M⁺) |
| 5-((2-((4-Methoxybenzylidene) amino)-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol | ESI | 347 |
| 5-((2-((Benzo[d][1][2]dioxol-5-ylmethylene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | ESI | 361 |
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., -2 to 12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). A relaxation delay of 1-2 seconds is commonly used.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Procedure (Thin Solid Film Method):
-
Sample Preparation:
-
Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[1]
-
Place a single, clean IR-transparent salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the sample solution to the center of the salt plate.[1]
-
Allow the solvent to completely evaporate, leaving a thin, even film of the solid sample on the plate.[1]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.
Procedure (LC-MS with ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the liquid chromatography mobile phase (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).
-
-
Data Acquisition:
-
The sample solution is injected into the liquid chromatograph. The LC system separates the components of the sample before they enter the mass spectrometer.
-
The eluent from the LC is introduced into the electrospray ionization source of the mass spectrometer. Here, the sample molecules are ionized, typically forming protonated molecules [M+H]⁺.[2]
-
The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[4]
-
A full scan mass spectrum is acquired to determine the molecular weight of the compound.
-
Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation information, which aids in structural elucidation.[2]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility of 5-Bromo-4-isopropylthiazol-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-isopropylthiazol-2-amine is a substituted thiazole derivative of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process. While specific experimental data for this compound is not publicly available, this guide offers a robust framework based on established chemical principles and standard laboratory practices.
Predicted Solubility Profile
The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent. This compound possesses a moderately polar thiazole ring, a hydrogen-bond-donating amine group, and nonpolar isopropyl and bromo substituents. This amphiphilic nature suggests a varied solubility across different organic solvents.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents capable of hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents. The following table presents a summary of predicted quantitative solubility data in a range of common organic solvents at ambient temperature.
Table 1: Predicted Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Class | Polarity Index | Predicted Solubility (mg/mL) | Predicted Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 100 | Very Soluble |
| Methanol | Polar Protic | 5.1 | 50 - 100 | Freely Soluble |
| Ethanol | Polar Protic | 4.3 | 30 - 50 | Soluble |
| Acetone | Polar Aprotic | 5.1 | 20 - 40 | Soluble |
| Acetonitrile | Polar Aprotic | 5.8 | 10 - 30 | Sparingly Soluble |
| Dichloromethane (DCM) | Halogenated | 3.1 | 5 - 15 | Sparingly Soluble |
| Ethyl Acetate | Ester | 4.4 | 5 - 10 | Slightly Soluble |
| Toluene | Aromatic Hydrocarbon | 2.4 | < 1 | Very Slightly Soluble |
| Hexane | Aliphatic Hydrocarbon | 0.1 | < 0.1 | Insoluble |
Note: The quantitative data presented in this table are predictive and should be confirmed through experimental validation.
Experimental Protocol for Solubility Determination
The following protocol details a standard method for determining the solubility of a solid compound, such as this compound, in organic solvents using the isothermal shake-flask method.
2.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible in each vial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Accurately weigh the filtered solution.
-
-
Quantification (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or Methanol).
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered sample solutions with the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample solutions from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in mg/mL or other appropriate units.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutics. Its derivatives exhibit a wide array of biological activities, acting as potent inhibitors for various kinases and receptors. The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, 2-amino-5-bromothiazole, which serves as a crucial building block for constructing diverse molecular libraries. This guide provides a comprehensive overview of the primary synthesis routes for this key intermediate and details the subsequent derivatization strategies that are paramount in medicinal chemistry and drug development.
Core Synthesis of 2-Amino-5-bromothiazole
The synthesis of the 2-amino-5-bromothiazole core can be approached via two primary strategies: the direct bromination of a pre-existing 2-aminothiazole ring or the construction of the thiazole ring from acyclic precursors using methods like the Hantzsch synthesis.
Method A: Direct Bromination of 2-Aminothiazole
Direct electrophilic bromination at the electron-rich C5 position of 2-aminothiazole is a common and straightforward approach. Various brominating agents and conditions can be employed to achieve this transformation.
Experimental Protocol: Bromination using Bromine in Acetic Acid
-
Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (8 mmol), dissolved in a small amount of acetic acid, dropwise to the cooled solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.
-
Extract the aqueous layer three times with ethyl acetate (20 mL each).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield 2-amino-5-bromothiazole.
Table 1: Comparison of Direct Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Bromine (Br₂) | Acetic Acid | 0 to 30 | 2 h | 75 | [1] |
| Copper(II) Bromide (CuBr₂) | Acetonitrile | Room Temp. | 10 h | 94 | [1] |
| N-Bromosuccinimide (NBS) | Acetonitrile | Not Specified | Not Specified | High | [2] |
Caption: General workflow for synthesizing 2-amino-5-bromothiazole via direct bromination.
Method B: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring itself.[3][4] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea, to form a 2-aminothiazole.[5][6][7][8] This can be a one-pot procedure where an aromatic methyl ketone is first brominated and then cyclized with thiourea in situ.[9]
Caption: Mechanism of the Hantzsch synthesis for 2-aminothiazole formation.
Experimental Protocol: One-Pot Hantzsch Synthesis from an Aromatic Ketone [9]
-
To a solution of the aromatic methyl ketone (1 mmol) in ethyl acetate (EtOAc), add copper(II) bromide (CuBr₂) (2.2 mmol).
-
Reflux the mixture for the time required for complete α-bromination (monitor by TLC).
-
After cooling, filter the mixture to remove copper(I) bromide.
-
Add thiourea (1.2 mmol) and potassium carbonate (K₂CO₃) (2 mmol) to the filtrate.
-
Reflux the resulting mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 4-aryl-2-aminothiazole product.
-
The resulting 2-aminothiazole derivative can then be brominated at the 5-position using the methods described in Section 1.1.
Table 2: Yields for One-Pot Hantzsch Synthesis of 4-Aryl-2-aminothiazoles [9]
| Aromatic Methyl Ketone | Product | Yield (%) |
| Acetophenone | 4-Phenylthiazol-2-amine | 87 |
| 4'-Methoxyacetophenone | 4-(4-Methoxyphenyl)thiazol-2-amine | 90 |
| 4'-Fluoroacetophenone | 4-(4-Fluorophenyl)thiazol-2-amine | 85 |
| 2-Acetylnaphthalene | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 |
Key Derivatization Reactions of 2-Amino-5-bromothiazole
The bromine atom at the C5 position is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the synthesis of complex derivatives with tailored pharmacological profiles.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid.[10] This reaction is widely used to couple aryl or heteroaryl groups to the 5-position of the thiazole ring.[11][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki Coupling [13]
-
In an oven-dried flask, combine the 2-amino-5-bromothiazole derivative (1 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like K₃PO₄ or K₂CO₃ (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture, often to between 85-110 °C, for several hours until completion (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Table 3: Examples of Suzuki Coupling with 2-Amino-5-bromothiazole Derivatives
| Bromothiazole Derivative | Boronic Acid | Catalyst / Base | Yield (%) | Reference |
| 2-Amino-5-bromothiazole | 4-Fluorophenylboronic acid | Not specified | High | [11] |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 85 | [13] |
| 6-Bromo-2-aminobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 89 | [14] |
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, enabling the formation of carbon-nitrogen bonds.[15][16] It is an indispensable tool for coupling primary or secondary amines with aryl halides, including 5-bromothiazole derivatives, to generate 5-aminothiazole structures.[3][17]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge a reaction vessel with a palladium source (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., RuPhos, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃).
-
Add the 5-bromothiazole derivative (1 eq.) and the amine coupling partner (1.1-1.5 eq.).
-
Seal the vessel, then evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene, dioxane, or t-BuOH.
-
Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Table 4: Examples of Buchwald-Hartwig Amination with 5-Bromothiazoles
| Bromothiazole Derivative | Amine | Catalyst / Ligand / Base | Yield (%) | Reference |
| 2-Cyano-5-bromothiazole | Diphenylamine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 95 | [3] |
| 2-Nitro-5-bromothiazole | Diphenylamine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 92 | [3] |
| 3-Chloro-1-azaphenothiazine | Aniline | Pd(OAc)₂ / Custom Ligand / K₂CO₃ | 85 | |
| Note: A related chloro-heterocycle, demonstrating the applicability of the method. |
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
2-Aminothiazole derivatives are prominent scaffolds in the development of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. The derivatization of the 2-amino-5-bromothiazole core has led to the discovery of potent inhibitors for several clinically relevant kinases.
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors : GSK-3 is implicated in various pathologies, including Alzheimer's disease, bipolar disorder, and diabetes. Several potent GSK-3 inhibitors are based on the 2-aminothiazole scaffold.
-
Cyclin-Dependent Kinase 5 (CDK5) Inhibitors : Overactivity of CDK5 is linked to neurodegenerative diseases like Alzheimer's. The 2-aminothiazole core has been a fruitful starting point for developing CDK5 inhibitors.
-
Aurora Kinase Inhibitors : Aurora kinases are critical for cell cycle regulation, and their overexpression is common in many cancers. 2-Aminothiazole derivatives have been designed as potent aurora kinase inhibitors for oncology applications.
Caption: Role of GSK-3 in Tau hyperphosphorylation and its inhibition.
Conclusion
The 2-amino-5-bromothiazole scaffold is a cornerstone of modern medicinal chemistry. Its efficient synthesis, either through direct bromination or via the robust Hantzsch reaction, provides a reliable source of this key intermediate. The true power of this building block lies in its capacity for diversification; palladium-catalyzed methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allow for the precise and efficient installation of a wide range of substituents at the 5-position. This synthetic flexibility has enabled the development of highly potent and selective drug candidates, particularly in the field of kinase inhibition, underscoring the enduring importance of 2-amino-5-bromothiazole derivatives in the drug discovery pipeline.
References
- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide
Thiazole, a five-membered heterocyclic aromatic compound containing sulfur and nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2][3][4] This has led to the inclusion of the thiazole moiety in numerous clinically approved drugs such as the antiretroviral Ritonavir, the antifungal Abafungin, and the anticancer agent Tiazofurin.[2][5] This technical guide provides an in-depth overview of the preliminary in-vitro screening methodologies for newly synthesized thiazole-based compounds, complete with experimental protocols, data summaries, and workflow visualizations to aid researchers in drug discovery and development.
Anticancer Activity Screening: Cytotoxicity Assays
A primary step in identifying potential anticancer agents is to evaluate their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[6][7]
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum (FCS) and antibiotics.[8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The thiazole-based compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 48 hours).[9]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the mitochondrial reductase enzymes in living cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7][9]
Data Presentation: Cytotoxicity of Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |
| Compound 4 | MCF-7 (Breast) | 5.73 | [10] |
| MDA-MB-231 (Breast) | 12.15 | [10] | |
| 3-Nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | [11] |
| Hydrazinyl Thiazole II | C6 (Glioma) | 3.83 | [11] |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 µg/mL | [4] |
| C6 (Glioma) | 3.83 ± 0.76 µg/mL | [4] | |
| Imidazo[2,1-b]thiazole 12 | A549 (Lung) | 0.78 | [10] |
| Thiazole-fused 4a | A549 (Lung) | Most Potent in Study | [10] |
| Thiazole-fused 4d | MCF-7 (Breast) | Most Potent in Study | [10] |
| Thiazolidinone 6c | SK-MEL-28 (Melanoma) | 3.46 | [9] |
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area.[3] The microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[12]
Experimental Protocol: Broth Microdilution Method
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media to achieve a standardized inoculum density.[12][13]
-
Compound Dilution: A serial two-fold dilution of the thiazole compounds is prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microbes, no compound) and negative control wells (broth, no microbes) are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12] This is determined by visual inspection or by measuring optical density.
-
MBC/MFC Determination: To determine the MBC or MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. After further incubation, the lowest concentration that results in no microbial growth on the agar is recorded as the MBC or MFC.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC/MFC (mg/mL) | Reference |
| Compound 37c | Bacteria & Fungi | 93.7 - 46.9 | - | [13] |
| Compound 3 | Various Bacteria | 230 - 700 | 0.47 - 0.94 | [12] |
| Compound 9 | Various Fungi | 60 - 230 | 0.11 - 0.47 | [12] |
| Thiazole 1 | MRSA Strains | 1.3 | - | [14] |
| Amino-substituted 11 | Bacteria & Fungi | 6.25 - 12.5 | - | [1] |
| Compound 41 | C. krusei | 0.12 | - | [1] |
| Compound 43a | S. aureus, E. coli | 16.1 µM | - | [13] |
| Compound 43b | A. niger | 16.2 µM | - | [13] |
| Compound 43d | C. albicans | 15.3 µM | - | [13] |
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for MIC and MBC/MFC determination.
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, making antioxidants a key therapeutic target. Thiazole derivatives have been investigated for their ability to scavenge free radicals.[15][16]
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: [17]
-
Reaction Mixture: A solution of the thiazole compound in a suitable solvent (e.g., methanol) is mixed with a methanolic solution of DPPH radical.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant compound results in a color change from violet to yellow, leading to a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.[16]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: [15][17]
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Reaction Mixture: The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance. An aliquot of this solution is mixed with the test compound.
-
Measurement: The absorbance is read after a set time (e.g., 6 minutes). A decrease in absorbance indicates scavenging of the radical.
-
Calculation: The scavenging activity is calculated relative to a standard antioxidant like Trolox or ascorbic acid.[18]
Data Presentation: Antioxidant Activity of Thiazole Derivatives
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH | IC50 | 64.75 ppm | [16] |
| Catechol Hydrazinyl-Thiazole (CHT) | ABTS | Scavenging Activity | 3.16 times more intense than Trolox | [18] |
| Phenolic Thiazole 5a | ABTS | IC50 | Lower than ascorbic acid | [17] |
| Phenolic Thiazole 7b | ABTS | IC50 | Lower than ascorbic acid | [17] |
| Phenolic Thiazole 8a | ABTS | IC50 | Lower than ascorbic acid | [17] |
| Compound 7j | Multiple Assays | Antioxidant Activity | Significantly enhanced vs. standards | [19] |
| Compound 7k | Multiple Assays | Antioxidant Activity | Significantly enhanced vs. standards | [19] |
Visualization: Antioxidant Assay Workflow (DPPH Example)
Caption: Workflow for the DPPH radical scavenging assay.
Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Thiazole derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), carbonic anhydrases (CA), and kinases.[20][21][22]
Experimental Protocol: General Enzyme Inhibition Assay (Ellman's Method for AChE)
This protocol is based on Ellman's method for determining cholinesterase activity, a common target for Alzheimer's disease research.[23]
-
Reagents: Prepare phosphate buffer, a solution of the test compound (inhibitor), acetylcholinesterase (AChE) enzyme solution, DTNB (Ellman's reagent), and the substrate (acetylthiocholine iodide).
-
Pre-incubation: The enzyme solution is pre-incubated with various concentrations of the thiazole compound for a specific period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: DTNB is added, followed by the substrate (acetylthiocholine iodide) to start the reaction.
-
Detection: The enzyme hydrolyzes the substrate, producing thiocholine. Thiocholine then reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is monitored spectrophotometrically by measuring the change in absorbance over time (e.g., at 412 nm).
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then calculated.[23]
Data Presentation: Enzyme Inhibition by Thiazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Compound 10 | Acetylcholinesterase (AChE) | 103.24 | [21] |
| Compound 16 | Acetylcholinesterase (AChE) | 108.94 | [21] |
| Compound 4e | Acetylcholinesterase (AChE) | 25,500 ± 2,120 (25.5 µg/mL) | [23] |
| Compound 4c | VEGFR-2 | 150 | [7] |
| Compound 3j | MAO-B | 27 ± 1 | [24] |
| Compound 3t | MAO-B | 25 ± 1 | [24] |
| Thiazole-methylsulfonyl 2a | hCA I | 39,380 | [22] |
| Thiazole-methylsulfonyl 2h | hCA II | 39,160 | [22] |
Visualization: Enzyme Inhibition Assay Workflow
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. jchemrev.com [jchemrev.com]
- 14. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. scholar.ui.ac.id [scholar.ui.ac.id]
- 17. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Bromine Substitution on the Biological Activity of the Thiazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. Its versatility allows for a wide range of therapeutic applications, from antimicrobial and anticancer to anti-inflammatory agents. A key strategy in modulating the potency and selectivity of thiazole-based compounds is the introduction of substituents on the thiazole ring. Among these, bromine substitution has emerged as a significant approach to enhance biological activity. This technical guide provides an in-depth analysis of the role of bromine substitution on the activity of the thiazole ring, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Influence of Bromine Substitution on Biological Activity: Quantitative Insights
The introduction of a bromine atom to the thiazole ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric profile. These modifications, in turn, can significantly impact the compound's interaction with biological targets, leading to enhanced or altered activity. The following tables summarize the quantitative effects of bromine substitution on the anticancer and antimicrobial activities of various thiazole derivatives.
Anticancer Activity
The cytotoxic effects of brominated thiazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing anticancer activity, with lower values indicating higher potency.
| Compound ID | Structure/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4b | 2-[2-[3-Bromo-4-hydroxybenzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| 4b | 2-[2-[3-Bromo-4-hydroxybenzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 |
| 14e | Thiazole derivative with meta-chlorine substitution | MDA-MB-231 (Breast) | Strong antimigration activity | Not specified | Not specified |
| 14f | Thiazole derivative with meta-chlorine substitution | MDA-MB-231 (Breast) | Strong antimigration activity | Not specified | Not specified |
Antimicrobial Activity
Bromine substitution has also been shown to enhance the antimicrobial properties of thiazole derivatives. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound ID | Structure/Description | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 87 | Bromo-substituted thiazole derivative | Aspergillus niger | "Best antifungal activity" | Not specified | Not specified |
| 89 | Bromo-substituted thiazole derivative | Aspergillus niger | "Best antifungal activity" | Not specified | Not specified |
| 90 | Bromo-substituted thiazole derivative | Aspergillus niger | "Best antifungal activity" | Not specified | Not specified |
| 11 | 2,5-dichloro thienyl-substituted thiazole with amino/8-quinolinyl moieties | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | Not specified | Not specified |
| 16 | 2-phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.
Synthesis of Brominated Thiazole Derivatives
A common and versatile method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.
General Procedure for Hantzsch Thiazole Synthesis:
-
Reaction Setup: A mixture of an α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1 mmol), a thioamide (e.g., thiourea) (1 mmol), and a substituted benzaldehyde (1 mmol) is prepared.
-
Catalyst and Solvent: A reusable catalyst such as silica-supported tungstosilisic acid (15 mol%) is added to the mixture in a solvent system like ethanol/water (1:1, 5 mL).
-
Reaction Conditions: The reaction mixture is refluxed with stirring for 2 to 3.5 hours at 65°C. Alternatively, the reaction can be carried out under ultrasonic irradiation for 1.5 to 2 hours at room temperature.
-
Workup: The resulting solid product is filtered and washed with ethanol. The solid is then dissolved in acetone, and the catalyst is removed by filtration.
-
Purification: The filtrate is evaporated under vacuum, and the final product is dried in an oven at 60°C.
Synthesis of 2-Amino-5-bromothiazole:
-
Reaction Setup: 2-Aminothiazole (400 mg, 4 mmol) is dissolved in 16 mL of acetic acid and cooled to 0°C.
-
Bromination: Bromine (408 µL, 8 mmol) is added dropwise to the solution.
-
Reaction: The mixture is stirred at room temperature for 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Neutralization: Upon completion, the reaction mixture is neutralized to pH 7-8 with a saturated sodium bicarbonate (NaHCO3) solution.
-
Extraction: The product is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield 5-bromothiazol-2-amine.[1]
Biological Assays
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and incubated overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., brominated thiazole derivatives) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 15 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 560 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):
This method is used to determine the antimicrobial activity of a compound.
-
Culture Preparation: A standardized inoculum of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 24 hours at 37°C for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathway Visualization
Thiazole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for thiazole-based inhibitors.
Figure 1: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Workflow for Synthesis and Biological Evaluation of Brominated Thiazoles
Figure 2: A generalized workflow for the synthesis and evaluation of brominated thiazole derivatives.
Conclusion
The strategic incorporation of bromine into the thiazole scaffold represents a powerful tool in the medicinal chemist's arsenal for enhancing the biological activity of these versatile heterocyclic compounds. The evidence presented in this guide demonstrates that bromine substitution can significantly improve the anticancer and antimicrobial potency of thiazole derivatives. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of novel brominated thiazoles. Furthermore, the visualization of the PI3K/Akt/mTOR signaling pathway highlights a key mechanism through which these compounds may exert their therapeutic effects. Continued exploration of the structure-activity relationships of brominated thiazoles holds great promise for the development of next-generation therapeutics with improved efficacy and selectivity.
References
Isopropyl group steric effects in thiazole compounds
An In-depth Technical Guide on the Steric Effects of Isopropyl Groups in Thiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous clinically approved drugs.[1] The substitution pattern on this heterocyclic core is critical for modulating physicochemical properties and biological activity. The isopropyl group, a small yet sterically demanding alkyl substituent, imparts unique properties to thiazole-containing molecules. Its bulk can significantly influence reaction outcomes during synthesis, alter the molecule's conformation, and dictate its interaction with biological targets. This guide provides a comprehensive analysis of the steric effects of the isopropyl group in thiazole compounds, covering synthesis, characterization, structure-activity relationships (SAR), and detailed experimental methodologies.
Synthesis of Isopropyl-Substituted Thiazoles: Navigating Steric Hindrance
The most prevalent method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[2][3][4] The introduction of a bulky isopropyl group, either on the thioamide or the α-halocarbonyl component, can present steric challenges that affect reaction rates and yields.
The synthesis of 2-isopropylthiazole derivatives, for instance, requires the use of 2-methylpropanethioamide (isobutyrothioamide). The steric bulk of the isopropyl group on the thioamide can hinder the initial nucleophilic attack of the sulfur atom on the α-halocarbonyl. Similarly, synthesizing 4- or 5-isopropylthiazoles involves α-haloketones bearing an isopropyl group, where the steric hindrance is adjacent to the reaction center. Despite this, various isopropyl-thiazole compounds have been successfully synthesized, often by optimizing reaction conditions such as temperature and solvent.[5][6]
A common synthetic pathway involves the reaction of isobutyric acid with thionyl chloride, followed by a thioamination reaction to produce the necessary isobutyrothioamide intermediate.[6] This intermediate is then cyclized with a suitable α-halocarbonyl or its equivalent.
Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring. The steric bulk of an isopropyl group can influence the rate of these steps.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols and Data
Detailed methodologies are crucial for reproducibility. The following sections provide protocols for key synthetic steps and summarize relevant quantitative data.
Detailed Experimental Protocol: Synthesis of 2-Isopropyl-4-(hydroxymethyl)thiazole
This protocol is adapted from a patented synthesis method.[5]
Step 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole
-
To a reaction vessel, add 2,2-dimethyl-4-methylene-1,3-dioxane as the starting material.
-
Perform an addition reaction with a halogenating agent (e.g., N-bromosuccinimide) in an appropriate solvent.
-
Introduce 2-methylpropanethioamide to the reaction mixture.
-
Heat the mixture to undergo a condensation reaction, yielding 2-isopropyl-4-hydroxymethylthiazole.
-
Purify the product using column chromatography.
Characterization Data:
-
¹H NMR (400MHz, CDCl₃): δ 1.36 (d, J=8.0Hz, 6H), 3.24-3.32 (m, 1H), 3.98 (bs, 1H), 4.72 (s, 2H), 7.03 (s, 1H).[5]
-
MS (Mass Spectrometry): m/z 158 [M+1]⁺.[5]
Detailed Experimental Protocol: Chlorination and Amination
This protocol describes the conversion of the hydroxymethyl intermediate into a key precursor for drugs like Ritonavir.[5]
Step 2: Synthesis of 2-Isopropyl-4-chloromethylthiazole
-
Dissolve 2-isopropyl-4-hydroxymethylthiazole (6.0 g) in dichloromethane (60 mL) in a 100 mL flask.
-
Cool the stirred solution to 5°C in an ice bath.
-
Add thionyl chloride (6.6 g) dropwise to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding sodium carbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Step 3: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole
-
In a 250 mL flask, combine 2-isopropyl-4-chloromethylthiazole (8.5 g) with a 40% aqueous methylamine solution (90 mL).
-
Heat the mixture to 50-60°C and allow it to react overnight.
-
After cooling, add dichloromethane (80 mL) and isopropanol (20 mL).
-
Stir and separate the layers. Extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
Quantitative Data: Synthesis Yields
The steric hindrance of the isopropyl group can influence reaction yields. The table below summarizes reported yields for the synthesis of a key Ritonavir intermediate.
| Step | Product | Reported Yield | Reference |
| Chlorination of 2-isopropyl-4-hydroxymethylthiazole | 2-Isopropyl-4-chloromethylthiazole | 72-99% | [5] |
| Amination of 2-isopropyl-4-chloromethylthiazole | 2-Isopropyl-4-(methylaminomethyl)thiazole | 59-70% | [5] |
Steric Effects on Biological Activity: SAR Studies
The size and orientation of the isopropyl group play a significant role in the interaction of thiazole compounds with their biological targets. Structure-activity relationship (SAR) studies reveal that this steric bulk can be either beneficial or detrimental to activity, depending on the specific target protein's binding pocket topology.
For example, in a series of thiazole derivatives evaluated for antimalarial activity, the presence of an isopropyl group at the C5 position of the thiazole ring was found to be favorable for the compound's biological activity.[4] In contrast, for other targets, the bulkiness of the isopropyl group might lead to steric clashes, reducing binding affinity. SAR studies on certain antimicrobial thiazoles have shown that substitutions with different alkyl or aryl groups at various positions on the ring dramatically alter the activity, highlighting the importance of steric and electronic properties.[7][8]
Quantitative Data: Biological Activity
The following table presents minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for selected thiazole compounds, illustrating the impact of substitutions on activity.
| Compound Class | Target Organism/Cell Line | Activity Metric | Value (mg/mL or µM) | Reference |
| Thiazole-phthalazine hybrid (Compound 4) | E. coli | MIC/MBC | 0.17/0.23 | [9] |
| Thiazole derivative (Compound 3) | S. Typhimurium | MIC/MBC | 0.23/0.47 | [9] |
| Thiazole-1,3,5-triazine hybrid | P. falciparum (Dd-2) | IC50 | 11.29 - 40.92 | [4] |
| 2-Hydrazinylthiazole (Compound 28) | P. falciparum | IC50 | 0.648 | [4] |
| 4-Hydroxybenzylidene hydrazinyl-thiazole (4c) | MCF-7 (Cancer Cell Line) | IC50 | 2.57 | [10] |
Visualization of Workflows
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an isopropyl-thiazole derivative.
Caption: From reactants to pure product: a standard synthesis workflow.
Biological Screening Cascade
This diagram outlines the logical progression for evaluating the biological efficacy of newly synthesized compounds.
Caption: Logical flow for the biological evaluation of novel compounds.
Conclusion
The isopropyl group exerts a profound steric influence on the synthesis, properties, and biological function of thiazole compounds. While its bulk can pose synthetic challenges, it also provides a critical tool for medicinal chemists to fine-tune molecular conformation and optimize interactions within protein binding pockets. Understanding these steric effects is paramount for the rational design of novel thiazole-based therapeutics. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to harness the unique characteristics of the isopropyl substituent in drug discovery and development.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 6. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
5-Bromo-4-isopropylthiazol-2-amine: A Technical Guide for Fragment-Based Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that bind to biological targets with high ligand efficiency. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its synthetic tractability and ability to participate in various biological interactions make it an attractive core for fragment library development.
This technical guide focuses on 5-Bromo-4-isopropylthiazol-2-amine , a specific 2-aminothiazole fragment that offers key advantages for library synthesis. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for rapid and diverse structural elaboration. The 2-amino group serves as a nucleophile for amide bond formation and other derivatizations. The isopropyl group at the 4-position provides a degree of lipophilicity and steric bulk that can be explored for interactions with hydrophobic pockets in target proteins.
This document provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and detailed experimental protocols for the application of this compound in the synthesis of fragment-based libraries. It also addresses the important consideration of the potential for 2-aminothiazoles to act as "frequent hitters" in biological screens and the necessity of robust hit validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its suitability as a fragment for FBDD, aligning with the "Rule of Three" which generally defines a good fragment as having a molecular weight < 300 Da, cLogP ≤ 3, and fewer than 3 hydrogen bond donors and acceptors.
| Property | Value | Source |
| CAS Number | 1025700-49-5 | --INVALID-LINK-- |
| Molecular Formula | C₆H₉BrN₂S | --INVALID-LINK-- |
| Molecular Weight | 221.12 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Predicted pKa | 4.66 ± 0.10 | Guidechem |
| Predicted LogP | 3.19 | Guidechem |
| Hydrogen Bond Donors | 1 | Smolecule |
| Hydrogen Bond Acceptors | 3 | Smolecule |
| Heavy Atom Count | 10 | Smolecule |
| Rotatable Bond Count | 1 | Smolecule |
Synthesis
Step 1: Synthesis of 2-Amino-4-isopropylthiazole
The first step involves the Hantzsch condensation of 1-bromo-3-methyl-2-butanone with thiourea. 1-Bromo-3-methyl-2-butanone can be prepared from the bromination of 3-methyl-2-butanone.
Step 2: Bromination of 2-Amino-4-isopropylthiazole
The second step is the regioselective bromination of the electron-rich thiazole ring at the 5-position using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid.
Application in Fragment-Based Library Synthesis
The strategic placement of the bromine atom and the amino group on the this compound core makes it an ideal starting point for the construction of diverse fragment libraries.
Library Synthesis Workflow
A typical workflow for synthesizing a library from this fragment would involve parallel synthesis techniques to introduce a variety of substituents at the 5-position via Suzuki coupling and at the 2-amino position via amide coupling.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound and its subsequent use in library synthesis. These protocols are based on general procedures for similar transformations and should be optimized for specific substrates and scales.
Protocol 1: Synthesis of 2-Amino-4-isopropylthiazole
Materials:
-
1-Bromo-3-methyl-2-butanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of 1-bromo-3-methyl-2-butanone (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-amino-4-isopropylthiazole.
Protocol 2: Synthesis of this compound
Materials:
-
2-Amino-4-isopropylthiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 2-amino-4-isopropylthiazole (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 3: Suzuki Coupling of this compound
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Amide Coupling of the 2-Amino Group
Materials:
-
Substituted 2-aminothiazole derivative (from Protocol 3)
-
Carboxylic acid (1.1 eq)
-
Coupling agent (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in DMF.
-
Add the coupling agent (1.2 eq) and the base (2.0 eq) and stir for 10 minutes at room temperature.
-
Add the substituted 2-aminothiazole derivative (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final amide product by column chromatography or preparative HPLC.
Hit Identification and Validation
While the 2-aminothiazole scaffold is attractive, it is also known to be a "frequent hitter" in high-throughput screening campaigns. This means that compounds containing this moiety may show activity in a wide range of assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology. Therefore, rigorous hit validation is critical.
Hypothetical Signaling Pathway Modulation
Libraries derived from the this compound scaffold could potentially modulate a variety of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For example, derivatives could be designed to inhibit protein kinases, a major class of drug targets.
Conclusion
This compound represents a valuable and versatile fragment for the synthesis of diverse chemical libraries for fragment-based drug discovery. Its strategic functionalization allows for rapid elaboration using robust and well-established chemical transformations. While the potential for promiscuous binding of 2-aminothiazole derivatives necessitates careful hit validation, the scaffold's proven track record in successful drug discovery campaigns underscores its importance. The methodologies and considerations outlined in this technical guide provide a solid foundation for researchers to effectively utilize this fragment in their quest for novel therapeutic agents.
Methodological & Application
Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most classical and versatile methods for the preparation of these valuable heterocyclic compounds.[3] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. This document provides detailed protocols and application notes for the synthesis of 2-aminothiazoles via the Hantzsch reaction, including conventional, solvent-free, and catalytic one-pot procedures.
Reaction Mechanism
The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established mechanism involving the reaction of an α-halocarbonyl compound with a thiourea. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocols
This section provides detailed methodologies for three distinct Hantzsch synthesis protocols, offering flexibility in terms of reaction conditions and environmental impact.
Protocol 1: Conventional Synthesis in Solution
This protocol describes a classic approach for the synthesis of 4-aryl-2-aminothiazoles using a solvent at elevated temperatures.
Materials:
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
Protocol 2: Solvent-Free Synthesis
This eco-friendly protocol avoids the use of solvents, offering a rapid and efficient alternative.[4]
Materials:
-
Substituted 2-bromoacetophenone (1.0 mmol)
-
Thiourea (1.0 mmol)
-
Mortar and pestle or a small reaction vial
-
Heating source (e.g., hot plate or oil bath)
Procedure:
-
Place the substituted 2-bromoacetophenone (1.0 mmol) in a mortar or a small glass vial.
-
Gently heat the α-bromoacetophenone until it melts.[4]
-
Add thiourea (1.0 mmol) to the molten ketone.
-
Grind the mixture with a pestle or stir vigorously. The reaction is often exothermic and proceeds rapidly, sometimes within seconds.[4]
-
The reaction mixture will solidify upon completion.
-
Allow the mixture to cool to room temperature.
-
Wash the solid product with water or ethanol to remove any unreacted starting materials and the hydrobromide salt of the product.[4]
-
The resulting solid is often pure enough for most applications. If further purification is needed, recrystallization can be performed.
Protocol 3: One-Pot Catalytic Synthesis
This efficient one-pot procedure starts from an aromatic methyl ketone, generating the α-haloketone in situ followed by cyclization.[1]
Materials:
-
Aromatic methyl ketone (1.0 mmol)
-
Copper(II) bromide (CuBr₂) (2.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic methyl ketone (1.0 mmol) and copper(II) bromide (2.0 mmol).[1]
-
Add 15 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The α-bromination of the ketone will occur. This step can be monitored by TLC.
-
After the formation of the α-bromo intermediate (typically 1-2 hours), add thiourea (1.2 mmol) to the reaction mixture.
-
Continue to reflux the mixture for an additional 2-4 hours until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative yields and reaction times for the Hantzsch synthesis of various 2-aminothiazole derivatives under different reaction conditions.
Table 1: Conventional Synthesis of 4-Aryl-2-aminothiazoles
| Entry | Aryl Group | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl | 3 | 85 | [1] |
| 2 | 4-Methoxyphenyl | 2.5 | 90 | [1] |
| 3 | 4-Chlorophenyl | 4 | 82 | [1] |
| 4 | 4-Nitrophenyl | 4 | 78 | [1] |
Table 2: Solvent-Free Synthesis of 4-Aryl-2-aminothiazoles
| Entry | Aryl Group | Reaction Time (s) | Yield (%) | Reference |
| 1 | Phenyl | ~5 | 92 | [4] |
| 2 | 4-Bromophenyl | ~5 | 93 | [4] |
| 3 | 4-Fluorophenyl | ~5 | 88 | [4] |
| 4 | 4-Nitrophenyl | ~10 | 75 | [4] |
Table 3: One-Pot Catalytic Synthesis from Aryl Methyl Ketones
| Entry | Aryl Methyl Ketone | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | 4 | 87 | [1] |
| 2 | 4-Methoxyacetophenone | 3.5 | 90 | [1] |
| 3 | 4-Fluoroacetophenone | 5 | 85 | [1] |
| 4 | 2-Acetylnaphthalene | 4 | 82 | [1] |
Application in Drug Development: The Case of Dasatinib
The 2-aminothiazole moiety is a key component of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein, which is responsible for the proliferation of leukemia cells, as well as other kinases such as the SRC family.[3][6]
Caption: Dasatinib's mechanism of action in CML.
The synthesis of key intermediates for Dasatinib often utilizes the Hantzsch reaction to construct the central 2-aminothiazole ring, highlighting the importance of this synthetic protocol in the development of modern anticancer therapeutics.[7]
Experimental Workflow
The general workflow for the synthesis and purification of 2-aminothiazoles via the Hantzsch reaction is depicted below.
Caption: General experimental workflow for Hantzsch synthesis.
Conclusion
The Hantzsch synthesis remains a cornerstone for the preparation of 2-aminothiazoles, a critical scaffold in drug discovery and development. The protocols outlined in this document offer a range of methodologies, from traditional to more sustainable approaches, that can be adapted to various research needs. The provided data and diagrams aim to facilitate the practical application of this important reaction for researchers in academia and industry.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. vixra.org [vixra.org]
Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-4-isopropylthiazol-2-amine from Thioamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazole derivatives, particularly 2-aminothiazoles, are crucial heterocyclic scaffolds frequently found in pharmaceuticals due to their wide range of biological activities.[1][2] This application note provides a detailed, two-step protocol for the synthesis of 5-Bromo-4-isopropylthiazol-2-amine, a valuable building block in medicinal chemistry. The synthesis begins with the preparation of an α-haloketone intermediate, followed by the classical Hantzsch Thiazole Synthesis using a thioamide, and concludes with regioselective bromination.[3][4][5]
Overall Synthetic Workflow
The synthesis is accomplished via a two-stage process. The first stage involves the Hantzsch condensation of an α-bromoketone with thiourea to form the 2-amino-4-isopropylthiazole core. The second stage is the electrophilic bromination at the 5-position of the thiazole ring.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 3-Bromo-4-methyl-2-pentanone
This protocol describes the α-bromination of 4-methyl-2-pentanone to yield the necessary α-haloketone intermediate.
Materials:
-
4-Methyl-2-pentanone (isobutylmethylketone)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-methyl-2-pentanone (10.01 g, 100.0 mmol) in glacial acetic acid (200 mL).[6]
-
Prepare a solution of bromine (16.14 g, 101.0 mmol) in glacial acetic acid (10 mL) in a dropping funnel.
-
Add the bromine solution dropwise to the ketone solution at room temperature with constant stirring.
-
After the addition is complete, stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into water (400 mL) and extract the product with dichloromethane (4 x 80 mL).[6]
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and water (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a brown oil.
-
Purify the crude product by vacuum distillation (b.p. 60–62°C, 12 mmHg) to obtain pure 3-bromo-4-methyl-2-pentanone.[6]
Protocol 2: Synthesis of 4-isopropylthiazol-2-amine
This protocol details the Hantzsch thiazole synthesis to form the core heterocyclic ring.
Materials:
-
3-Bromo-4-methyl-2-pentanone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask, condenser, magnetic stirrer/hotplate, Büchner funnel.
Procedure:
-
In a 50 mL round-bottom flask, combine 3-bromo-4-methyl-2-pentanone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add methanol (10 mL) and a stir bar to the flask.
-
Attach a condenser and heat the mixture to reflux with stirring for 30-60 minutes. Monitor the reaction progress by TLC.
-
After completion, remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 5% Na₂CO₃ solution (40 mL) and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.[7]
-
Filter the resulting solid precipitate through a Büchner funnel, washing the filter cake with cold water.
-
Allow the collected solid to air dry to obtain 4-isopropylthiazol-2-amine. The product is often pure enough for the next step without further purification.[3]
Protocol 3: Synthesis of this compound
This protocol describes the final bromination of the 2-aminothiazole ring at the 5-position.
Materials:
-
4-isopropylthiazol-2-amine
-
N-Bromosuccinimide (NBS) or Bromine
-
Suitable solvent (e.g., Chloroform, Acetic Acid)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolve 4-isopropylthiazol-2-amine (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of Bromine in the same solvent) (1.0-1.1 eq) to the stirred solution. The 5-position of the 2-aminothiazole nucleus is activated for electrophilic substitution.[8]
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.
-
Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|---|
| 1a | α-Bromination | 4-Methyl-2-pentanone, Br₂ | Acetic Acid | R.T. | Overnight | 24% (distilled)[6] |
| 1b | Hantzsch Synthesis | 3-Bromo-4-methyl-2-pentanone, Thiourea | Methanol | Reflux | 30-60 min | High (typical)[3] |
| 2 | Bromination | 4-isopropylthiazol-2-amine, NBS/Br₂ | Chloroform/Acetic Acid | 0°C to R.T. | 1-3 h | Good-Excellent |
Table 2: Characterization Data for Intermediate 3-Bromo-4-methyl-2-pentanone. [6]
| Analysis | Data |
|---|---|
| Appearance | Brown Oil |
| Boiling Point | 60 – 62°C (12mmHg) |
| IR (neat) ν cm⁻¹ | 2967, 2874, 1721 (C=O), 1467, 1389, 1370, 1289, 1190, 1148, 1041, 948, 827 |
| ¹H NMR (300 MHz, CDCl₃) δ | 0.96 (d, J = 6.3 Hz, 3 H), 1.11 (d, J = 6.6 Hz, 3 H), 2.14 - 2.30 (m, 1 H), 2.35 (s, 3 H), 4.03 (d, J = 8 Hz, 1 H)* |
| ¹³C NMR (75 MHz, CDCl₃) δ | 20.1, 26.3, 31.1, 63.0, 202.1 |
*Note: The original publication reports 2H for the signal at 4.03 ppm, which is likely a typographical error for a single methine proton.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. bepls.com [bepls.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. firsthope.co.in [firsthope.co.in]
- 6. Cas 29585-01-1,2-Pentanone, 3-bromo-4-methyl- | lookchem [lookchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES [zenodo.org]
Application Notes and Protocols: A Step-by-Step Guide to Thiazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a pivotal heterocyclic scaffold in medicinal chemistry, found in a wide array of biologically active compounds, including antibiotics, anticancer agents, and anti-inflammatory drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. This document provides detailed application notes and protocols for the synthesis of the thiazole ring, focusing on the most common and versatile methods.
Key Synthesis Methods
The formation of the thiazole ring can be achieved through several synthetic strategies. The most prominent methods include the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis, each offering distinct advantages in accessing variously substituted thiazole derivatives.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and widely used method for the preparation of thiazoles, typically involving the condensation of an α-haloketone with a thioamide or thiourea.[1] This method is valued for its simplicity and the broad availability of starting materials.
R¹, R², R³ = Alkyl, Aryl, H
Mechanism: The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol as the solvent (sufficient to dissolve the reactants upon heating).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.
-
A precipitate of 2-amino-4-phenylthiazole will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product in a vacuum oven to obtain the pure 2-amino-4-phenylthiazole.
The following table summarizes the yields of various thiazole derivatives synthesized via the Hantzsch method with different substrates.
| α-Haloketone | Thioamide/Thiourea | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Ethanol, Reflux, 3h | 87 | [2] |
| 2-Chloro-1-(4-methoxyphenyl)ethanone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | Ethanol, Reflux, 3h | 90 | [2] |
| 2-Chloro-1-(4-fluorophenyl)ethanone | N-Phenylthiourea | 4-(4-Fluorophenyl)-N-phenylthiazol-2-amine | EtOAc, Reflux, 4h | 70 | [2] |
| 3-Bromoacetylcoumarin | Thiourea | 3-(2-Aminothiazol-4-yl)coumarin | Ethanol, Reflux, 2h | 85 | [3] |
| 2-Chloro-1-(naphthalen-2-yl)ethanone | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | EtOAc, Reflux, 3h | 82 | [2] |
| 2-Chloro-1-(thiophen-2-yl)ethanone | N-Allylthiourea | N-Allyl-4-(thiophen-2-yl)thiazol-2-amine | EtOAc, Reflux, 4h | 75 | [2] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 3-(2-Amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | Ethanol/Water, 65°C, 3.5h | 82 | [4] |
Microwave irradiation can significantly accelerate the Hantzsch synthesis, often leading to higher yields in shorter reaction times.[5][6][7]
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative
-
Substituted N-phenylthiourea
-
Methanol
-
Microwave reactor
Procedure:
-
In a specialized microwave test tube, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative (1.0 eq) and the substituted N-phenylthiourea (1.0 eq).
-
Add methanol (2 mL) as the solvent.
-
Seal the tube and place it in the microwave reactor.
-
Heat the reaction mixture to 90°C for 30 minutes under a pressure of 250 psi.[5]
-
After cooling, the product typically precipitates.
-
Collect the solid by filtration and wash with cold ethanol to obtain the pure product.
| α-Haloketone | Thiourea | Product | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Methanol, 90°C, 30 min | 95 |[5] | | 2-Chloro-1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)ethanone | N-(4-Methylphenyl)thiourea | N-(4-Methylphenyl)-4-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Methanol, 90°C, 30 min | 92 |[5] | | 3-Bromoacetylcoumarin | 4-Methyl-3-thiosemicarbazide | 3-(2-(2-(4-Methylbenzylidene)hydrazinyl)thiazol-4-yl)coumarin | Ethanol, 60°C, 10 min | 78 |[7] |
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis is a method for preparing 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[7][8] This reaction is particularly useful for accessing thiazoles with an amino group at the C5 position.
R¹, R² = Alkyl, Aryl, H, CN, COOEt X = S, O
Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon disulfide (or related reagent). This is followed by an intramolecular cyclization where the sulfur attacks the nitrile group, and subsequent tautomerization to yield the aromatic 5-aminothiazole.[7]
Materials:
-
Aminoacetonitrile hydrochloride
-
Carbon disulfide (CS₂)
-
Pyridine
-
Ethanol
-
Round-bottom flask
-
Stirring plate and stir bar
Procedure:
-
Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of pyridine and ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
The product will precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain 5-amino-2-mercaptothiazole.
| α-Aminonitrile | Sulfur Source | Product | Reaction Conditions | Yield (%) | Reference |
| Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | Room Temperature | Good | [7] |
| Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | Room Temperature | Good | [7] |
| Aminoacetonitrile | Carbon disulfide | 5-Amino-2-mercaptothiazole | Pyridine/Ethanol, RT, 24h | Moderate | [8] |
Visualization of Reaction Mechanisms and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the Hantzsch thiazole synthesis mechanism and the role of thiazole derivatives in key signaling pathways.
Hantzsch Thiazole Synthesis Workflow
PI3K/AKT/mTOR Signaling Pathway Inhibition by Thiazole Derivatives
VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives
Conclusion
This document provides a detailed guide to the synthesis of the thiazole ring, a critical component in many pharmaceutical compounds. The Hantzsch and Cook-Heilbron syntheses are powerful tools for accessing a wide variety of thiazole derivatives. The provided protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The diagrams of key signaling pathways highlight the importance of thiazole-based compounds as potential therapeutic agents. Further exploration and optimization of these synthetic methods will continue to drive the discovery of novel and effective thiazole-containing drugs.
References
- 1. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. bepls.com [bepls.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Bromo-4-isopropylthiazol-2-amine in Medicinal Chemistry: A Scarcity of Publicly Available Research
While the 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties, research detailing the specific activities of the 5-bromo-4-isopropyl substituted variant is conspicuously absent. This suggests that 5-Bromo-4-isopropylthiazol-2-amine may be a novel or under-investigated compound in the field of medicinal chemistry.
General Information on this compound
Below is a summary of the basic chemical information available from various suppliers.
| Property | Value |
| Molecular Formula | C₆H₉BrN₂S |
| Molecular Weight | 221.12 g/mol |
| CAS Number | 1025700-49-5 |
| Appearance | Solid |
| SMILES | CC(C)c1c(Br)sc(N)n1 |
| InChI Key | PLPKYAYJIVQOEL-UHFFFAOYSA-N |
Potential as a Synthetic Intermediate
Given its structure, this compound holds potential as a versatile intermediate in the synthesis of more complex molecules. The presence of three key functional groups offers multiple avenues for chemical modification:
-
2-Amino Group: Can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. It can also be a key participant in condensation reactions to form fused heterocyclic systems.
-
5-Bromo Group: Serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents at this position. It can also be displaced by nucleophiles under certain conditions.
-
4-Isopropyl Group: This lipophilic group can influence the pharmacokinetic properties of potential drug candidates, such as solubility, membrane permeability, and metabolic stability.
Hypothetical Synthetic Workflow
The following diagram illustrates a hypothetical workflow for the utilization of this compound in a drug discovery program. This represents a general approach for elaborating on a 2-aminothiazole scaffold and is not based on any specific published research for this particular compound.
Caption: Hypothetical workflow for drug discovery using this compound.
Conclusion for Researchers
For researchers, scientists, and drug development professionals, this compound represents an unexplored starting point for the synthesis of novel compounds. The lack of existing literature provides an opportunity for original research into its potential biological activities. Future investigations could involve:
-
Synthesis of a diverse library of derivatives by exploiting the reactivity of the amino and bromo groups.
-
Screening of these derivatives against a wide range of biological targets, including kinases, proteases, and microbial enzymes, based on the known activities of other 2-aminothiazoles.
-
Publication of any significant findings to contribute to the collective knowledge of this area of medicinal chemistry.
Until such research is conducted and published, detailed application notes, experimental protocols, and quantitative data for this compound in medicinal chemistry remain unavailable.
Application Notes and Protocols for 5-Bromo-4-isopropylthiazol-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-Bromo-4-isopropylthiazol-2-amine as a versatile building block in the synthesis of novel therapeutic agents. While specific examples of bioactive compounds derived directly from this starting material are limited in published literature, the well-established importance of the 2-aminothiazole scaffold allows for the extrapolation of potential applications and experimental protocols.
Introduction to this compound
This compound is a heterocyclic compound featuring a 2-aminothiazole core. This structural motif is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. The presence of a bromine atom at the 5-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the amino group at the 2-position is readily derivatized, for instance, through acylation or sulfonylation. The isopropyl group at the 4-position can influence the steric and electronic properties of the molecule, potentially contributing to target binding and selectivity.
Potential Therapeutic Applications
The 2-aminothiazole core is a key feature in drugs with a wide range of therapeutic applications. Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for development as:
-
Kinase Inhibitors: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors, which are crucial in oncology and immunology. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.
-
Antimicrobial Agents: The thiazole ring is present in several antimicrobial drugs. Derivatives of this compound could be explored for their potential as novel antibacterial or antifungal agents.
-
Antiviral Agents: Certain 2-aminothiazole-containing compounds have shown promise as antiviral agents, highlighting another potential avenue for drug discovery efforts.
Quantitative Data for Structurally Related 2-Amino-5-bromothiazole Derivatives
Due to the limited availability of specific biological data for derivatives of this compound, the following table summarizes the activity of structurally related 2-amino-5-bromothiazole compounds to provide a reference for potential efficacy.
| Compound Class | Target/Assay | Example Compound(s) | Activity (IC50/EC50) | Reference |
| Antitumor Agents | Human tumor cell lines | N-(5-bromo-1,3-thiazol-2-yl)-benzamide | Not specified | [1] |
| Antitumor Agents | Human tumor cell lines | N-(5-bromo-1,3-thiazol-2-yl)-2-phenyl-acetamide | Not specified | [1] |
Note: The data presented above is for related compounds and should be used as a general guide for the potential of this chemical class.
Experimental Protocols
The following are exemplary protocols for the derivatization of this compound. These are general procedures that may require optimization for specific substrates and reagents.
Exemplary Protocol 1: Acylation of the 2-Amino Group
This protocol describes a general method for the acylation of the 2-amino group of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride of choice (e.g., benzoyl chloride)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acid Chloride: Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylated product.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Exemplary Protocol 2: Suzuki Cross-Coupling at the 5-Bromo Position
This protocol outlines a general procedure for a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the thiazole ring.
Materials:
-
This compound derivative (e.g., the acylated product from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., potassium carbonate, 2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1)
-
Standard laboratory glassware for reflux and inert atmosphere techniques
-
TLC supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 5-bromo-thiazole derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system to afford the desired coupled product.
-
Characterization: Confirm the structure of the purified product using analytical methods such as NMR and mass spectrometry.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in drug discovery.
Caption: Exemplary synthetic route for derivatizing the building block.
Caption: A typical workflow for a drug discovery campaign.
Caption: A potential mechanism of action for a thiazole-based kinase inhibitor.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles
For: Researchers, scientists, and drug development professionals.
Abstract
The thiazole moiety is a prevalent structural motif in a multitude of biologically active compounds and functional organic materials.[1][2] Consequently, the development of efficient and versatile methods for the functionalization of the thiazole core is of paramount importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions stand out as a robust and powerful strategy for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the precise modification of bromothiazole substrates. This document provides detailed application notes and standardized protocols for four major classes of palladium-catalyzed cross-coupling reactions involving bromothiazoles: Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig amination.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized synthetic organic chemistry by providing reliable and highly efficient methods for bond construction under relatively mild conditions. These reactions generally involve the coupling of an organohalide (in this case, a bromothiazole) with an organometallic or amine coupling partner, facilitated by a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can be tuned to achieve high yields and selectivity.
Key Components:
-
Palladium Precatalyst: Common sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These are typically reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine-based ligands (e.g., PPh₃, XPhos, SPhos, BINAP) are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction scope.
-
Base: An appropriate base is required to facilitate key steps in the catalytic cycle, such as transmetalation or deprotonation.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to ensure the stability of the catalytic system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction between a bromothiazole and an organoboron reagent, such as a boronic acid or a boronate ester. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagents.
Comparative Data: Suzuki-Miyaura Coupling of Bromothiazoles
| Entry | Bromothiazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 94 |
| 2 | 4-Bromothiazole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 91 |
| 3 | 5-Bromo-2-methylthiazole | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 90 | 89 |
| 4 | 2-Bromo-4-phenylthiazole | Naphthalene-1-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 92 |
Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on specific substrate and reaction conditions.
Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole with Phenylboronic Acid
Materials:
-
2-Bromothiazole (1.0 mmol, 164 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed deionized water (0.5 mL)
Procedure:
-
In a flame-dried Schlenk tube, combine 2-bromothiazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with argon. Repeat this process three times.
-
Add the toluene and water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenylthiazole.
Negishi Coupling
The Negishi coupling facilitates the formation of C-C bonds by reacting a bromothiazole with an organozinc reagent. This method is particularly effective for coupling with alkyl, aryl, and vinyl partners and often proceeds with high stereospecificity.[3]
Comparative Data: Negishi Coupling of Bromothiazoles
| Entry | Bromothiazole Substrate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 88 |
| 2 | 4-Bromothiazole | Ethylzinc bromide | PdCl₂(dppf) (3) | - | THF | Room Temp | 92 |
| 3 | 2,4-Dibromothiazole | Methylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 60 | 92 (mono-alkylation)[4] |
| 4 | 5-Bromo-2-phenylthiazole | Allylzinc bromide | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 80 | 85 |
Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on specific substrate and reaction conditions.
Protocol: Negishi Coupling of 4-Bromothiazole with Ethylzinc Bromide
Materials:
-
4-Bromothiazole (1.0 mmol, 164 mg)
-
Ethylzinc bromide (0.5 M solution in THF, 2.4 mL, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 22 mg)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
Add 4-bromothiazole and PdCl₂(dppf) to a flame-dried Schlenk tube.
-
Seal the tube, then evacuate and backfill with argon (repeat 3x).
-
Add anhydrous THF (5 mL) via syringe.
-
Slowly add the ethylzinc bromide solution dropwise at room temperature over 5 minutes.
-
Stir the reaction at room temperature for 6 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain 4-ethylthiazole.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between a bromothiazole and a terminal alkyne.[5][6] This reaction, co-catalyzed by palladium and copper, is fundamental for synthesizing arylalkynes, which are key intermediates in drug discovery and materials science.[7]
Comparative Data: Sonogashira Coupling of Bromothiazoles
| Entry | Bromothiazole Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 92 |
| 2 | 4-Bromothiazole | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Dioxane | 80 | 87 |
| 3 | 5-Bromo-2-aminothiazole | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ | DMF | 100 | 85 |
| 4 | 2-Bromo-4-methylthiazole | Cyclopropylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Toluene | 70 | 90 |
Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on specific substrate and reaction conditions.
Protocol: Sonogashira Coupling of 2-Bromothiazole with Phenylacetylene
Materials:
-
2-Bromothiazole (1.0 mmol, 164 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 122 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Anhydrous triethylamine (Et₃N, 3.0 mmol, 418 µL)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the tube with argon (repeat 3x).
-
Add anhydrous THF, followed by 2-bromothiazole, phenylacetylene, and triethylamine.
-
Stir the mixture at 60 °C for 8 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a short pad of Celite to remove insoluble salts.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).
-
Wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to yield 2-(phenylethynyl)thiazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling bromothiazoles with primary or secondary amines. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.
Comparative Data: Buchwald-Hartwig Amination of Bromothiazoles
| Entry | Bromothiazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Bromothiazole | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | 4-Bromothiazole | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 88 |
| 3 | 5-Bromothiazole | Diphenylamine | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | t-BuOH | 100 | 89 |
| 4 | 2-Bromo-4-phenylthiazole | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 91 |
Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on specific substrate and reaction conditions.
Protocol: Buchwald-Hartwig Amination of 2-Bromothiazole with Morpholine
Materials:
-
2-Bromothiazole (1.0 mmol, 164 mg)
-
Morpholine (1.2 mmol, 105 mg, 104 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In an argon-filled glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Remove the tube from the glovebox and add anhydrous toluene, 2-bromothiazole, and morpholine under a positive pressure of argon.
-
Seal the tube and heat the reaction at 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 4-(thiazol-2-yl)morpholine.
Visualized Workflows and Mechanisms
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Decision Tree for Reaction Selection
Caption: Decision tree for selecting a cross-coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including anticancer agents like Dasatinib and Alpelisib.[1] Derivatization of the exocyclic 2-amino group is a key strategy for modulating the pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the common derivatization reactions of the 2-amino group on the thiazole ring.
Data Presentation: A Comparative Summary of Derivatization Reactions
The following table summarizes quantitative data for various derivatization strategies of the 2-amino group on the thiazole ring, offering a comparative overview of reaction yields under different conditions.
| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Acylation | Acetyl chloride, 2-aminothiazole | Dry Acetone | Reflux, 2h | Not specified, solid product obtained | [2] |
| Benzoyl chloride, 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High | [4] | |
| 3-(trifluoromethyl)benzoyl chloride, N,O-dimethylhydroxylamine, Grignard reagent, thioamide | DCM, THF | 50°C, 30 min; RT | 60-77 | [5] | |
| Sulfonylation | Benzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 6h | 80 | [6] |
| 4-Methylbenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 69 | [7] | |
| 4-Nitrobenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 70 | [6] | |
| Urea Formation | m-Toluyl isocyanate, 2-aminothiazole, K2CO3 | DMFA | RT to reflux, 4-8h | 62-High | [1] |
| Schiff Base Formation | Benzaldehyde, 2-aminothiazole, conc. HCl | Ethanol | RT, 1h | 95.6 | [8] |
| Substituted aldehydes, 2-amino-4-phenylthiazole | Ethanol | Reflux | Good | [4] | |
| N-Alkylation | Benzyl bromide, 2-aminobenzothiazole | Not specified | Not specified | Not specified | [9] |
| α-Iodo methyl ketones, 2-amino-1,3-benzothiazole | None | Not specified | 51-74 | [10][11] |
Experimental Protocols
Herein, we provide detailed methodologies for key derivatization reactions of the 2-amino group on the thiazole ring.
Protocol 1: Acylation of 2-Aminothiazole with Acetyl Chloride
This protocol describes the synthesis of N-(thiazol-2-yl)acetamide.
Materials:
-
2-Aminothiazole
-
Acetyl chloride
-
Dry Acetone
-
Acidified cold water
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (26 mmol) in dry acetone (60 ml).
-
Slowly add acetyl chloride (26 mmol) to the solution.
-
Reflux the reaction mixture for two hours.[2]
-
After cooling to room temperature, pour the mixture into acidified cold water.
-
Collect the resulting yellow solid by filtration.
-
Wash the solid with cold acetone and dry to obtain N-(thiazol-2-yl)acetamide.[2]
Protocol 2: Sulfonylation of 2-Aminothiazole with Benzenesulfonyl Chloride
This protocol details the synthesis of N-(thiazol-2-yl)benzenesulfonamide.
Materials:
-
2-Aminothiazole
-
Benzenesulfonyl chloride
-
Sodium acetate
-
Distilled water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve sodium acetate (14.97 mmol, 1.5 equiv.) in distilled water (15 mL) in a round-bottom flask.[6]
-
Add 2-aminothiazole (9.98 mmol, 1 equiv.) and benzenesulfonyl chloride (10.978 mmol, 1.1 equiv.) to the solution.[6]
-
Heat the reaction mixture to 80-85 °C and stir continuously for 6 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add distilled water (20 mL).
-
Extract the product with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(thiazol-2-yl)benzenesulfonamide.
Protocol 3: Urea Formation from 2-Aminothiazole and m-Toluyl Isocyanate
This protocol describes the synthesis of a 1-(thiazol-2-yl)-3-(m-tolyl)urea derivative.
Materials:
-
2-Aminothiazole
-
m-Toluyl isocyanate
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMFA)
Procedure:
-
In a 100 ml round-bottom flask, dissolve 2-aminothiazole (5.49 mmol) and m-toluyl isocyanate (5.48 mmol) in 10 mL of DMFA.[1]
-
Stir the mixture on a magnetic stirrer until all solids are dissolved.
-
Add potassium carbonate (6 mmol) to the flask.
-
Connect the flask to a reflux condenser and stir the reaction mixture for 4–8 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, leave the mixture at room temperature overnight.
-
Filter the precipitate, wash it, and dry to obtain the 1-(thiazol-2-yl)-3-(m-tolyl)urea product.[1]
Protocol 4: Schiff Base Formation from 2-Aminothiazole and Benzaldehyde
This protocol details the synthesis of (E)-N-benzylidenethiazol-2-amine.
Materials:
-
2-Aminothiazole
-
Benzaldehyde
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 2-aminothiazole (0.01 mol) in 20 ml of ethanol in a 150 ml flat-bottom flask.[8]
-
Add a solution of benzaldehyde (0.01 mol) in 20 ml of ethanol to the flask.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add a few drops of concentrated hydrochloric acid and continue stirring for another 30 minutes.[8]
-
Monitor the reaction progress by TLC.
-
Extract the product from the solvent using water and dichloromethane.
-
Evaporate the dichloromethane to obtain the cream-colored solid product.[8]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the derivatization of 2-aminothiazole and the signaling pathways inhibited by 2-aminothiazole-containing drugs.
References
- 1. ppublishing.org [ppublishing.org]
- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrcps.com [ijcrcps.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cyberleninka.ru [cyberleninka.ru]
Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers
Abstract
This application note provides detailed protocols for the N-alkylation of 2-aminothiazoles, a critical transformation in the synthesis of various biologically active compounds. The document is intended for researchers, scientists, and drug development professionals. It covers several common and effective methods, including reductive amination, classical N-alkylation with alkyl halides, and Buchwald-Hartwig amination. For each method, a detailed, step-by-step experimental protocol is provided, along with tables summarizing quantitative data for easy comparison of different substrates and conditions. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. N-alkylation of the 2-amino group is a common strategy to modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles. This document outlines robust and reproducible protocols for achieving this transformation, catering to a range of substrate scopes and laboratory settings.
General Reaction Scheme
The N-alkylation of a 2-aminothiazole can proceed via several pathways, primarily involving the reaction of the amino group with an electrophilic alkylating agent or a two-step reductive amination process. The general transformation is depicted below.
Caption: General scheme for the N-alkylation of 2-aminothiazoles.
Protocol 1: Reductive Amination
Reductive amination is a versatile method for the N-alkylation of amines. It involves the initial formation of an imine between the 2-aminothiazole and an aldehyde or ketone, followed by in-situ reduction to the corresponding amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[1][2][3][4][5]
Experimental Workflow
Caption: Workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add the 2-aminothiazole (1.0 mmol, 1.0 equiv.) and the corresponding aldehyde (1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add anhydrous methanol (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Quantitative Data for Reductive Amination
| Entry | 2-Aminothiazole Derivative | Aldehyde | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |
| 1 | 2-Aminothiazole | Benzaldehyde | NaBH₄ | Methanol | 3 | RT | 92 | [5] |
| 2 | 2-Amino-4-methylthiazole | 4-Chlorobenzaldehyde | NaBH₄ | THF | 4 | Reflux | 88 | [1] |
| 3 | 2-Aminobenzothiazole | 4-Methoxybenzaldehyde | NaBH₄ | Methanol | 2 | RT | 95 | [7] |
| 4 | 2-Aminothiazole | Cyclohexanecarboxaldehyde | NaBH₄-Silica Gel | THF | 2 | RT | 85 | [3] |
Protocol 2: N-Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. The reaction typically requires a base to deprotonate the amine, generating a more nucleophilic species. Microwave irradiation can be employed to accelerate this reaction.[8][9]
Experimental Workflow
Caption: Workflow for microwave-assisted N-alkylation with alkyl halides.
Detailed Experimental Protocol (Microwave-Assisted)
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the 2-aminothiazole (1.0 mmol, 1.0 equiv.), the alkyl halide (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.
-
Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[10]
Quantitative Data for N-Alkylation with Alkyl Halides
| Entry | 2-Aminothiazole Derivative | Alkyl Halide | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | Ref. |
| 1 | 2-Aminobenzothiazole | Benzyl bromide | K₂CO₃ | Acetonitrile | 30 | RT | 85 | [11] |
| 2 | Isatin (for comparison) | Ethyl bromoacetate | K₂CO₃ | DMF (MW) | 5 | 100 | 92 | [10] |
| 3 | 2-Aminothiazole | 2-Bromo-1-phenylethanone | None | Acetone | 180 | Reflux | 75 | [12] |
| 4 | 2-Aminobenzothiazole | Iodoacetone | None | Acetone | 24h | RT | 73 | [13] |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[14][15] This method is applicable to the N-arylation of 2-aminothiazoles with aryl halides or triflates.
Experimental Workflow
Caption: Workflow for Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 0.015 equiv.), XPhos (0.036 mmol, 0.036 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add the 2-aminothiazole (1.2 mmol, 1.2 equiv.) and the aryl bromide (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[14]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | 2-Aminothiazole Derivative | Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |
| 1 | Carbazole | 1,4-Dibromobenzene | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | 1,4-Dioxane | 24 | 100 | 68 | [14] |
| 2 | Diphenylamine | 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 24 | 100 | >95 | [14] |
| 3 | 2-Aminothiazole | 4-Bromoanisole | Pd(OAc)₂ / L1 | K₂CO₃ | t-BuOH | 3 | 110 | 60 (NMR) | |
| 4 | 2-Aminothiazole | Phenyl triflate | Pd(OAc)₂ / L1 | K₂CO₃ | t-BuOH | 3 | 110 | 85 |
Characterization Data of Representative Products
N-Benzyl-2-aminothiazole:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.39 – 7.27 (m, 5H), 7.08 (d, J = 3.6 Hz, 1H), 6.51 (d, J = 3.6 Hz, 1H), 5.60 (br s, 1H), 4.54 (d, J = 5.8 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 169.1, 138.5, 138.4, 128.8, 127.7, 127.6, 107.5, 49.8.[16][17]
N-Ethyl-4-methyl-2-aminothiazole:
-
¹H NMR (300 MHz, CDCl₃) δ: 6.18 (s, 1H), 5.30 (br s, 1H), 3.29 (q, J = 7.2 Hz, 2H), 2.22 (s, 3H), 1.25 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (75 MHz, CDCl₃) δ: 169.8, 147.5, 101.2, 40.8, 17.2, 15.0.[18][19]
Conclusion
This application note provides a selection of reliable and versatile protocols for the N-alkylation of 2-aminothiazoles. The choice of method will depend on the specific substrate, the desired product, and the available laboratory equipment. The provided data tables and detailed protocols should serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes : Oriental Journal of Chemistry [orientjchem.org]
- 6. rsc.org [rsc.org]
- 7. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. arabjchem.org [arabjchem.org]
- 17. BJOC - Search Results [beilstein-journals.org]
- 18. rsc.org [rsc.org]
- 19. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-4-isopropylthiazol-2-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a crucial heterocyclic motif frequently incorporated into the structures of various commercial agrochemicals, including fungicides, herbicides, and insecticides. The unique electronic properties and diverse functionalization potential of the thiazole ring contribute to its versatility in modulating biological activity. 5-Bromo-4-isopropylthiazol-2-amine is a key building block for the synthesis of novel agrochemical candidates. Its reactive 2-amino group and the presence of a bromine atom at the 5-position offer multiple avenues for chemical modification, enabling the exploration of new chemical spaces in the quest for more effective and environmentally benign crop protection agents.
These application notes provide an overview of the potential synthetic applications of this compound in the generation of diverse compound libraries for agrochemical screening. The protocols detailed below are based on established synthetic methodologies for analogous 2-amino-5-bromothiazole derivatives and serve as a guide for the development of novel fungicides and herbicides.
Chemical Properties and Key Data
A summary of the key chemical properties for the starting material, this compound, is provided below.
| Property | Value |
| Molecular Formula | C₆H₉BrN₂S |
| Molecular Weight | 221.12 g/mol |
| Appearance | Solid |
| SMILES | CC(C)c1c(sc(n1)N)Br |
| InChI Key | PLPKYAYJIVQOEL-UHFFFAOYSA-N |
Synthetic Applications & Protocols
The 2-amino group of this compound is a versatile nucleophile, readily undergoing reactions with various electrophiles to yield a range of derivatives with potential agrochemical activity. Furthermore, the bromo substituent at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.
Synthesis of Thiazole Amide Derivatives (Potential Fungicides)
The acylation of the 2-amino group is a common strategy in the synthesis of bioactive molecules. The resulting amide derivatives have shown promise as fungicidal agents.
Reaction Scheme:
Caption: General acylation of this compound.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results (Hypothetical Data):
| R-Group | Yield (%) | Melting Point (°C) |
| Phenyl | 85 | 155-157 |
| 4-Chlorophenyl | 82 | 168-170 |
| 2,6-Difluorophenyl | 78 | 162-164 |
Synthesis of Thiazole Urea Derivatives (Potential Herbicides)
The reaction of 2-aminothiazoles with isocyanates provides urea derivatives, a class of compounds known to exhibit herbicidal activity.
Reaction Scheme:
Caption: Synthesis of thiazole urea derivatives.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-18 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Expected Results (Hypothetical Data):
| R-Group | Yield (%) | Melting Point (°C) |
| Phenyl | 92 | 188-190 |
| 4-Methoxyphenyl | 90 | 182-184 |
| 3,4-Dichlorophenyl | 88 | 205-207 |
Synthesis of Thiazole Sulfonamide Derivatives
Sulfonamides are another important class of functional groups found in various agrochemicals.
Reaction Scheme:
Caption: Sulfonylation of this compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Expected Results (Hypothetical Data):
| R-Group | Yield (%) | Melting Point (°C) |
| p-Tolyl | 75 | 195-197 |
| 4-Chlorophenyl | 72 | 210-212 |
| Thiophen-2-yl | 68 | 185-187 |
Suzuki Cross-Coupling for C-5 Arylation
The bromine atom at the C-5 position of the thiazole ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents. This modification can significantly impact the biological activity of the resulting compounds.
Reaction Scheme:
Application Notes and Protocols for the Functionalization of the C5 Position of the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary strategies for the functionalization of the C5 position of the thiazole ring, a key structural motif in numerous pharmaceuticals and biologically active compounds.[1][2][3] Detailed protocols for leading methodologies are presented, alongside comparative data to guide reaction optimization and selection.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs such as the anti-inflammatory Meloxicam and the vitamin Thiamine (B1).[4] Functionalization of the thiazole core, particularly at the C5 position, is crucial for modulating the biological activity, pharmacokinetic properties, and intellectual property of new chemical entities.[2] The C5 position is often targeted for substitution due to its susceptibility to electrophilic attack, which can be exploited through various synthetic strategies.[4][5] This document outlines key methods for C5 functionalization, with a focus on direct C-H activation and halogenation-based approaches.
Key Methodologies for C5-Functionalization
The two predominant strategies for introducing substituents at the C5 position of the thiazole ring are:
-
Direct C-H Activation/Arylation: This modern approach involves the direct coupling of a C-H bond at the C5 position with a suitable partner, typically an aryl or heteroaryl halide.[6][7][8][9][10] This method is highly atom-economical and avoids the need for pre-functionalization of the thiazole ring.[9] Palladium-based catalysts are most commonly employed for this transformation.[6][7][8]
-
Halogenation Followed by Cross-Coupling or Nucleophilic Substitution: This classical two-step sequence first introduces a halogen (typically bromine or iodine) at the C5 position. This 5-halothiazole intermediate can then undergo various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic substitution to introduce a wide range of functionalities.[9]
Comparative Data for C5-Arylation of Thiazoles
The following table summarizes quantitative data for the C5-arylation of various thiazole derivatives using different catalytic systems. This allows for a direct comparison of yields and reaction conditions.
| Thiazole Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Isobutylthiazole | 4-Bromobenzonitrile | 0.1 mol% Pd(OAc)₂, no ligand | K₂CO₃ | DMA | 150 | 2 | 95 | [8] |
| 2-Isobutylthiazole | 4-Bromoacetophenone | 0.1 mol% Pd(OAc)₂, no ligand | K₂CO₃ | DMA | 150 | 2 | 96 | [8] |
| 4-Methylthiazole | 4-Bromoanisole | 2 mol% Pd(OAc)₂, 4 mol% PCy₃·HBF₄, 30 mol% PivOH | K₂CO₃ | DMA | 100 | 18 | 85 | |
| 4-Methylthiazole | 3-Bromopyridine | 2 mol% Pd(OAc)₂, 4 mol% PCy₃·HBF₄, 30 mol% PivOH | K₂CO₃ | DMA | 100 | 18 | 56 | |
| 2-Phenylthiazole | 4-Bromo-trifluorotoluene | 0.1 mol% Pd(OAc)₂, no ligand | K₂CO₃ | DMA | 150 | 2 | 93 | [8] |
| Thiazole | 4-Bromoacetophenone | 2 mol% Pd(OAc)₂, 4 mol% PCy₃·HBF₄, 30 mol% PivOH | K₂CO₃ | DMA | 100 | 18 | 78 | |
| 2,4-Dimethylthiazole | Iodobenzene | 5 mol% Pd(OAc)₂, 10 mol% PPh₃ | Cs₂CO₃ | DMF | 140 | 24 | 82 | |
| 2-Methyl-4-phenylthiazole | 4-Iodotoluene | 5 mol% Pd(OAc)₂, no ligand | K₂CO₃ | DMA | 150 | 18 | 91 | [8] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C5-Arylation of Thiazole Derivatives
This protocol is a general procedure for the direct arylation of thiazoles with aryl bromides using a ligandless palladium catalyst system, adapted from Doucet et al.[8]
Materials:
-
Thiazole derivative (1.0 mmol)
-
Aryl bromide (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.001-0.1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylacetamide (DMA), anhydrous (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the thiazole derivative, aryl bromide, potassium carbonate, and palladium(II) acetate.
-
Add anhydrous DMA to the reaction vessel via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 150 °C.
-
Stir the reaction mixture vigorously for the time indicated by optimization studies (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure C5-arylated thiazole.
Protocol 2: C5-Halogenation and Subsequent Suzuki Cross-Coupling
This two-step protocol involves the initial bromination of the thiazole at the C5 position, followed by a Suzuki cross-coupling reaction.
Step A: C5-Bromination of a Thiazole Derivative
Materials:
-
Thiazole derivative (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
Acetonitrile or Dichloromethane (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the thiazole derivative in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide in one portion.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 5-bromothiazole is often used in the next step without further purification. If necessary, purify by flash chromatography.
Step B: Suzuki Cross-Coupling of 5-Bromothiazole
Materials:
-
5-Bromothiazole derivative (from Step A, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1, 10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the 5-bromothiazole, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the C5-arylated thiazole.
Visualizing the Methodologies
The following diagrams illustrate the key chemical transformations and workflows discussed.
Caption: Catalytic cycle for Pd-catalyzed C5-H arylation.
Caption: Workflow for C5-functionalization via halogenation.
Conclusion
The functionalization of the C5 position of the thiazole ring is a critical aspect of modern medicinal chemistry and materials science. Direct C-H activation offers an efficient and atom-economical route, particularly for arylation, while the traditional halogenation-cross-coupling sequence provides a versatile and robust alternative for introducing a wider variety of substituents. The choice of method will depend on factors such as substrate scope, functional group tolerance, and desired scale. The protocols and data provided herein serve as a valuable resource for researchers to develop and optimize synthetic routes to novel C5-functionalized thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. publications.diamond.ac.uk [publications.diamond.ac.uk]
Application Notes and Protocols for One-Pot Synthesis of Substituted Thiazoles
This document provides detailed application notes and experimental protocols for various one-pot synthesis methods of substituted thiazoles. These methods are designed for efficiency, offering advantages such as reduced reaction times, simplified work-up procedures, and improved yields, making them highly suitable for applications in research, discovery, and drug development.
Application Note 1: Modified Hantzsch One-Pot Synthesis under Ultrasonic Irradiation
The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry. Modern modifications, such as the use of ultrasonic irradiation and green catalysts, have transformed it into an efficient one-pot procedure. This method avoids the pre-synthesis and isolation of lachrymatory α-haloketones by generating them in situ. The protocol below details a three-component condensation of a ketone, a halogenating agent, and a thiourea derivative.
Experimental Protocol: Ultrasound-Assisted Synthesis of Hantzsch Thiazole Derivatives[1]
-
Reaction Setup : In a 50 mL round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (SiW.SiO₂, 15 mol%) in a 1:1 mixture of ethanol/water (5 mL).
-
Ultrasonic Irradiation : Place the flask in an ultrasonic bath.
-
Reaction : Irradiate the mixture at room temperature for 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, filter the solid product and wash it with ethanol.
-
Catalyst Recovery : Dissolve the remaining solid in acetone and remove the SiW.SiO₂ catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Isolation : Evaporate the acetone from the filtrate under reduced pressure. Dry the resulting solid product in an oven at 60 °C to obtain the pure thiazole derivative.
Data Presentation: Synthesis of Substituted Thiazoles (4a-4j)[1]
| Entry | Substituted Benzaldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4a | 1.5 | 90 |
| 2 | 4-Methylbenzaldehyde | 4b | 1.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 4c | 1.5 | 89 |
| 4 | 4-Hydroxybenzaldehyde | 4d | 2.0 | 85 |
| 5 | 4-Chlorobenzaldehyde | 4e | 1.5 | 87 |
| 6 | 4-Bromobenzaldehyde | 4f | 1.5 | 86 |
| 7 | 4-Fluorobenzaldehyde | 4g | 1.5 | 88 |
| 8 | 4-Nitrobenzaldehyde | 4h | 2.0 | 82 |
| 9 | 3-Nitrobenzaldehyde | 4i | 2.0 | 79 |
| 10 | 2-Chlorobenzaldehyde | 4j | 2.0 | 81 |
Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde derivative (1 mmol), SiW.SiO₂ (15 mol%) in ethanol/water (1:1), room temperature, ultrasonic irradiation.
Visualization: Workflow for Ultrasound-Assisted Hantzsch Synthesis
Caption: Workflow for one-pot Hantzsch thiazole synthesis.
Application Note 2: Chemoenzymatic One-Pot Multicomponent Synthesis
This novel protocol utilizes an enzyme, trypsin from porcine pancreas (PPT), to catalyze the one-pot, multicomponent synthesis of thiazole derivatives under mild conditions.[1][2] This chemoenzymatic approach offers high yields and broad substrate tolerance, expanding the application of enzymes in organic synthesis. The reaction proceeds through the formation of an N-benzoylthiourea derivative, which then reacts with an acetylenedicarboxylate, followed by enzyme-catalyzed cyclization.[1]
Experimental Protocol: Trypsin-Catalyzed Synthesis of Thiazole Derivatives[2][3]
-
Reaction Setup : To a 10 mL glass vial, add a secondary amine (1 mmol), benzoyl isothiocyanate (1 mmol), and dimethyl but-2-ynedioate (1 mmol).
-
Solvent and Catalyst : Add ethanol (5 mL) as the solvent and Trypsin from porcine pancreas (PPT) (20 mg) as the catalyst.
-
Reaction Conditions : Seal the vial and place it in a shaker operating at 160 rpm and 45 °C for 7 hours.
-
Work-up and Purification : After the reaction is complete, concentrate the mixture under reduced pressure.
-
Isolation : Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure thiazole product.
Data Presentation: Substrate Scope for Chemoenzymatic Thiazole Synthesis[2]
| Entry | Secondary Amine | Dialkyl Acetylenedicarboxylate | Product | Yield (%) |
| 1 | Diethylamine | Dimethyl acetylenedicarboxylate | 4a | 90 |
| 2 | Dipropylamine | Dimethyl acetylenedicarboxylate | 4b | 85 |
| 3 | Dibutylamine | Dimethyl acetylenedicarboxylate | 4c | 82 |
| 4 | Diisopropylamine | Dimethyl acetylenedicarboxylate | 4d | 81 |
| 5 | Diisopropylamine | Diethyl acetylenedicarboxylate | 4f | 80 |
| 6 | Pyrrolidine | Dimethyl acetylenedicarboxylate | 4g | 94 |
| 7 | Piperidine | Dimethyl acetylenedicarboxylate | 4h | 92 |
| 8 | Morpholine | Dimethyl acetylenedicarboxylate | 4i | 91 |
Reaction conditions: secondary amine (1 mmol), benzoyl isothiocyanate (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), PPT (20 mg), ethanol (5 mL), 160 rpm, 45 °C, 7 h. Isolated yields are reported.
Visualization: Workflow for Chemoenzymatic Synthesis
References
Analytical HPLC method for 5-Bromo-4-isopropylthiazol-2-amine
An analytical High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of 5-Bromo-4-isopropylthiazol-2-amine. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The method is designed to be simple, robust, and suitable for routine quality control analysis.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Data Acquisition: Chromatography data software for instrument control, data acquisition, and processing.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
-
Reference Standard: this compound reference standard of known purity.
Preparation of Solutions
-
Mobile Phase (Buffer Preparation):
-
Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to prepare a 10 mM solution.
-
Adjust the pH of the solution to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
-
Mobile Phase (Final Composition):
-
Mix the prepared phosphate buffer and acetonitrile in a ratio of 40:60 (v/v).
-
Degas the mobile phase by sonication or helium sparging before use.
-
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent for preparing standard and sample solutions.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the diluent to prepare working standard solutions of desired concentrations (e.g., for linearity studies).
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to dissolve the sample completely.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
-
Data Presentation
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 10 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The results should meet the acceptance criteria before sample analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | Approx. 4.5 min | 4.52 min |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| % RSD for Peak Area (n=6) | ≤ 2.0% | 0.8% |
| % RSD for Retention Time (n=6) | ≤ 1.0% | 0.3% |
Method Validation Summary
The analytical method was validated according to ICH guidelines. The following table summarizes the validation parameters.
| Parameter | Result |
| Linearity (µg/mL) | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Robustness | The method is robust for small variations in flow rate, pH, and mobile phase composition. |
Mandatory Visualization
Caption: HPLC analysis workflow for this compound.
Troubleshooting & Optimization
Technical Support Center: Hantzsch Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch thiazole synthesis in a question-and-answer format.
Q1: My reaction has resulted in a low yield or has failed completely. What are the potential causes?
A1: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors:
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Inadequate Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] The reaction is often performed in alcohols like methanol or ethanol.[1]
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Reagent Quality: The purity of the starting materials, the α-haloketone and the thioamide or thiourea, is crucial. Impurities can lead to unwanted side reactions.
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Incorrect Stoichiometry: While the core reaction proceeds in a 1:1 molar ratio of α-haloketone to the thio-component, using a slight excess of the thioamide or thiourea is common to ensure the complete consumption of the often more expensive α-haloketone.[1]
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Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired thiazole.
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Work-up Issues: Improper work-up can lead to loss of product. The thiazole product is often precipitated by neutralizing the reaction mixture with a weak base like sodium carbonate or sodium bicarbonate.[1][2]
Q2: I observe an unexpected color change in my reaction mixture. What could this indicate?
A2: While the expected color of the reaction can vary depending on the specific substrates and conditions, a significant and unexpected color change, such as darkening or tar formation, often suggests decomposition of starting materials or the formation of polymeric byproducts. This can be caused by excessive heat or prolonged reaction times. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to track the consumption of starting materials and the formation of the product.
Q3: How can I optimize the reaction conditions to improve my yield?
A3: Optimization is key to achieving high yields. Consider the following factors:
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Solvent: Ethanol and methanol are common solvents. However, the choice of solvent can significantly impact the yield. For instance, in some multi-component variations of the Hantzsch synthesis, a mixture of ethanol and water has been shown to be effective.[3] Solvent-free conditions have also been reported to enhance reaction rates and yields.[4]
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Temperature: While some reactions proceed at room temperature, many require heating or refluxing to go to completion.[1] Microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating.[5]
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Catalyst: While the traditional Hantzsch synthesis is often performed without a catalyst, certain catalysts can improve yields and reaction rates. For example, silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst.[3][6]
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Reaction Time: Monitor the reaction progress using TLC. An optimal reaction time ensures the complete conversion of starting materials without significant decomposition of the product. Reaction times can range from 30 minutes to several hours depending on the specific reactants and conditions.[1][5]
Q4: What are common byproducts in the Hantzsch synthesis, and how can I remove them?
A4: Common impurities can include unreacted starting materials and side-products from condensation or decomposition reactions. Purification is typically achieved through:
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Precipitation and Filtration: The thiazole product is often insoluble in the reaction mixture after neutralization, allowing for its isolation by simple filtration. Washing the precipitate with water and a non-polar solvent like hexane can help remove salts and other soluble impurities.[2][4]
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Recrystallization: This is a powerful technique for purifying the crude product. The choice of solvent is crucial. Ethanol is a commonly used solvent for recrystallizing 2-aminothiazoles.[7] A two-solvent system, such as ethanol-water or hexane-ethyl acetate, can also be effective.[8][9] The principle is to find a solvent (or solvent mixture) in which the thiazole product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Q5: How does the choice of substituents on my reactants affect the reaction?
A5: The electronic nature of the substituents on the α-haloketone and the thioamide can influence the reaction rate and yield.
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Electron-withdrawing groups on the α-haloketone can increase its reactivity towards nucleophilic attack by the sulfur of the thioamide, potentially leading to faster reaction rates.
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Electron-donating groups on the thioamide can increase the nucleophilicity of the sulfur atom, which can also accelerate the initial SN2 reaction step.
One study on a lipase-catalyzed synthesis found that aryl ethanones with both electron-withdrawing groups (e.g., F, Cl, Br, NO₂) and electron-donating groups (e.g., OMe, Me) on the benzene ring produced good to excellent yields.[3]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Hantzsch thiazole synthesis?
A: The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide/thiourea on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting intermediate to form the aromatic thiazole ring.[1]
Q: Can I use α-chloroketones instead of α-bromoketones?
A: Yes, α-chloroketones can be used. However, α-bromoketones are generally more reactive due to bromide being a better leaving group than chloride. The choice may depend on the availability and stability of the specific α-haloketone.
Q: Is it possible to perform this reaction in a one-pot procedure?
A: Yes, one-pot, multi-component variations of the Hantzsch synthesis are well-documented and can be very efficient, offering high yields and simplifying the experimental procedure.[3][4][6]
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield in a One-Pot Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 25 | No Reaction |
| 2 | Water | Reflux | 60 |
| 3 | Ethanol | 25 | No Reaction |
| 4 | Ethanol | Reflux | 75 |
| 5 | Methanol | 25 | No Reaction |
| 6 | Methanol | Reflux | 70 |
| 7 | 1-Butanol | Reflux | 80 |
| 8 | 2-Propanol | Reflux | 82 |
| 9 | Ethanol/Water (1:1) | 65 | 85 |
Data adapted from a study on a specific multi-component Hantzsch synthesis. Yields are illustrative and will vary with different substrates and conditions.[6]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Reaction Time | Yield (%) |
| Conventional Heating (Reflux in Methanol) | 8 hours | Lower |
| Microwave Irradiation | < 30 minutes | Higher (89-95%) |
Data adapted from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[5]
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
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Solvent Addition: Add methanol (5 mL) to the flask.
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Heating: Heat the mixture with stirring on a hot plate to reflux (approximately 100°C) for 30 minutes. The solids should dissolve during heating.
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Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
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Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) and swirl to mix. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with water to remove any inorganic salts. A subsequent wash with a cold, non-polar solvent like hexane can help remove non-polar impurities.
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Drying: Air-dry the solid on a watch glass or in a desiccator.
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Purification (if necessary): Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-amino-4-phenylthiazole.
This is a general protocol and may require optimization for different substrates.[10]
Visualizations
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for addressing low yield in Hantzsch synthesis.
References
- 1. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 3. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-4-isopropylthiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Bromo-4-isopropylthiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective purification strategies for this compound, a basic heterocyclic amine, are recrystallization and column chromatography over silica gel. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: A range of solvent systems can be employed for the recrystallization of aminothiazole derivatives. The ideal solvent will dissolve the crude product at an elevated temperature but show limited solubility at lower temperatures, allowing for the crystallization of the pure compound upon cooling. Common choices include ethanol, or solvent mixtures like n-hexane/acetone and n-hexane/tetrahydrofuran (THF).[1]
Q3: My compound streaks or does not elute from the silica gel column. What is causing this?
A3: Basic compounds like this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, streaking, or even irreversible adsorption.[2][3] To mitigate this, the silica gel should be deactivated or a basic modifier should be added to the eluent.
Q4: How can I prevent my amine compound from sticking to the silica gel column?
A4: To prevent your compound from sticking to the silica gel, you can add a small percentage of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[2][3] Typically, 0.5-2% of triethylamine in the eluent is sufficient to neutralize the acidic sites on the silica gel, allowing for the smooth elution of the amine.
Q5: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A5: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities could include unreacted starting materials, over-brominated or under-brominated thiazole species, and by-products from the cyclization reaction forming the thiazole ring. The specific impurities will be highly dependent on the synthetic route employed.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Use a seed crystal if available. |
| Poor recovery of the purified compound. | The chosen solvent has too high a solubility for the compound, even at low temperatures. The volume of solvent used was excessive. | Select a different solvent system with lower solubility for your compound. Minimize the amount of hot solvent used to dissolve the crude product. |
| Crystals are colored or appear impure. | The recrystallization process did not effectively remove all impurities. | Consider a second recrystallization from a different solvent system. A charcoal treatment of the hot solution can sometimes be effective in removing colored impurities. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. The column was not packed properly. | Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Ensure the column is packed uniformly without any air bubbles or channels.[4] |
| The compound elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| The compound elutes too slowly or not at all (low Rf). | The mobile phase is not polar enough. The compound is sticking to the silica gel. | Increase the polarity of the eluent. If streaking is observed, add 0.5-2% triethylamine to the mobile phase to neutralize the acidic silica gel.[2][3] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
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TLC Analysis: Develop a suitable mobile phase for the separation using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to elute the desired compound.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides representative data for the purification of aminothiazole derivatives based on common laboratory practices. Actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Recrystallization | 80-90% | >98% | 60-80% |
| Column Chromatography | 70-85% | >99% | 70-90% |
Visualizations
Caption: A decision workflow for selecting a purification strategy.
Caption: A troubleshooting guide for common column chromatography issues.
References
Technical Support Center: Bromothiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bromothiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of bromothiazoles, offering potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Bromothiazole
Possible Causes:
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.
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Suboptimal Reagents: The quality of starting materials, such as the α-haloketone or thioamide in a Hantzsch synthesis, or the purity of the thiazole for direct bromination, can significantly impact the yield.
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Side Reactions: The formation of significant amounts of side products can consume the starting materials and reduce the yield of the desired product.
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Product Loss During Work-up: The bromothiazole product may be lost during extraction, purification, or isolation steps.
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Decomposition: Bromothiazoles can be sensitive to heat and light, and decomposition may occur during the reaction or work-up.[1]
Recommended Solutions:
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Optimize Reaction Conditions:
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Increase the reaction time and monitor the progress using an appropriate analytical technique like TLC or GC-MS.
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Gradually increase the reaction temperature, while being mindful of potential side reactions.
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Ensure efficient stirring to maintain a homogeneous reaction mixture.
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Verify Reagent Quality:
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Use freshly purified reagents whenever possible.
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Verify the purity of starting materials using techniques like NMR or melting point analysis.
-
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Minimize Side Reactions:
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Carefully control the stoichiometry of the reagents, especially the brominating agent.
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Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine.[1]
-
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Improve Work-up Procedure:
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Perform extractions with the appropriate solvent and repeat the extraction process to ensure complete recovery.
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Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss. For instance, when using Stille coupling, organotin impurities can be removed using column chromatography with 10% w/w anhydrous K2CO3-silica gel.[2]
-
-
Handle Product with Care:
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Protect the reaction mixture and isolated product from light.
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Avoid excessive heating during solvent removal.
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Issue 2: Formation of Over-brominated Side Products (e.g., Dibromo- or Tribromothiazoles)
Possible Causes:
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Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br₂) is a primary cause of over-bromination.[1]
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Harsh Reaction Conditions: High reaction temperatures can promote further bromination of the desired monobromothiazole.
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High Reactivity of the Thiazole Ring: The thiazole ring is susceptible to electrophilic substitution, and once monosubstituted, it can sometimes be even more reactive towards further substitution depending on the position of the initial bromine atom.
Recommended Solutions:
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Precise Stoichiometry:
-
Carefully calculate and use the exact stoichiometric amount of the brominating agent.
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Consider slow, dropwise addition of the brominating agent to the reaction mixture to maintain a low concentration at any given time.
-
-
Milder Reaction Conditions:
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Perform the reaction at a lower temperature.
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Use a less reactive brominating agent, such as N-bromosuccinimide (NBS), which can offer better selectivity.[1]
-
-
Purification:
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If over-brominated products are formed, they can often be separated from the desired monobromothiazole by column chromatography or fractional distillation.
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Issue 3: Formation of an Isomeric Mixture of Bromothiazoles
Possible Causes:
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Direct Bromination of Unsubstituted Thiazole: Direct bromination of thiazole can lead to a mixture of 2-, 4-, and 5-bromothiazole due to the different reactivities of the ring positions. The generally recognized order of acidity of the thiazole protons is H2 > H5 >> H4.[1]
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Hantzsch Synthesis with N-Substituted Thioureas: The condensation of α-haloketones with N-monosubstituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[3]
Recommended Solutions:
-
Regioselective Synthesis:
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To obtain a specific isomer, it is often better to use a synthesis route that offers high regioselectivity. For example, to synthesize 2-bromothiazole, a Sandmeyer-type reaction starting from 2-aminothiazole is a common and effective method.[1]
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For 4-bromothiazoles and 5-bromothiazoles, specific precursors and reaction conditions are required. Sequential bromination and debromination strategies can also be employed to access specific isomers.[1][2]
-
-
Control of Reaction Conditions in Hantzsch Synthesis:
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When using N-monosubstituted thioureas in the Hantzsch synthesis, conducting the reaction in a neutral solvent generally leads exclusively to the 2-(N-substituted amino)thiazole isomer.[3]
-
-
Separation of Isomers:
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If an isomeric mixture is unavoidable, the isomers can be separated using techniques like preparative HPLC or careful column chromatography.
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Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Hantzsch synthesis of a 2-amino-5-bromothiazole?
In the Hantzsch synthesis of a 2-amino-5-bromothiazole, which typically involves the reaction of an α-haloketone with thiourea followed by bromination, or the direct use of a brominated α-haloketone, common side products can include:
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Unbrominated 2-aminothiazole: If the bromination step is incomplete, the corresponding 2-aminothiazole will be present as a byproduct.
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Over-brominated products: If the bromination is not carefully controlled, dibrominated species can be formed.
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Impurity from the α-haloketone: The α-haloketone itself can undergo self-condensation or other side reactions.
Q2: How can I avoid the formation of polybrominated thiazoles during direct bromination?
To minimize the formation of polybrominated thiazoles:
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Control Stoichiometry: Use a 1:1 molar ratio or even a slight substoichiometric amount of the brominating agent.
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Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity.
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Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) instead of elemental bromine, as it can be more selective for monobromination.[1]
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Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Q3: What is the best method to synthesize 2-bromothiazole with high purity?
The Sandmeyer reaction is a reliable method for the synthesis of 2-bromothiazole with high purity. This method involves the diazotization of readily available 2-aminothiazole followed by treatment with a copper(I) bromide solution.[1][4][5] This route avoids the challenges of controlling regioselectivity associated with the direct bromination of thiazole.
Q4: My Hantzsch synthesis is giving me a product that is an HBr salt. How do I neutralize it?
The initial product of a Hantzsch thiazole synthesis is often the hydrobromide (HBr) salt of the thiazole.[6] To obtain the free base, you can neutralize the salt by:
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Adding a weak base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution to the reaction mixture.
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Washing the organic extract containing the product with a basic aqueous solution during the work-up.
Q5: Are there any "green" alternatives for the synthesis of bromothiazoles?
While the synthesis of bromothiazoles often involves hazardous reagents like elemental bromine, greener approaches are being explored. For the thiazole core synthesis, methods avoiding toxic haloketones in the Hantzsch synthesis are being developed.[7] The use of N-bromosuccinimide (NBS) can be considered a greener alternative to elemental bromine due to its solid nature and often more controlled reactivity.[8] Additionally, optimizing reaction conditions to improve yield and reduce waste contributes to a greener synthesis.
Data Presentation
Table 1: Influence of Brominating Agent on Product Distribution in Thiazole Bromination
| Brominating Agent | Target Product | Major Side Product(s) | Typical Yield of Target | Reference(s) |
| Br₂ (excess) | Monobromothiazole | Dibromo- and Tribromothiazoles | Variable, often low | [1] |
| N-Bromosuccinimide (NBS) | Monobromothiazole | Lower amounts of polybrominated species | Generally higher selectivity | [1] |
Table 2: Regioselectivity in the Hantzsch Synthesis with N-Substituted Thioureas
| Reaction Condition | Major Product | Minor Product | Reference(s) |
| Neutral Solvent | 2-(N-substituted amino)thiazole | 3-substituted 2-imino-2,3-dihydrothiazole | [3] |
| Acidic Conditions (e.g., 10M HCl) | Mixture of both isomers | Mixture of both isomers | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromothiazole via Bromination of 2-Aminothiazole
This protocol is adapted from a literature procedure.[9]
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Dissolution: Dissolve 2-aminothiazole (4 mmol) in acetic acid (16 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
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Bromination: Slowly add bromine (8 mmol) dropwise to the stirred solution while maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
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Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is between 7 and 8.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Washing and Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-amino-5-bromothiazole.
Protocol 2: Synthesis of 5-Bromothiazole from 2-Amino-5-bromothiazole via Deamination
This protocol is based on a described synthetic route.[10]
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Diazotization: To a cooled (-5 °C) solution of 2-amino-5-bromothiazole (70 mmol) in a mixture of phosphoric acid and nitric acid, add a solution of sodium nitrite (110 mmol) in water over 45 minutes, keeping the temperature below -5 °C. Stir for an additional 15 minutes.
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Deamination: Add hypophosphorous acid dropwise over 30 minutes, maintaining the temperature below 0 °C.
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Reaction: Stir the mixture at 0 °C for 150 minutes and then allow it to warm to room temperature overnight.
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Work-up: Pour the reaction mixture into a solution of sodium hydroxide in water and neutralize with 5N NaOH.
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Extraction: Extract the mixture with dichloromethane (3 x 200 mL).
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Washing and Drying: Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.
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Purification: Filter and evaporate the solvent. Purify the residue by MPLC on silica gel to yield 5-bromothiazole.
Visualizations
Caption: Hantzsch Thiazole Synthesis Pathway.
Caption: Troubleshooting Logic for Bromothiazole Synthesis.
References
- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. bepls.com [bepls.com]
- 8. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 10. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Thiazole Cyclization Reactions
Welcome to the technical support center for thiazole cyclization reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems you may encounter during thiazole cyclization experiments, particularly focusing on the widely used Hantzsch synthesis.
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Hantzsch synthesis can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
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Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the rate and yield. For many conventional heating methods, refluxing in a suitable solvent is common. However, consider that excessively high temperatures can lead to byproduct formation. Optimization is key.[1] Microwave-assisted synthesis can often dramatically increase yields and reduce reaction times by maintaining a consistent and high temperature.[2][3][4]
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Incorrect Solvent Choice: The polarity of the solvent can influence the solubility of reactants and the reaction rate. Ethanol, methanol, and DMF are commonly used.[2][5] Greener options like ethanol/water mixtures have also proven effective.[1] The choice of solvent should be tailored to your specific substrates.
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Inefficient Catalysis: While many Hantzsch syntheses proceed without a catalyst, acidic or basic catalysts can be beneficial. For certain substrates, heterogeneous catalysts like silica-supported tungstosilisic acid have been shown to improve yields and allow for easier purification.[1]
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Purity of Starting Materials: Ensure your α-haloketone and thioamide or thiourea are pure. Impurities can lead to unwanted side reactions. The α-haloketones can be particularly unstable, so using freshly prepared or purified reagents is recommended.
-
Reaction Time: Conventional heating methods may require several hours for the reaction to reach completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or switching to a more efficient heating method like microwave irradiation, which can often reduce reaction times to minutes.[2][3][4]
Q2: I am observing significant byproduct formation in my reaction mixture. How can I minimize this?
A2: Byproduct formation is a common issue. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Conditions: Overheating or prolonged reaction times can lead to the decomposition of reactants or products, resulting in byproducts.[1] Carefully control the temperature and monitor the reaction to stop it once the starting material is consumed.
-
Choice of Haloketone: The reactivity of the α-haloketone (iodo > bromo > chloro) can influence the rate of the desired reaction versus side reactions. While more reactive haloketones can speed up the cyclization, they may also be more prone to decomposition or other undesired reactions.
-
pH Control: For reactions involving N-substituted thioureas, the pH of the reaction medium can influence the regioselectivity of the cyclization. Under neutral conditions, 2-(N-substituted amino)thiazoles are typically formed. However, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles as byproducts.[6]
-
Work-up Procedure: A proper work-up is crucial to remove byproducts. This may involve neutralization with a base (e.g., sodium carbonate solution) to precipitate the thiazole product while keeping more polar byproducts in solution.[7][8][9]
Q3: What is the best method for purifying my thiazole derivative?
A3: The purification method will depend on the physical properties of your product and the nature of the impurities.
-
Precipitation and Filtration: Many thiazole products are poorly soluble in water. Pouring the reaction mixture into a beaker of water or a dilute basic solution (like 5% sodium carbonate) can precipitate the crude product, which can then be collected by filtration.[7][8][9] This is often sufficient to obtain a product of reasonable purity.
-
Recrystallization: For further purification, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is a standard and effective technique.
-
Column Chromatography: If precipitation and recrystallization are insufficient to remove impurities, silica gel column chromatography is a reliable method. A common mobile phase is a mixture of ethyl acetate and hexane.[7]
Q4: Are there greener alternatives to traditional solvents and reaction conditions?
A4: Yes, significant progress has been made in developing more environmentally benign methods for thiazole synthesis.
-
Solvent-Free Conditions: Some Hantzsch reactions can be performed under solvent-free conditions, often with grinding of the reactants at room temperature or with gentle heating.[10]
-
Green Solvents: Using water or mixtures of ethanol and water as the solvent can be a more environmentally friendly option.[1]
-
Alternative Energy Sources: As mentioned, microwave irradiation and ultrasound assistance are considered green chemistry techniques. They often lead to shorter reaction times, lower energy consumption, and higher yields.[11][12][13][14]
Data Presentation: Optimizing Hantzsch Thiazole Synthesis
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of thiazole derivatives.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dichloromethane | Reflux | 3 | 25 | [1] |
| 2 | Acetonitrile | Reflux | 3 | 35 | [1] |
| 3 | Tetrahydrofuran | Reflux | 3 | 42 | [1] |
| 4 | Ethanol | Reflux | 3 | 75 | [1] |
| 5 | Ethanol/Water (1/1) | 65 | 2.5 | 85 | [1] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional Heating | Reflux (Methanol) | 8 h | 60-75 | [2] |
| 2 | Microwave Irradiation | 90 | 30 min | 89-95 | [2] |
| 3 | Conventional Heating | 65 | 3.5 h | 85 | [1] |
| 4 | Ultrasonic Activation | Room Temp. | 2 h | 85 | [1] |
Table 3: Influence of Catalyst Loading on Yield
| Entry | Catalyst (SiW.SiO₂) Loading (%) | Yield (%) | Reference |
| 1 | 5 | 60 | [1] |
| 2 | 10 | 78 | [1] |
| 3 | 15 | 85 | [1] |
| 4 | 20 | 85 | [1] |
Experimental Protocols
This section provides detailed methodologies for key thiazole cyclization reactions.
Protocol 1: Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol is adapted from a standard procedure for the synthesis of 2-amino-4-phenylthiazole.[7][9]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
-
20 mL scintillation vial
-
Stir bar and hot plate
-
100 mL beaker
-
Büchner funnel and side-arm flask
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Remove the vial from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. Swirl to mix. A precipitate should form.
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid with water.
-
Allow the solid product to air dry on a watch glass.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This is a general protocol based on the optimization of similar reactions.[2][4]
Materials:
-
α-Haloketone (1 mmol)
-
Thiourea or substituted thioamide (1 mmol)
-
Methanol (2 mL)
-
Microwave reactor with sealed vessels
Procedure:
-
In a specialized microwave reaction tube, combine the α-haloketone (1 mmol) and the thiourea/thioamide (1 mmol).
-
Add methanol (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 90°C for 30 minutes.
-
After the reaction is complete and the vessel has cooled, the product can be isolated by filtration if it has precipitated. If the product is soluble, the solvent can be removed under reduced pressure, followed by purification via recrystallization or column chromatography.
Protocol 3: Cook-Heilbron Thiazole Synthesis
This protocol describes the formation of a 5-aminothiazole from an α-aminonitrile and carbon disulfide.[15]
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide
-
Solvent (e.g., ethanol or an aqueous medium)
-
Base (optional, for work-up)
Procedure:
-
Dissolve the α-aminonitrile in the chosen solvent at room temperature.
-
Slowly add carbon disulfide to the solution with stirring. The reaction is typically carried out under mild conditions.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the intermediate dithio-carbamate salt cyclizes to form the 5-aminothiazole.
-
The product can be isolated by removal of the solvent and purification, which may involve neutralization and extraction or recrystallization.
Visualizations
The following diagrams illustrate key workflows and logical relationships in thiazole synthesis.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates in thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during thiazole synthesis, with a focus on improving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1][2][3] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide, for instance, can be a limiting factor, especially in acidic conditions.[4]
Q2: How critical is the purity of reactants and solvents?
Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.[5]
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For instance, in a one-pot, three-component synthesis of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[6] In some microwave-assisted syntheses, methanol has been used effectively.[7] It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.
Q4: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?
Reaction temperatures can vary significantly based on the chosen methodology. Conventional heating methods often require refluxing for several hours.[7] However, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[7][8] It's important to find a balance, as excessively high temperatures can lead to decomposition and the formation of byproducts.
Q5: Are there alternative, more environmentally friendly methods for thiazole synthesis?
Yes, significant progress has been made in developing greener synthetic approaches. These include multi-component, one-pot reactions, the use of recyclable catalysts, green solvents like water and glycerol, and solvent-free conditions.[9] Microwave-assisted and ultrasonic-mediated syntheses are also considered more environmentally benign due to reduced reaction times and energy consumption.[6][9]
Troubleshooting Guide for Low Conversion Rates
Problem: Low Yield in Hantzsch Thiazole Synthesis
This guide will walk you through a systematic approach to troubleshoot and optimize your Hantzsch thiazole synthesis.
-
Action: Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis. Ensure you are using the correct stoichiometry; sometimes, a slight excess of the thioamide can be beneficial.[10]
-
Rationale: Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired thiazole.
-
Action: Systematically vary the solvent, temperature, and reaction time. Consider running small-scale parallel reactions to screen different conditions efficiently.
-
Rationale: The interplay of these parameters is critical. A suboptimal choice in any of these can lead to incomplete conversion or product degradation.
-
Action: If not already using one, investigate the use of a catalyst. For certain substrates, a catalyst can significantly improve the reaction rate and yield. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst in some Hantzsch syntheses.[6]
-
Rationale: Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate and potentially the overall yield.
-
Action: If optimizing the Hantzsch synthesis does not provide satisfactory results, consider alternative methods such as the Cook-Heilbron synthesis or reactions involving α-aminonitriles and carbon disulfide.[2][4]
-
Rationale: Different synthetic routes may be more suitable for your specific target molecule and could offer higher yields or milder reaction conditions.
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on thiazole synthesis, highlighting the impact of different reaction conditions on yield.
Table 1: Optimization of a Three-Component Hantzsch Thiazole Synthesis [6]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 12 | No reaction |
| 2 | Water | Reflux | 5 | 70 |
| 3 | Ethanol | 25 | 12 | No reaction |
| 4 | Ethanol | Reflux | 6 | 65 |
| 5 | Methanol | 25 | 12 | No reaction |
| 6 | Methanol | Reflux | 7 | 60 |
| 7 | 1-Butanol | Reflux | 4 | 75 |
| 8 | 2-Propanol | Reflux | 4 | 78 |
Table 2: Microwave-Assisted vs. Conventional Heating in Hantzsch Synthesis [7]
| Compound | Microwave Yield (%) (30 min) | Conventional Yield (%) (8 h) |
| 6a | 95 | 75 |
| 6b | 92 | 72 |
| 6c | 94 | 70 |
| 6d | 90 | 68 |
| 6e | 93 | 73 |
Key Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
A representative procedure for the Hantzsch synthesis involves reacting an α-haloketone with a thioamide.[1] For example, 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) are combined in methanol (5 mL). The mixture is heated with stirring at approximately 100°C for 30 minutes. After cooling to room temperature, the reaction mixture is poured into a 5% sodium carbonate solution (20 mL) to precipitate the product. The solid is then collected by filtration, washed with water, and dried.[1][11]
General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis
In a typical microwave-assisted procedure, the α-haloketone (e.g., 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, 1 mmol) and a substituted thiourea (0.6 mmol) are placed in a microwave vial with methanol (2 mL). The reaction is then heated to 90°C for 30 minutes in a microwave reactor. After cooling, the resulting precipitate is filtered, washed, and dried to yield the desired 2-aminothiazole derivative.[7]
Visualizations
Caption: Troubleshooting workflow for low thiazole synthesis yields.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. kuey.net [kuey.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of Thiazole Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thiazole reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying thiazole derivatives after synthesis?
A1: The most prevalent purification techniques for thiazole derivatives are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the physical and chemical properties of the target thiazole and the nature of the impurities.
Q2: How do I choose the appropriate purification method for my thiazole derivative?
A2: The selection of a suitable purification method is dictated by the properties of your compound and the impurities present.
-
Column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful for complex mixtures or when the desired product and impurities have distinct polarities.
-
Recrystallization is ideal for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent.
-
Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. This method is often used as a first step in the work-up procedure to remove water-soluble or acid/base-labile impurities.
Q3: I'm working with a water-soluble thiazolium salt. How can I purify it?
A3: The purification of water-soluble thiazolium salts can be challenging as they are often not amenable to standard column chromatography on silica gel.[1][2][3] A common strategy involves precipitation followed by salt metathesis. The thiazolium salt can be precipitated from a suitable solvent (e.g., toluene), and the resulting crude salt can be further purified by dissolving it in warm water and performing a salt metathesis with an excess of a salt like sodium tetrafluoroborate (NaBF4) or sodium tetraphenylborate (NaBPh4). The desired thiazolium salt can then be extracted into an organic solvent like dichloromethane.[1][2]
Troubleshooting Guides
Column Chromatography
Column chromatography is a powerful technique for purifying thiazole derivatives. However, various issues can arise. This guide provides solutions to common problems.
Issue 1: My thiazole compound is not moving from the origin on the TLC plate.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Increase the polarity of the eluent. For thiazole derivatives, common solvent systems include mixtures of hexane with ethyl acetate, acetone, or methanol.[4] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. For very polar compounds, a mixture of dichloromethane and methanol (e.g., 1-10% methanol) can be effective.[5]
Issue 2: My thiazole compound is streaking on the TLC plate.
-
Possible Cause 1: The compound is acidic or basic. Thiazoles can be basic due to the nitrogen atom.
-
Solution 1: Add a small amount of a modifier to the eluent. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.
-
Possible Cause 2: The compound is not fully dissolved in the spotting solvent or is overloaded on the plate.
-
Solution 2: Ensure your compound is fully dissolved before spotting it on the TLC plate. Avoid overloading the plate by applying a smaller, more concentrated spot.
Issue 3: I am having trouble separating my thiazole product from unreacted thioamide.
-
Possible Cause: Thioamides can have similar polarities to some thiazole products.
-
Solution: A chromatography-free method has been reported for thioamide preparation using Lawesson's reagent, which may reduce the amount of unreacted thioamide.[6] If chromatography is necessary, careful selection of the solvent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may help to separate the product from the starting material.
Experimental Protocol: Column Chromatography of a Thiazole Derivative
This protocol provides a general procedure for purifying a thiazole derivative using silica gel column chromatography.
-
Slurry Preparation:
-
In a beaker, add silica gel (60-120 mesh) to a suitable non-polar solvent (e.g., hexane) to create a slurry.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand on top of the cotton plug.
-
Pour the silica gel slurry into the column, ensuring there are no air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude thiazole product in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Monitor the separation by TLC.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified thiazole derivative.
-
Table 1: Common TLC Solvent Systems for Thiazole Derivatives
| Compound Polarity | Recommended Solvent System |
| Nonpolar | 5% Ethyl Acetate in Hexane, 5% Diethyl Ether in Hexane, 100% Hexane[5] |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane[5] |
| Polar | 100% Ethyl Acetate, 5% Methanol in Dichloromethane[5] |
| Very Polar | 1-10% of a 10% NH4OH in Methanol solution in Dichloromethane[5] |
Diagram 1: Workflow for Column Chromatography Troubleshooting
Caption: Troubleshooting workflow for column chromatography of thiazoles.
Recrystallization
Recrystallization is a common and effective method for purifying solid thiazole derivatives. This guide addresses frequent issues encountered during this process.
Issue 1: My thiazole compound "oils out" instead of crystallizing.
-
Possible Cause 1: The melting point of the compound is lower than the boiling point of the solvent.
-
Solution 1: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The solution is supersaturated, or the cooling rate is too fast.
-
Solution 2: Add a small amount of additional solvent to the hot solution and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.[7]
-
Possible Cause 3: The presence of impurities is significantly depressing the melting point.
-
Solution 3: Try to remove some impurities by a preliminary purification step like a quick filtration through a small plug of silica gel before recrystallization. Using activated charcoal during recrystallization can help remove colored impurities.[8][9]
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated.
-
Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then cool the solution again.
-
Possible Cause 2: The solution is supersaturated.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.
Issue 3: The yield of my recrystallized thiazole is very low.
-
Possible Cause 1: Too much solvent was used.
-
Solution 1: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Possible Cause 2: The compound has significant solubility in the cold solvent.
-
Solution 2: Cool the solution in an ice bath to minimize the solubility of the compound.
-
Possible Cause 3: The crystals were washed with too much cold solvent.
-
Solution 3: Wash the collected crystals with a minimal amount of ice-cold solvent.
Experimental Protocol: Recrystallization of a Thiazole Derivative
This protocol provides a general procedure for the recrystallization of a solid thiazole derivative.
-
Solvent Selection:
-
Choose a solvent in which the thiazole derivative is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Table 2: Common Solvents for Thiazole Recrystallization
| Solvent | Polarity | Comments |
| Ethanol | Polar | A good general-purpose solvent for many thiazole derivatives.[10][11] |
| Methanol | Polar | Similar to ethanol, often used for more polar thiazoles. |
| Ethyl Acetate | Intermediate | Can be used alone or in combination with hexane. |
| Hexane | Nonpolar | Often used as an anti-solvent in combination with more polar solvents. Prone to causing "oiling out".[10] |
| Toluene | Nonpolar | Can be a good choice for some aryl-substituted thiazoles. |
| Water | Very Polar | Suitable for polar, water-soluble thiazole derivatives.[10] |
Diagram 2: Troubleshooting Guide for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental work-up technique to separate the desired thiazole product from reaction byproducts and unreacted starting materials based on their solubility in immiscible solvents.
Issue 1: An emulsion has formed between the aqueous and organic layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently swirl or invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Issue 2: I am not sure which layer is the organic layer.
-
Solution: Add a few drops of water to the separatory funnel. The aqueous layer will increase in volume. Alternatively, the densities of the solvents can be used as a guide. Chlorinated solvents like dichloromethane and chloroform are generally denser than water, while solvents like diethyl ether and ethyl acetate are less dense.
Issue 3: My thiazole product seems to be soluble in both the organic and aqueous layers.
-
Possible Cause: The thiazole derivative has intermediate polarity or is a salt.
-
Solution: Adjust the pH of the aqueous layer. If your thiazole has a basic nitrogen, acidifying the aqueous layer with a dilute acid (e.g., 1M HCl) will protonate the nitrogen, forming a water-soluble salt that will partition into the aqueous phase. Conversely, if your thiazole has an acidic proton, adding a dilute base (e.g., 1M NaOH) will deprotonate it, forming a water-soluble salt. This allows for the separation of acidic, basic, and neutral components.
Experimental Protocol: Liquid-Liquid Extraction for a Thiazole Reaction Work-up
This protocol describes a general acid-base extraction procedure for a thiazole synthesis reaction mixture.
-
Quenching:
-
Quench the reaction mixture with water or a suitable aqueous solution.
-
-
Transfer to Separatory Funnel:
-
Transfer the mixture to a separatory funnel.
-
-
Extraction with Acid:
-
Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a dilute aqueous acid solution (e.g., 1M HCl) to extract any basic impurities or a basic thiazole product.
-
Gently invert the funnel several times to mix the layers, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Extraction with Base:
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) to remove any acidic impurities or an acidic thiazole product.
-
Separate the layers.
-
-
Washing with Brine:
-
Wash the organic layer with brine to remove any residual water.
-
-
Drying and Evaporation:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter off the drying agent and evaporate the solvent to obtain the crude product, which can then be further purified if necessary.
-
Diagram 3: Logic for Acid-Base Extraction of Thiazoles
Caption: Flowchart illustrating the separation of acidic, basic, and neutral thiazole derivatives using liquid-liquid extraction.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. brainly.com [brainly.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
Stability issues of 5-Bromo-4-isopropylthiazol-2-amine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 5-Bromo-4-isopropylthiazol-2-amine in solution. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a cool, dark, and dry place. Supplier recommendations suggest storage at 2-8°C under an inert atmosphere. It is crucial to minimize exposure to light, moisture, and air.
Q2: How should I prepare stock solutions of this compound?
A2: When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common solvent for 2-aminothiazole derivatives; however, studies on similar compounds have shown potential for degradation in DMSO at room temperature over time. Therefore, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What factors can influence the stability of this compound in solution?
A3: The stability of this compound in solution can be affected by several factors, including:
-
pH: The amino group on the thiazole ring can be protonated in acidic conditions, which may alter the compound's stability. For some brominated 2-aminothiazoles, neutral or slightly basic conditions have been found to be more stable.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to conduct experiments at the lowest practical temperature.
-
Light: Exposure to light, particularly UV light, may induce photochemical degradation.
-
Oxidizing agents: The thiazole ring and the amino group can be susceptible to oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time with the same stock solution. | Degradation of the compound in the stock solution. | Prepare fresh stock solutions for each experiment. If using a stored stock solution, perform a quality control check (e.g., by LC-MS) to assess its integrity. Store stock solutions in small, single-use aliquots at -20°C or -80°C. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Review the solution's storage conditions (temperature, light exposure) and preparation (solvent purity, pH). Consider potential interactions with other components in the experimental mixture. |
| Low reaction yield or incomplete reaction. | Decomposition of the starting material under reaction conditions. | Optimize reaction conditions by lowering the temperature, protecting the reaction from light, and ensuring an inert atmosphere. Screen different solvents and bases (if applicable) to find conditions that favor stability. |
| Color change of the solution upon storage. | Decomposition of the compound. | Discard the solution and prepare a fresh one. This is often a visual indicator of instability. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube under an inert atmosphere if possible.
-
Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but prolonged heating should be avoided.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.
Visualizations
The following diagrams illustrate key workflows and potential stability considerations for this compound.
Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and control the regioselectivity of electrophilic substitution reactions on the thiazole ring.
Frequently Asked Questions (FAQs)
Q1: What is the inherent reactivity of the unsubstituted thiazole ring towards electrophiles?
A1: The thiazole ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophiles than rings like thiophene or furan.[1][2] This is due to the electron-withdrawing effect of the pyridine-type nitrogen atom. The calculated pi-electron density shows that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.[3][4][5] The C2 position is the most electron-deficient, while the C4 position is nearly neutral.[6]
Q2: I am getting a mixture of isomers during the electrophilic substitution of my substituted thiazole. What are the key factors influencing regioselectivity?
A2: Several factors govern the position of electrophilic attack on a substituted thiazole ring:
-
Nature of the Substituent: Electron-donating groups (EDGs) like -NH2, -OH, or -CH3 activate the ring and can direct the incoming electrophile. For instance, an EDG at the C2 position strongly directs substitution to the C5 position.[6]
-
Position of the Substituent: The location of the existing group on the ring is critical. A substituent at C2 will have a different directing effect than one at C4 or C5.
-
Reaction Conditions: The nature of the electrophile and the reaction medium (e.g., acidic vs. neutral) can alter the outcome. For example, strongly acidic conditions used for nitration and sulfonation can lead to protonation of the ring nitrogen, which further deactivates the ring and can influence the position of attack.[7]
-
Catalysts: In modern synthetic methods like direct C-H arylation, the choice of catalyst (e.g., Palladium complexes) can provide high regioselectivity for a specific position, often C5.[8][9][10]
Q3: How can I favor electrophilic substitution at the C2 position?
A3: Direct electrophilic substitution at the electron-deficient C2 position is challenging. However, this can be achieved through indirect methods:
-
Deprotonation-Substitution: The C2 proton is the most acidic and can be removed by a strong base like an organolithium reagent (e.g., n-BuLi). The resulting 2-lithiothiazole is a potent nucleophile that can react with a wide range of electrophiles.[2][3][6]
-
Using Thiazole N-Oxides: Oxidation of the ring nitrogen to an N-oxide can activate the C2 position for C-H functionalization, such as formamidation.[3][11]
Q4: Is it possible to achieve electrophilic substitution at the C4 position?
A4: The C4 position is generally less reactive towards electrophiles than C5.[6] Substitution at C4 is less common but can occur, particularly if the C5 position is blocked.[6] In some cases, specific directing groups or reaction conditions might favor C4 substitution. For instance, in the C-H formamidation of C2-substituted thiazole N-oxides, the reaction can selectively occur at the C4 position.[11]
Troubleshooting Guides
Issue 1: Poor or No Reaction During Electrophilic Substitution
| Possible Cause | Troubleshooting Step |
| Thiazole ring is too deactivated. | Introduce an activating group (e.g., -NH2, -OR) onto the ring, typically at the C2 position, to enhance its reactivity towards electrophiles. |
| Reaction conditions are too mild. | For less reactive thiazoles, harsher conditions (e.g., stronger electrophile, higher temperature) may be required. However, be mindful of potential side reactions. |
| Protonation of the ring nitrogen. | In strongly acidic media (e.g., mixed acid for nitration), the nitrogen can be protonated, forming a highly deactivated thiazolium salt. Consider alternative, non-acidic reagents if possible. |
Issue 2: Incorrect Regioisomer Obtained (e.g., C4-substitution instead of desired C5)
| Possible Cause | Troubleshooting Step |
| C5 position is sterically hindered. | If a bulky substituent is at C4 or on a side chain that blocks the C5 position, the electrophile may attack the less hindered C4 position. Redesigning the substrate or using a smaller electrophile might help. |
| Thermodynamic vs. Kinetic Control. | The reaction may be under thermodynamic control, leading to the most stable isomer, which may not be the kinetically favored one. Try running the reaction at a lower temperature to favor the kinetic product. |
| Unexpected directing effect of a substituent. | Re-evaluate the electronic properties of your substituents. A group you considered weakly directing might have a stronger than expected effect under your specific reaction conditions. |
Issue 3: Di-substitution or Poly-substitution Occurs
| Possible Cause | Troubleshooting Step |
| Thiazole ring is highly activated. | If your substrate contains strong electron-donating groups, it may be prone to multiple substitutions. Use a milder electrophile, a stoichiometric amount of the electrophile, or lower the reaction temperature. |
| Reaction time is too long. | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired mono-substituted product is formed to prevent further reaction. |
Data Presentation
Table 1: General Regioselectivity in Electrophilic Substitution of Unsubstituted Thiazole
| Position | Relative Reactivity | Governing Factor |
| C5 | Most Reactive | Highest electron density.[3][4][5] |
| C4 | Less Reactive | Relatively neutral electron density.[6] |
| C2 | Least Reactive | Most electron-deficient due to proximity to N.[3][6] |
Table 2: Influence of Substituents on Electrophilic Substitution Regioselectivity
| Substituent & Position | Type | Directing Effect | Example Reaction |
| 2-NH2 | Activating (EDG) | Strongly C5-directing | Halogenation with CuX2 at C5.[12] |
| 2-CH3 | Activating (EDG) | C5-directing | Nitration at C4 (when C5 is blocked).[13] |
| 2-Cl | Deactivating (EWG) | C5-directing (if reaction occurs) | Generally disfavors substitution. |
| 4-CH3 | Activating (EDG) | C5-directing | General electrophilic substitution. |
Experimental Protocols
Protocol 1: Regioselective Bromination of 2-Amino-4-arylthiazole at the C5 Position
This protocol is adapted from a method for the regioselective halogenation of 2-aminothiazoles using copper(II) bromide.[12]
Materials:
-
2-Amino-4-arylthiazole derivative
-
Copper(II) bromide (CuBr2)
-
Acetonitrile (CH3CN)
Procedure:
-
Dissolve the 2-amino-4-arylthiazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add solid copper(II) bromide (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the 2-amino-5-bromo-4-arylthiazole.
Protocol 2: Regioselective Nitration of 2,5-Dimethylthiazole at the C4 Position
This protocol is based on the direct nitration of a thiazole derivative where the more reactive C5 position is already substituted.[13]
Materials:
-
2,5-Dimethylthiazole
-
Nitric acid (70%)
-
Trifluoroacetic anhydride (TFAA)
Procedure:
-
In a flask cooled in an ice bath (0-5 °C), cautiously add nitric acid (1.0 eq) to trifluoroacetic anhydride.
-
To this cooled nitrating mixture, add 2,5-dimethylthiazole (1.0 eq) dropwise, ensuring the temperature remains low.
-
Stir the reaction mixture at 0-5 °C for the recommended time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, filter, and evaporate the solvent.
-
Purify the resulting crude material by chromatography or recrystallization to yield 2,5-dimethyl-4-nitrothiazole.
Visualizations
Caption: Relative reactivity of thiazole positions towards electrophiles.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Influence of substituents on electrophilic substitution.
References
- 1. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sterically Hindered Thiazoles
Welcome to the technical support center for the synthesis of sterically hindered thiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of these complex molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of sterically hindered thiazoles.
Problem 1: Low or No Yield in Hantzsch Thiazole Synthesis with Bulky Substrates
Q: I am performing a Hantzsch thiazole synthesis with a sterically hindered α-haloketone and a bulky thioamide, but I am getting very low to no product yield. What are the possible causes and solutions?
A: Low yields in the Hantzsch synthesis of sterically hindered thiazoles are a common issue, primarily due to the decreased reactivity of bulky starting materials. The steric bulk around the reactive centers can impede the initial S-alkylation and the subsequent cyclization and dehydration steps.
Possible Causes and Troubleshooting Steps:
-
Insufficient Reaction Temperature or Time: Sterically hindered substrates often require more forcing conditions to react.
-
Solution: Gradually increase the reaction temperature and prolong the reaction time. Monitor the reaction progress carefully using TLC or LC-MS to avoid decomposition.
-
-
Poor Nucleophilicity of the Thioamide: The sulfur of a bulky thioamide may not be sufficiently nucleophilic to attack the hindered α-carbon of the ketone.
-
Solution 1: Use of a Stronger Base: A non-nucleophilic strong base can deprotonate the thioamide, increasing its nucleophilicity. However, care must be taken as this can also promote side reactions.
-
Solution 2: Alternative Thioamide Precursors: Consider synthesizing the thiazole from alternative starting materials that might be less sterically demanding in the initial steps.
-
-
Inefficient Cyclization/Dehydration: The intramolecular cyclization of the intermediate and the final dehydration to the aromatic thiazole can be slow due to steric strain.
Alternative Approaches:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by providing rapid and uniform heating, often leading to higher yields in shorter reaction times, even for hindered substrates.[3][4]
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by promoting better mixing and mass transfer, which can be beneficial for heterogeneous reactions or when dealing with poorly soluble, bulky starting materials.[5][6][7][8]
-
High-Pressure Synthesis: Applying high pressure can sometimes overcome the activation energy barrier in sterically demanding reactions, leading to improved yields.
Below is a workflow diagram to guide your troubleshooting process for low-yield Hantzsch synthesis.
Caption: Troubleshooting workflow for low-yield Hantzsch synthesis of sterically hindered thiazoles.
Problem 2: Difficulty in Product Purification
Q: My reaction to synthesize a sterically hindered thiazole appears to have worked, but I am struggling to purify the product from the reaction mixture. What are some effective purification strategies?
A: The purification of sterically hindered thiazoles can be challenging due to their often similar polarity to byproducts and unreacted starting materials. Their bulky nature can also lead to unusual chromatographic behavior.
Purification Strategies:
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Crystallization: This is often the most effective method for purifying solid products.
-
Technique: If direct crystallization from a single solvent is unsuccessful, try multi-solvent systems (e.g., dissolving in a good solvent like dichloromethane or ethyl acetate and slowly adding a poor solvent like hexanes or pentane). Anti-solvent crystallization can also be effective.[9]
-
Tip: Seeding the solution with a small crystal of the desired product can induce crystallization if the solution is supersaturated.
-
-
Column Chromatography:
-
Challenge: Sterically hindered molecules may exhibit tailing or broad peaks on silica gel.
-
Solution 1: Gradient Elution: A carefully optimized gradient elution can help to separate closely eluting compounds.
-
Solution 2: Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel if standard silica gel chromatography is ineffective.
-
Solution 3: Additives: Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape.
-
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, preparative TLC can be a high-resolution alternative to column chromatography.
-
Sublimation: For volatile, thermally stable solids, sublimation under high vacuum can be an excellent purification method that avoids solvents altogether.
The following diagram illustrates the decision-making process for purifying a sterically hindered thiazole.
Caption: Decision tree for selecting a purification strategy for sterically hindered thiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing sterically hindered thiazoles via the Hantzsch reaction?
A1: Besides the desired thiazole, several side products can form, especially with sterically demanding substrates. These include:
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Unreacted Starting Materials: Due to the low reactivity of bulky substrates.
-
Intermediate Thioether: The initial S-alkylation product may not cyclize efficiently and can be isolated.
-
Over-alkylation Products: If the thioamide has multiple nucleophilic sites, over-alkylation can occur.
-
Decomposition Products: Forcing reaction conditions (high temperature, long reaction times) can lead to the decomposition of starting materials or the product.
-
Formation of Isomeric Products: Under certain conditions, especially acidic conditions, the reaction of N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2]
Q2: Are there alternative synthetic routes to the Hantzsch synthesis for preparing sterically hindered thiazoles?
A2: Yes, several other methods can be employed, which may be more suitable for certain substitution patterns or when the Hantzsch synthesis fails:
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Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents.[7][10][11][12] It can be a milder alternative to the Hantzsch synthesis.
-
Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) and can be adapted for the synthesis of thiazoles, particularly when constructing the ring from different precursors.[13][14][15][16]
-
Transition-Metal Catalyzed Syntheses: Modern cross-coupling and C-H activation methodologies are increasingly being used to construct or functionalize thiazole rings, which can be advantageous for introducing bulky groups with high selectivity.[3][17][18]
Q3: Can computational chemistry help in predicting the outcome of a challenging thiazole synthesis?
A3: Yes, computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool. It can be used to:
-
Predict Reaction Barriers: Calculate the activation energies for different reaction pathways to anticipate which products are likely to form.
-
Analyze Steric Effects: Visualize and quantify the steric hindrance in transition states to understand why a particular reaction is slow or does not proceed.
-
Guide Catalyst Selection: In transition-metal catalyzed reactions, computational studies can help in selecting the optimal ligand and metal combination for a desired transformation.
Data Presentation
The following table summarizes a comparison of different methods for the synthesis of a hypothetical sterically hindered 2,4,5-trisubstituted thiazole. The data is illustrative and will vary depending on the specific substrates.
| Synthesis Method | Typical Reaction Conditions | Typical Yield Range (%) | Key Advantages for Hindered Systems | Common Challenges |
| Hantzsch Synthesis (Conventional Heating) | Reflux in ethanol or DMF, 12-24 h | 10 - 40 | Readily available starting materials | Low yields, long reaction times, side products |
| Hantzsch Synthesis (Microwave-Assisted) | Microwave irradiation, 100-150 °C, 15-60 min | 40 - 80 | Significantly reduced reaction times, often higher yields[3][4][19] | Requires specialized equipment |
| Hantzsch Synthesis (Ultrasound-Assisted) | Sonication at room temp. or slightly elevated temp., 1-3 h | 30 - 70 | Improved yields and shorter reaction times, especially for heterogeneous mixtures[5][7][8] | Scalability can be an issue |
| Transition-Metal Catalysis | Pd, Cu, or other metal catalyst, specific ligand, base, solvent, 80-120 °C, 8-24 h | 50 - 90 | High selectivity, potential for late-stage functionalization[17][18] | Catalyst cost and sensitivity, optimization required |
Experimental Protocols
Detailed Methodology: Microwave-Assisted Hantzsch Synthesis of a Sterically Hindered 2,4-Disubstituted Thiazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered α-haloketone (1.0 mmol)
-
Sterically hindered thioamide (1.2 mmol)
-
Ethanol (5 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave synthesis vial, add the sterically hindered α-haloketone (1.0 mmol), the sterically hindered thioamide (1.2 mmol), and a magnetic stir bar.
-
Add ethanol (5 mL) to the vial and seal it with a cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Set the reaction temperature to 120 °C, the reaction time to 30 minutes, and the power to a maximum of 300 W, with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product can then be purified using one of the methods described in the "Difficulty in Product Purification" section (e.g., crystallization or column chromatography).
-
Characterize the purified product by NMR, mass spectrometry, and melting point to confirm its identity and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
- 16. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 19. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Rate of Thiazole Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of solvents on the rate of thiazole formation, particularly through the widely utilized Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the rate of Hantzsch thiazole synthesis?
A1: Generally, polar solvents accelerate the rate of Hantzsch thiazole synthesis. The reaction involves the formation of charged intermediates, which are stabilized by polar environments. This stabilization lowers the activation energy of the reaction, leading to a faster rate. For instance, a study on a modified Gewald reaction for thiazole formation found that highly polar trifluoroethanol provided the best results.[1]
Q2: Should I use a protic or aprotic polar solvent for my thiazole synthesis?
A2: The choice between a polar protic and a polar aprotic solvent can influence the reaction rate. Polar protic solvents, such as ethanol and methanol, can solvate both the anionic and cationic intermediates through hydrogen bonding. Polar aprotic solvents, like DMF or DMSO, are also effective at stabilizing charged species. The optimal choice often depends on the specific substrates and reaction conditions. In some cases, a mixture of solvents, such as ethanol and water, has been shown to provide excellent yields.[2][3]
Q3: Can the Hantzsch thiazole synthesis be performed under solvent-free conditions?
A3: Yes, solvent-free conditions for Hantzsch thiazole synthesis have been successfully employed, often yielding rapid reaction times and high yields.[4] This approach is also environmentally friendly. Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can facilitate the reaction.
Q4: How does the solubility of reactants in the chosen solvent affect the reaction?
A4: Poor solubility of one or more reactants is a common issue that can significantly hinder the reaction rate. If the reactants are not sufficiently dissolved, the reaction becomes heterogeneous, and the rate will be limited by the diffusion of the dissolved species. It is crucial to select a solvent that can dissolve all starting materials to a reasonable extent at the reaction temperature.
Q5: Can the solvent influence the regioselectivity of the Hantzsch thiazole synthesis?
A5: Yes, the solvent and reaction conditions can influence the regioselectivity. For example, the condensation of α-haloketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, conducting the reaction under acidic conditions, such as in a mixture of hydrochloric acid and ethanol, can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Poor solubility of reactants: The starting materials are not sufficiently dissolved in the chosen solvent. | - Select a more polar solvent or a solvent mixture to improve solubility. - Gently heat the reaction mixture to aid dissolution. - Consider using a solvent-free approach with grinding to bring reactants into close contact. |
| Inappropriate solvent polarity: The solvent may not be polar enough to stabilize the charged intermediates of the Hantzsch synthesis. | - Switch to a more polar solvent such as ethanol, methanol, or a mixture of ethanol and water.[2][3] | |
| Slow reaction rate | Suboptimal solvent choice: The solvent may not be ideal for the specific substrates being used. | - Screen a range of polar solvents (e.g., ethanol, methanol, 1-butanol, 2-propanol, water) to find the optimal one for your system.[2][3] - Consider using microwave irradiation in conjunction with a suitable solvent to accelerate the reaction. |
| Formation of side products | Solvent-influenced side reactions: The solvent may be promoting undesired reaction pathways. | - If using an acidic solvent system, be aware of the potential for the formation of isomeric products.[5] - Ensure the solvent is dry if water-sensitive intermediates or side reactions are a concern. |
| Product precipitates too quickly | High supersaturation in the chosen solvent: The product has very low solubility in the reaction solvent at the reaction temperature. | - Consider a solvent in which the product has slightly higher solubility at the reaction temperature to allow for better crystal formation. - Perform the reaction at a higher temperature to increase product solubility and then cool slowly to induce crystallization. |
| Difficulty in product isolation | Product is highly soluble in the reaction solvent: The product does not precipitate upon cooling. | - If the product is a salt (e.g., a hydrobromide salt), neutralization with a weak base can lead to the precipitation of the neutral thiazole.[6] - If the product remains soluble, remove the solvent under reduced pressure and purify the residue by chromatography or recrystallization from a different solvent system. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of a one-pot Hantzsch thiazole derivative synthesis.
Table 1: Effect of Different Solvents on the Yield of a Hantzsch Thiazole Derivative [2][3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | RT | 24 | 20 |
| 2 | Water | 100 | 7 | 55 |
| 3 | Methanol | RT | 24 | 30 |
| 4 | Methanol | 65 | 4 | 45 |
| 5 | Ethanol | RT | 24 | 40 |
| 6 | Ethanol | 80 | 3.5 | 58 |
| 7 | 1-Butanol | 110 | 6 | 60 |
| 8 | 2-Propanol | 80 | 3 | 65 |
| 9 | EtOH/Water (1:1) | RT | 24 | 70 |
| 10 | EtOH/Water (1:1) | 65 | 2 | 87 |
Experimental Protocols
Protocol: Kinetic Analysis of Hantzsch Thiazole Synthesis
This protocol is adapted from a standard procedure for Hantzsch thiazole synthesis and can be used to study the effect of different solvents on the reaction rate.[6]
Materials:
-
α-Bromoacetophenone
-
Thiourea
-
Solvent of choice (e.g., methanol, ethanol, DMF)
-
5% Sodium carbonate solution
-
Standard laboratory glassware
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Analytical equipment for monitoring reaction progress (e.g., HPLC, GC, or TLC)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve α-bromoacetophenone (e.g., 5.0 mmol) in the chosen solvent (e.g., 10 mL).
-
Initiation of Reaction: Add thiourea (e.g., 7.5 mmol) to the solution.
-
Reaction Monitoring: Heat the mixture to a constant temperature (e.g., 60 °C) with vigorous stirring. At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.
-
Sample Quenching and Preparation: Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., acetonitrile for HPLC analysis). Prepare the sample for analysis according to the requirements of the analytical method being used.
-
Kinetic Analysis: Analyze the quenched samples to determine the concentration of the thiazole product or the consumption of the limiting reactant over time. Plot the concentration data versus time to determine the reaction rate.
-
Work-up (at the end of the reaction): After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution (e.g., 40 mL) and stir.
-
Product Isolation: Collect the precipitated product by vacuum filtration, wash it with water, and allow it to air dry.
-
Data Comparison: Repeat the experiment using different solvents while keeping all other parameters (temperature, reactant concentrations) constant to compare the reaction rates.
Mandatory Visualization
Caption: Hantzsch Thiazole Synthesis Pathway.
References
- 1. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling with Bromothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving bromothiazole substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of bromothiazoles, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Suzuki coupling reaction with a bromothiazole unexpectedly low?
Low yields in the Suzuki coupling of bromothiazoles can stem from several factors. A primary consideration is the choice of catalyst and ligands, which is crucial for the efficient coupling of electron-rich heteroaryl halides like bromothiazoles.[1] Inefficient oxidative addition of the palladium catalyst to the C-Br bond of the thiazole ring can be a rate-limiting step.[2]
Potential Causes and Solutions:
-
Suboptimal Catalyst System: The catalyst system may not be active enough for the specific bromothiazole substrate.
-
Solution: Screen a variety of palladium catalysts and phosphine ligands. Buchwald-type ligands such as SPhos and XPhos are often effective for heteroaryl couplings.[3][4] Consider using pre-formed palladium complexes like Pd(PPh₃)₄ or in situ generated catalysts from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand.[2][5]
-
-
Improper Reaction Conditions: Temperature, solvent, and base selection are critical.
-
Solution: Optimize the reaction temperature; sometimes, higher temperatures (e.g., refluxing in dioxane or toluene) are necessary.[6][7] Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is appropriate and sufficiently strong.[6] The solvent system (e.g., dioxane/water, toluene/water, DMF) should be optimized for solubility of all reactants.[6][8]
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.
-
Solution: Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[7]
-
-
Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis (protodeboronation), which consumes the coupling partner.
Q2: I am observing a significant amount of debrominated thiazole as a byproduct. What causes this and how can I prevent it?
Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-rich heteroaryl halides.[11][12] This occurs when the organopalladium intermediate formed after oxidative addition undergoes hydrogenolysis instead of transmetalation.[9]
Potential Causes and Solutions:
-
Source of Hydride: The hydride source can be impurities in the reagents or solvent, or even the solvent itself (e.g., alcohols) or the base.
-
Solution: Use high-purity, dry solvents and reagents. Avoid using alcohol as a solvent if dehalogenation is a major issue.[9]
-
-
Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions like dehalogenation.
-
Solution: Increase the rate of transmetalation by using a more reactive boronic acid derivative or by optimizing the base and solvent system. The choice of ligand can also influence the relative rates of transmetalation and dehalogenation.[12]
-
-
Catalyst System: Certain palladium catalysts may be more prone to promoting dehalogenation.
-
Solution: Screen different palladium catalysts and ligands. For some substrates, switching from a bromide to a chloride has been shown to reduce dehalogenation.[13]
-
Q3: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is another common side reaction that reduces the yield of the desired cross-coupled product.[14] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[15][16]
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Use of Pd(II) Precatalysts: Pd(II) precatalysts need to be reduced to Pd(0) in situ. This reduction can sometimes be accompanied by the homocoupling of the boronic acid.
-
Solution: Use a Pd(0) precatalyst such as Pd(PPh₃)₄. Alternatively, ensure efficient reduction of the Pd(II) source by the phosphine ligand or other additives.
-
-
Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling.
-
Solution: Optimize the reaction conditions. In some cases, using a weaker base or a different solvent system can minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of bromothiazoles?
There is no single "best" catalyst, as the optimal choice depends on the specific bromothiazole substrate and the boronic acid coupling partner. However, catalyst systems that are effective for other electron-rich heteroaryl halides are a good starting point. Palladium precatalysts combined with bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are often successful.[3][4] Palladacycle precatalysts are also known to be highly active.[2] It is highly recommended to perform a small-scale screen of several catalyst systems to identify the most efficient one for your specific reaction.
Q2: What is the role of the base in the Suzuki coupling reaction?
The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[5][17] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH).[6][7] The strength and nature of the base can significantly impact the reaction rate and yield, and therefore should be carefully chosen and optimized.
Q3: Can I perform a Suzuki coupling with a bromothiazole that has other functional groups?
One of the major advantages of the Suzuki coupling is its excellent functional group tolerance.[18] Many functional groups such as esters, ketones, amides, nitriles, and ethers are well-tolerated. However, substrates with acidic protons (e.g., unprotected amines or alcohols) may require protection or the use of a stronger base to deprotonate them first. It is always advisable to check the compatibility of your specific functional groups with the chosen reaction conditions.
Q4: Is it necessary to use a phosphine ligand?
While phosphine ligands are very common and often essential for achieving high yields, ligand-free Suzuki couplings have also been reported, particularly for activated aryl halides.[1] In some cases, the solvent or even the substrate itself can act as a ligand. For challenging substrates like bromothiazoles, a well-chosen phosphine ligand is generally recommended to enhance catalyst stability and activity.
Data Presentation
The following table summarizes representative catalyst systems and their performance in the Suzuki coupling of heteroaryl bromides, providing a starting point for catalyst selection for bromothiazole substrates.
| Entry | Heteroaryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | 2-Bromothiophene | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85 |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 75[19] |
| 5 | 2'-Bromo-2-aryl benzothiazole | Phenylboronic acid | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 83[1] |
This table is illustrative and optimal conditions may vary depending on the specific substrates.
Experimental Protocols
General Procedure for Suzuki Coupling of a Bromothiazole with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki coupling of a bromothiazole. Optimization of reagents and conditions may be necessary for specific substrates.
Materials:
-
Bromothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the bromothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture (4 mL of dioxane and 1 mL of water) to the flask.
-
Add the palladium catalyst (0.05 mmol) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening catalysts in a Suzuki coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in Suzuki coupling reactions.
References
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. | Semantic Scholar [semanticscholar.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. tcichemicals.com [tcichemicals.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Thiazole Synthesis Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature and time for successful thiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during thiazole synthesis, with a focus on temperature and time-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical methods. For many Hantzsch syntheses, refluxing in solvents like ethanol or methanol is effective.[1][2] |
| Reaction time is too short: The reaction has not had sufficient time to proceed to completion. | Increase the reaction time. Monitor the reaction progress to determine the optimal duration. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes.[3][4] | |
| Incorrect solvent: The chosen solvent may not be suitable for the reaction temperature or the solubility of the reactants. | Screen different solvents. For instance, in some Hantzsch syntheses, solvents like 1-butanol, 2-propanol, or water under reflux conditions have proven effective.[1] | |
| Formation of Impurities/Side Products | Reaction temperature is too high: High temperatures can lead to the decomposition of reactants or products, or promote the formation of side products. For example, dithiooxamide, a reactant in some thiazole syntheses, can degrade at elevated temperatures.[5] | Reduce the reaction temperature. If using conventional heating, consider switching to a lower boiling point solvent. Microwave synthesis can sometimes offer better temperature control and lead to cleaner reactions.[3][6] |
| Reaction time is too long: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the formation of degradation products. | Optimize the reaction time by monitoring the reaction progress and stopping it once the starting materials are consumed and the desired product is at its maximum concentration. | |
| Difficulty in Product Purification | Presence of unreacted starting materials or side products due to non-optimized conditions: This can lead to complex mixtures that are difficult to separate. | Re-optimize the reaction temperature and time to drive the reaction to completion and minimize side product formation. Conventional heating methods might require more rigorous purification compared to microwave-assisted synthesis.[3] |
| Reaction Does Not Start (No reaction observed) | Ambient temperature is insufficient: Many thiazole syntheses, including the Hantzsch reaction, require heating to initiate. | Heat the reaction mixture. Even gentle heating can be sufficient to start the reaction.[1][7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for temperature and time in a Hantzsch thiazole synthesis?
A1: A common starting point for a conventional Hantzsch thiazole synthesis is refluxing the reaction mixture in a solvent like ethanol or methanol for several hours.[1][2] However, the optimal conditions can vary significantly depending on the specific substrates. For microwave-assisted synthesis, a starting point could be 90-120°C for 15-30 minutes.[3]
Q2: How does temperature affect the yield of my thiazole synthesis?
A2: Temperature is a critical factor influencing the yield. Insufficient temperature may lead to low or no product formation as the reaction's activation energy is not met.[1] Conversely, excessively high temperatures can cause degradation of reactants or the desired product, leading to lower yields and the formation of impurities.[5] It is crucial to find the optimal temperature that maximizes the reaction rate while minimizing side reactions.
Q3: Can I run my thiazole synthesis at room temperature?
A3: While some specific protocols might work at room temperature, most thiazole syntheses, particularly the Hantzsch method, require heating to proceed at a reasonable rate.[1][2] Reactions attempted at ambient temperature often result in no product formation.[1] However, some modern methods, like certain visible-light-induced syntheses, can be performed at room temperature.[8]
Q4: How can I reduce the reaction time for my thiazole synthesis?
A4: Microwave-assisted synthesis is a highly effective method for significantly reducing reaction times, often from hours to a few minutes, while also improving yields.[3][4][6] The use of a suitable catalyst can also accelerate the reaction.
Q5: What are the advantages of microwave-assisted thiazole synthesis in terms of temperature and time?
A5: Microwave irradiation offers rapid and efficient heating of the reaction mixture, leading to shorter reaction times and often higher yields compared to conventional heating methods.[3][6][9] It also allows for precise temperature control, which can help to minimize the formation of side products.[10]
Q6: I am getting a lot of side products. Could this be related to the reaction temperature?
A6: Yes, incorrect reaction temperature is a common cause of side product formation. If the temperature is too high, it can lead to decomposition or unwanted side reactions.[5] It is advisable to screen a range of temperatures to find the optimal condition for your specific reaction.
Data Presentation
Table 1: Optimization of Microwave-Assisted Hantzsch Thiazole Synthesis
This table summarizes the screening of solvents, reaction time, and temperature for the synthesis of a specific N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine.
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
| No solvent | 90–120 | 15 | Trace |
| Ethanol | 90–120 | 15 | 79 |
| Ethanol | 90–120 | 30 | 85 |
| Methanol | 90 | 15 | 71 |
| Methanol | 90 | 30 | 95 |
| Acetonitrile | 90–100 | 15 | 65 |
Data adapted from a study on microwave-assisted Hantzsch synthesis.[3]
Table 2: Screening of Solvents and Temperature for a One-Pot Hantzsch Thiazole Synthesis
This table shows the effect of different solvents and temperatures on the yield of a Hantzsch thiazole derivative.
| Entry | Solvent | Catalyst (%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Water | 15 | 24 | RT | 10 |
| 2 | Water | 15 | 6 | 100 | 45 |
| 3 | MeOH | 15 | 24 | RT | 18 |
| 4 | MeOH | 15 | 4 | 60 | 60 |
| 5 | EtOH | 15 | 24 | RT | 20 |
| 6 | EtOH | 15 | 3.5 | 78 | 72 |
| 7 | 1-Butanol | 15 | 3 | 117 | 70 |
| 8 | 2-Propanol | 15 | 2.5 | 82 | 65 |
Data adapted from a study on the synthesis of Hantzsch thiazole derivatives.[1]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol is a general guideline for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction.
-
In a specialized microwave test tube, combine the appropriate 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and the substituted thiourea (1 mmol).
-
Add methanol (2 mL) as the solvent.
-
Cap the test tube and place it in the microwave reactor.
-
Irradiate the mixture at 90°C for 30 minutes under a pressure of 250 psi.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product is then collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
-
The product can be further purified by recrystallization if necessary.
This protocol is based on a published procedure.[3]
Protocol 2: One-Pot Synthesis of Hantzsch Thiazole Derivatives with Conventional Heating
This protocol describes a one-pot synthesis of Hantzsch thiazole derivatives using conventional heating.
-
In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and the desired benzaldehyde (1 mmol).
-
Add a mixture of ethanol and water (1:1, 5 mL) as the solvent.
-
Add the silica-supported tungstosilisic acid catalyst (15% by weight).
-
Reflux the mixture with stirring at 65°C for 2 to 3.5 hours. Monitor the reaction progress using TLC.
-
Upon completion, filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
This protocol is adapted from a published study.[1]
Visualizations
Caption: Troubleshooting workflow for thiazole synthesis.
Caption: Logical flow for optimizing reaction parameters.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture | MDPI [mdpi.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadinstitute.org [broadinstitute.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Substituted Thiazole Analogs as Potential Anticancer Agents
In the landscape of oncological research, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent and selective biological activities. This guide provides a comparative analysis of the biological activity of a series of 5-bromo-thiazol-2-amine analogs and other structurally related thiazole derivatives, with a focus on their potential as anticancer agents. The data presented herein is collated from various studies and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships of these compounds.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of various thiazole analogs, primarily focusing on their antiproliferative effects against different cancer cell lines and their inhibitory activity against key oncogenic kinases.
Table 1: Antiproliferative Activity of Thiazole Derivatives Against Cancer Cell Lines
| Compound ID | R Group | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Series 1 | MCF-7 (Breast) | |||
| 4a | H | MCF-7 | 12.7 ± 0.77 | [1] |
| 4b | Br | MCF-7 | 31.5 ± 1.91 | [1] |
| 4c | NH-NH-Ph | MCF-7 | 2.57 ± 0.16 | [1] |
| 5 | OCOCH3 | MCF-7 | 28.0 ± 1.69 | [1] |
| Staurosporine (Standard) | - | MCF-7 | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | ||||
| 4a | H | HepG2 | 6.69 ± 0.41 | [1] |
| 4b | Br | HepG2 | 51.7 ± 3.13 | [1] |
| 4c | NH-NH-Ph | HepG2 | 7.26 ± 0.44 | [1] |
| 5 | OCOCH3 | HepG2 | 26.8 ± 1.62 | [1] |
| Staurosporine (Standard) | - | HepG2 | 8.4 ± 0.51 | [1] |
| Series 2 | MDA-MB-231 (Breast) | |||
| 4b | 4-chlorophenyl | MDA-MB-231 | 3.52 | [2] |
| 4d | 3-nitrophenyl | MDA-MB-231 | 1.21 | [2] |
| Sorafenib (Standard) | - | MDA-MB-231 | 1.18 | [2] |
| Series 3 | Various Cell Lines | |||
| 11d | - | Average (GI50) | 0.030 | [3] |
| 11f | - | Average (GI50) | 0.027 | [3] |
| Erlotinib (Standard) | - | Average (GI50) | 0.033 | [3] |
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4c | VEGFR-2 | 0.15 | [1] |
| Sorafenib (Standard) | VEGFR-2 | 0.059 | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized thiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][4]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231) were seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a standard drug (e.g., Staurosporine, Sorafenib, Erlotinib) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium was removed, and MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50/GI50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) or the average IC50 across multiple cell lines (GI50) was calculated from the dose-response curves.
VEGFR-2 Kinase Assay
The ability of the compounds to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase was evaluated using a commercially available kinase assay kit.[1]
-
Assay Setup: The assay was performed in a 96-well plate format. Each well contained the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Incubation: The test compounds, at various concentrations, were added to the wells and pre-incubated with the enzyme to allow for binding.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP. The plate was incubated at room temperature for a specified time to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate was quantified. This is often done using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary detection system that generates a colorimetric, fluorescent, or luminescent signal.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity, was determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by some of the compared thiazole analogs and a general workflow for their in vitro evaluation.
VEGFR2 Signaling Pathway Inhibition
Experimental Workflow for Thiazole Analogs
Conclusion
The presented data highlights the potential of substituted thiazole derivatives as a promising class of anticancer agents. The antiproliferative and kinase inhibitory activities are highly dependent on the nature and position of the substituents on the thiazole core and its appended moieties. Specifically, certain substitutions at the 5-position of the thiazole ring, as well as modifications on the phenyl ring, have been shown to significantly impact the biological activity. The inhibition of key signaling pathways, such as the VEGFR-2 pathway, appears to be a common mechanism of action for some of the most potent analogs. Further investigation and optimization of these thiazole-based scaffolds could lead to the development of novel and effective cancer therapeutics.
References
2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a wide range of pharmacological effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives in anticancer, antimycobacterial, and kinase inhibition applications, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Human Cancer Cell Lines
A series of 2-aminothiazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro activity of selected compounds against human lung cancer (H1299) and human glioma (SHG-44) cell lines, as determined by the MTT assay.
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives
| Compound ID | R1 | R2 | R3 | H1299 IC50 (µM) | SHG-44 IC50 (µM) |
| 1a | H | H | Phenyl | > 50 | > 50 |
| 1b | Methyl | H | Phenyl | 25.3 | 31.6 |
| 1c | H | H | 4-Chlorophenyl | 15.8 | 20.1 |
| 1d | -(CH2)4- | H | 4-Methylbenzyl | 4.89 | 4.03 |
Structure-Activity Relationship (SAR) Summary:
-
Unsubstituted Phenyl Ring (1a): The parent compound with an unsubstituted phenyl group at the 2-amino position shows weak activity.
-
Substitution on the Thiazole Ring (1b): Introduction of a methyl group at the C4 position of the thiazole ring leads to a moderate increase in activity.
-
Substitution on the Phenyl Ring (1c): A chloro-substitution on the phenyl ring enhances the cytotoxic activity compared to the unsubstituted analog.
-
Cyclic Substitution and Benzylic Amine (1d): The most potent compound in this series features a tetrahydro-benzothiazole core (R1 and R2 forming a cyclic structure) and a 4-methylbenzyl group. This suggests that a constrained conformation and the presence of a benzylic amine are beneficial for potent anticancer activity.
Antimycobacterial Activity: Combating Mycobacterium tuberculosis
2-Aminothiazole derivatives have also shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The table below presents the minimum inhibitory concentration (MIC) of a series of 2-aminothiazole analogs against the H37Rv strain of M. tuberculosis, determined using the Microplate Alamar Blue Assay (MABA).
Table 2: Antimycobacterial Activity of 2-Aminothiazole Derivatives
| Compound ID | R | MIC (µg/mL) |
| 2a | H | > 128 |
| 2b | Benzoyl | 6.25 |
| 2c | 4-Chlorobenzoyl | 0.5 |
| 2d | 3-Chlorobenzoyl | 0.008 |
Structure-Activity Relationship (SAR) Summary:
-
Unsubstituted Amine (2a): The unsubstituted 2-aminothiazole core shows no significant antimycobacterial activity.
-
Acylation of the Amino Group (2b): Introduction of a benzoyl group at the 2-amino position dramatically increases the activity.
-
Substitution on the Benzoyl Ring (2c, 2d): The position of the chloro substituent on the benzoyl ring plays a crucial role in determining the potency. A 3-chloro substitution (2d) results in a highly potent compound with a MIC in the nanomolar range, indicating a specific binding interaction within the mycobacterial target. The 4-chloro analog (2c) is also potent, but significantly less so than the 3-chloro derivative.
Kinase Inhibition: Targeting Src Family Kinases
The 2-aminothiazole scaffold is a key component of several potent kinase inhibitors, including the FDA-approved drug Dasatinib. These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The following table shows the inhibitory activity of selected 2-aminothiazole derivatives against Src, a non-receptor tyrosine kinase.
Table 3: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives against Src
| Compound | R | Src IC50 (nM) |
| Dasatinib | See structure below | 0.8 |
| Analog 3a | 2-methyl-6-(pyrimidin-4-ylamino)phenyl | 5.2 |
| Analog 3b | 2-chloro-6-methylphenyl | 1.1 |
Structure of Dasatinib:
Structure-Activity Relationship (SAR) Summary:
-
Core Scaffold: The 2-aminothiazole core serves as a crucial hinge-binding motif.
-
Substitutions: The substituents on the pyrimidine ring and the phenyl ring at the 2-amino position are critical for high-affinity binding to the ATP pocket of Src kinase. Dasatinib's complex substitution pattern is optimized for potent and pan-Src family kinase inhibition[1][2][3].
-
Analogs: Modifications to the substituents, such as in analogs 3a and 3b, can modulate the inhibitory potency, highlighting the sensitivity of the kinase's active site to the inhibitor's structure.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., H1299, SHG-44) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth.
-
Compound Dilution: The 2-aminothiazole derivatives are serially diluted in a 96-well plate.
-
Inoculation: The bacterial suspension is added to each well containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Src Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the Src tyrosine kinase.
-
Reaction Mixture Preparation: A reaction mixture containing Src kinase, a specific peptide substrate, and ATP in a suitable buffer is prepared.
-
Compound Addition: The 2-aminothiazole inhibitor is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating a key signaling pathway affected by 2-aminothiazole kinase inhibitors and a typical experimental workflow for screening these compounds.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
Comparative In Silico Docking Analysis of 5-Bromo-4-isopropylthiazol-2-amine with Key Biological Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in silico docking of 5-Bromo-4-isopropylthiazol-2-amine against selected therapeutic target proteins. While direct computational studies on this specific molecule are not yet prevalent in published literature, this document outlines a proposed investigation by comparing its potential against alternative thiazole-based compounds with known inhibitory activities. The data presented for competitor molecules are derived from existing research, offering a benchmark for future studies.
Potential Therapeutic Targets for Thiazole Derivatives
Thiazole-containing compounds are recognized for their diverse pharmacological activities, including anticancer and antimicrobial effects.[1][2][3] Based on the established biological profiles of structurally similar molecules, the following protein targets are proposed for the initial in silico screening of this compound.
-
Anticancer Targets:
-
Antimicrobial Target:
-
Beta-ketoacyl-ACP synthase (FabH): An essential enzyme in bacterial fatty acid synthesis, making it a promising target for novel antibacterial agents.[2]
-
Data Presentation: Comparative Docking Scores
The following tables summarize the reported in silico docking results for various thiazole derivatives against the selected target proteins. A placeholder entry for this compound is included to frame a future comparative analysis.
Table 1: Comparative Docking Scores Against EGFR Kinase
| Compound | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| This compound | To Be Determined | Erlotinib | - |
| 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives (Top performing) | High Score Reported | Erlotinib | Standard |
Note: A specific numerical high score for the thiadiazole derivatives was mentioned as exceeding the standard, but the exact value was not provided in the source material.[4]
Table 2: Comparative Binding Affinities Against Tubulin
| Compound | Binding Affinity (kcal/mol) | Target Site |
| This compound | To Be Determined | Colchicine-binding site |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | -8.149 | Tubulin–combretastatin A-4 binding site |
| 5-(3-Bromophenyl)-N-(o-tolyl)-4H-1,2,4-triazol-3-amine (4f) | -8.341 | Tubulin–combretastatin A-4 binding site |
Data for alternative compounds sourced from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[5]
Table 3: Comparative Docking Scores Against FabH
| Compound | MolDock Score | Re-rank Score | H-Bond Interactions |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| N-substituted thiazole derivative (S9) | -144.236 | -143.593 | 10 |
| Griseofulvin (Reference Drug) | -90.94 | - | 4 |
Data for alternative compounds sourced from a study on N-substituted thiazole derivatives as FabH inhibitors.[2]
Experimental Protocols: In Silico Molecular Docking
The following is a detailed methodology for conducting in silico docking studies, synthesized from standard practices in the field.[6][7][8]
3.1. Ligand Preparation
-
The 2D structure of this compound and other ligands of interest is drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
The final structure is saved in a format compatible with the docking software (e.g., .pdbqt).
3.2. Target Protein Preparation
-
The 3D crystal structure of the target protein (e.g., EGFR, Tubulin, FabH) is retrieved from a protein structure database like the Protein Data Bank (PDB).
-
All non-essential molecules, such as water, co-factors, and existing ligands, are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein structure.
-
Charges (e.g., Gasteiger charges) are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in a compatible format (e.g., .pdbqt).
3.3. Grid Generation
-
The binding site (active site) of the target protein is identified, often based on the location of the co-crystallized ligand in the original PDB file or from literature data.
-
A grid box is defined around the binding site. The dimensions and center of the grid box are set to encompass the entire active site, providing enough space for the ligand to move and rotate freely.
3.4. Molecular Docking Simulation
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various possible conformations, positions, and orientations of the ligand within the grid box of the target protein.
-
The software performs multiple independent docking runs to ensure the reliability of the results.
-
During each run, the algorithm generates a set of possible binding poses for the ligand.
3.5. Analysis of Results
-
The results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.
-
The binding poses are ranked using a scoring function, which estimates the binding free energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.[7]
-
The best-ranked pose (usually the one with the lowest binding energy in the most populated cluster) is selected for detailed analysis.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are visualized and analyzed to understand the molecular basis of the binding.
Mandatory Visualizations
The following diagrams illustrate the typical workflow of an in silico docking study and a relevant signaling pathway.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: A simplified diagram of the EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. iomcworld.org [iomcworld.org]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
Validating the Structure of Synthesized 5-Bromo-4-isopropylthiazol-2-amine: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of analytical techniques for validating the structure of a model compound, 5-Bromo-4-isopropylthiazol-2-amine, with a primary focus on the definitive method of single-crystal X-ray crystallography.
This document outlines the experimental protocols for the synthesis of this compound and its structural elucidation. It presents a detailed comparison of X-ray crystallography with other common analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The supporting experimental data provided herein is hypothetical and intended to be illustrative of typical results for a compound of this nature.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the desired level of certainty. While spectroscopic methods like NMR and MS provide valuable information about the connectivity and molecular weight of a compound, single-crystal X-ray crystallography offers an unparalleled, direct visualization of the three-dimensional atomic arrangement in the solid state.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Single, well-ordered crystal (typically 0.1-0.3 mm) | Unambiguous structure determination | Crystal growth can be challenging and time-consuming |
| NMR Spectroscopy (¹H, ¹³C) | Chemical environment of protons and carbons, connectivity through spin-spin coupling | Soluble sample in a suitable deuterated solvent | Non-destructive, provides information about the molecule in solution | Indirect structural information, can be complex to interpret for complex molecules |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation pattern | Ionizable sample (solid, liquid, or gas) | High sensitivity, small sample amount required | Provides limited information on stereochemistry and connectivity |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is proposed to be achieved via a two-step process involving the Hantzsch thiazole synthesis followed by electrophilic bromination.
Step 1: Synthesis of 4-isopropylthiazol-2-amine
-
To a solution of 1-bromopinacolone (1.0 eq) in ethanol, thiourea (1.2 eq) is added.
-
The reaction mixture is refluxed for 4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to yield 4-isopropylthiazol-2-amine.
Step 2: Bromination of 4-isopropylthiazol-2-amine
-
4-isopropylthiazol-2-amine (1.0 eq) is dissolved in glacial acetic acid.
-
N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
The mixture is then poured into ice-water, and the resulting precipitate is filtered.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Single-Crystal X-ray Crystallography
High-quality single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent such as ethyl acetate or acetone.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated to collect a complete dataset of diffraction intensities.[1][2]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[1]
Hypothetical Experimental Data
X-ray Crystallography Data
The following table summarizes the hypothetical crystallographic data for this compound.
| Parameter | Value |
| Empirical formula | C₆H₉BrN₂S |
| Formula weight | 221.12 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 10.123(3) |
| c (Å) | 11.789(4) |
| β (°) | 105.21(1) |
| Volume (ų) | 973.4(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.510 |
| R-factor (%) | 3.5 |
| Goodness-of-fit on F² | 1.05 |
Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Degrees (°) |
| Br(1)-C(5) | 1.885(3) | N(1)-C(2)-N(2) | 121.5(2) |
| S(1)-C(2) | 1.745(3) | C(2)-N(1)-C(5) | 110.2(2) |
| S(1)-C(5) | 1.721(3) | N(1)-C(5)-C(4) | 115.8(2) |
| N(1)-C(2) | 1.315(4) | C(5)-C(4)-C(6) | 128.1(3) |
| N(1)-C(5) | 1.389(4) | S(1)-C(5)-Br(1) | 120.3(1) |
| C(4)-C(5) | 1.375(4) | ||
| C(4)-C(6) | 1.512(4) |
Spectroscopic Data Comparison
The following table presents the hypothetical spectroscopic data that would be expected for this compound, providing complementary information to the crystallographic data.
| Technique | Data | Interpretation |
| ¹H NMR | δ 7.10 (s, 2H, -NH₂), 3.15 (sept, 1H, -CH), 1.30 (d, 6H, -CH₃) | Confirms the presence of the amino group, the isopropyl group, and their respective chemical environments. The singlet for the amino protons suggests rapid exchange. |
| ¹³C NMR | δ 168.5 (C2), 148.2 (C4), 105.1 (C5), 28.7 (CH), 22.9 (CH₃) | Shows the chemical shifts for the three carbon atoms of the thiazole ring and the two carbons of the isopropyl group, consistent with the proposed structure. |
| Mass Spec (EI) | m/z (%): 222/220 (M⁺, 100/98), 207/205 (M⁺-CH₃, 45/43), 141 (M⁺-Br, 80) | The molecular ion peaks at m/z 220 and 222 with an approximate 1:1 ratio are characteristic of a compound containing one bromine atom.[3] Fragmentation patterns correspond to the loss of a methyl group and the bromine atom. |
Visualizing the Workflow
The following diagram illustrates the logical workflow from the synthesis of the target compound to its comprehensive structural validation.
Conclusion
While NMR and Mass Spectrometry are indispensable tools for routine characterization, single-crystal X-ray crystallography remains the gold standard for the unequivocal determination of a molecule's three-dimensional structure. The combination of these techniques provides a comprehensive and robust validation of the synthesized this compound, ensuring the structural integrity of the compound for further research and development activities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.
References
A Comparative Analysis of Novel Antimicrobial Agents Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with superior efficacy and modes of action that circumvent existing resistance mechanisms. This guide provides a comparative analysis of three promising novel antimicrobial compounds—Cystobactamids, Chelocardins, and Pre-methylenomycin C Lactone—against standard-of-care antibiotics. The data presented is compiled from recent preclinical studies and is intended to inform research and development efforts in the pursuit of next-generation antimicrobial therapies.
Data Presentation: Comparative Antimicrobial Efficacy
The in vitro efficacy of antimicrobial agents is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of the novel compounds against a panel of clinically relevant bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), compared to standard antibiotics.
Table 1: MIC (µg/mL) of Cystobactamids vs. Standard Antibiotics
| Microorganism | Cystobactamid (CN-DM-861) | Ciprofloxacin |
| Escherichia coli | Low MICs reported[1] | >90% resistance in some studies[1] |
| Klebsiella pneumoniae | High MICs reported[1] | - |
| Acinetobacter baumannii | - | 16[2] |
Table 2: MIC (µg/mL) of Chelocardins vs. Standard Antibiotics
| Microorganism | Chelocardin (CHD) | Amidochelocardin (CDCHD) | Tetracycline |
| Escherichia coli (ATCC 25922) | 2[3] | 2[3] | - |
| Klebsiella pneumoniae (ATCC 43816) | 1.25[3] | 5[3] | - |
| Tetracycline-Resistant Strains | Active[4][5] | Active[4][5] | Resistant |
Table 3: MIC (µg/mL) of Pre-methylenomycin C Lactone vs. Standard Antibiotics
| Microorganism | Pre-methylenomycin C Lactone | Vancomycin | Linezolid |
| Staphylococcus aureus (MRSA) | Strong activity reported[6][7] | Variable, resistance is a concern[8] | Clinically effective[8][9] |
| Enterococcus faecium (VRE) | Strong activity reported[6][7] | Resistant | Clinically effective |
Note: Specific MIC values for Pre-methylenomycin C Lactone are not yet widely published in comparative tables, but studies report it is over 100 times more active than its precursor, methylenomycin A, against various Gram-positive bacteria, including MRSA and VRE.[7][10]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, harmonized from the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]
Broth Microdilution Method for MIC Determination
This method determines the MIC of an antimicrobial agent by testing increasing concentrations (usually two-fold dilutions) against a standardized inoculum of a specific microorganism in a liquid medium.
1. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test bacterium grown on a suitable agar medium.
-
Antimicrobial Agent: A stock solution of the novel compound or standard antibiotic of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious bacteria.[11] For fastidious organisms, supplemented media such as MH-F broth (Mueller-Hinton with lysed horse blood and β-NAD) should be used.[11]
-
96-Well Microtiter Plates: Sterile, U- or V-bottom plates.
2. Inoculum Preparation:
-
Select several morphologically similar colonies from the fresh agar plate and transfer them to a tube containing a suitable broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Within 15 minutes of preparation, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
3. Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the antimicrobial stock solution in the appropriate broth directly in the 96-well plate.
-
The typical final volume in each well is 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[16]
-
Growth is indicated by turbidity, a pellet at the bottom of the well, or a "button" in round-bottom wells.[15]
-
The growth control well should show distinct turbidity. The sterility control should remain clear.
Mandatory Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Signaling Pathway: Mechanism of Action of Cystobactamids
Cystobactamids inhibit bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription.[17][18] By binding to the gyrase-DNA complex, cystobactamids stabilize the transient double-strand breaks, leading to a lethal accumulation of these breaks and subsequent cell death.[18]
Caption: Cystobactamids inhibit DNA gyrase, leading to bacterial cell death.
Signaling Pathway: Dual Mechanism of Action of Chelocardin
Chelocardin and its derivatives exhibit a unique dual mechanism of action. At lower concentrations, they act similarly to classical tetracyclines by inhibiting protein synthesis through binding to the bacterial ribosome.[19] At higher, clinically relevant concentrations, they primarily disrupt the bacterial cell membrane, causing depolarization and loss of integrity, which ultimately leads to cell death.[5][19] This dual action may slow the development of resistance.[5]
Caption: Chelocardin's dual mechanism: inhibiting protein synthesis and disrupting the cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Acinetobacter baumannii, Klebsiella pneumoniae and Elizabethkingia miricola isolated from wastewater have biodegradable activity against fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCENION GmbH - Novel Chelocardin Derivatives – resistance breaking atypical tetracyclines with broad-spectrum antibiotic activity [ascenion.de]
- 6. engineeringness.com [engineeringness.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Linezolid versus vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. unn.ua [unn.ua]
- 11. eucast: MIC determination [eucast.org]
- 12. eucast: AST of bacteria [eucast.org]
- 13. fda.report [fda.report]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. youtube.com [youtube.com]
- 16. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cystobactamid 507: Concise Synthesis, Mode of Action, and Optimization toward More Potent Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting Bacterial Gyrase with Cystobactamid, Fluoroquinolone, and Aminocoumarin Antibiotics Induces Distinct Molecular Signatures in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis of Thiazole Derivatives in Cancer Cell Lines
A guide for researchers on the potential anti-cancer activity of 5-Bromo-4-isopropylthiazol-2-amine and related compounds.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency of the compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole Derivative 5b | MCF-7 | 0.2 ± 0.01 | - | - |
| Thiazole Derivative 5k | MDA-MB-468 | 0.6 ± 0.04 | - | - |
| Thiazole Derivative 5g | PC-12 | 0.43 ± 0.06 | - | - |
| Thiazole Derivative 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Thiazole Derivative 4c | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Bis-Thiazole Derivative 5c | Hela | 0.0006 | - | - |
| Bis-Thiazole Derivative 5f | KF-28 (Ovarian) | 0.006 | - | - |
| N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine C27 | HeLa | 2.07 ± 0.88 | - | - |
| N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine C27 | A549 | 3.52 ± 0.49 | - | - |
| Plastoquinone Analogue AQ-12 | HCT-116 | 5.11 ± 2.14 | Cisplatin | 23.68 ± 6.81 |
| Plastoquinone Analogue AQ-12 | MCF-7 | 6.06 ± 3.09 | Cisplatin | 19.67 ± 5.94 |
Table 1: Comparative IC50 values of various thiazole derivatives against different cancer cell lines.[1][2][3][4][5]
Experimental Protocols
To evaluate the cytotoxicity of novel compounds like this compound, standardized assays are crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Cytotoxicity Assay Protocol
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well tissue culture plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
References
- 1. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 4. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for Thiazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, including antivirals, anticancer agents, and antibiotics.[1][2][3] Consequently, the development of efficient and selective methods for its functionalization is of paramount importance. Modern synthetic strategies have increasingly shifted from classical, multi-step syntheses to more atom-economical and sustainable transition-metal-catalyzed C-H bond functionalization.[4][5][6]
This guide provides an objective, data-driven comparison of the leading catalytic systems for thiazole functionalization, focusing on palladium, copper, nickel, and metal-free photoredox catalysis. We will examine their performance, regioselectivity, and substrate scope, supported by experimental data and detailed protocols to aid in the selection of the optimal system for a given synthetic challenge.
Core Comparison of Catalytic Systems
The choice of catalyst is the most critical factor in determining the site of functionalization on the thiazole ring. Different metals and catalytic cycles exploit distinct electronic properties of the heterocycle, leading to predictable and often complementary regioselectivity.
Palladium Catalysis: The Workhorse for C5-Arylation
Palladium catalysis is the most established and widely used method for the direct arylation of thiazoles. The system typically proceeds via an electrophilic palladation mechanism, favoring the most nucleophilic C5 position.[4]
-
Catalyst System: A standout advantage is the efficacy of simple, ligand-free palladium salts like Palladium(II) acetate (Pd(OAc)₂).[7][8] This approach is both economically and environmentally attractive as it avoids costly, complex ligands and reduces waste.[7]
-
Regioselectivity: Highly selective for the C5 position, with no side products from other positions typically observed.[7]
-
Performance: The ligand-free Pd(OAc)₂ system is remarkably efficient, enabling reactions with very low catalyst loadings (as low as 0.001 mol%) for activated aryl bromides.[7][8] It demonstrates good tolerance for a range of functional groups on the aryl bromide partner, including acetyl, nitro, and nitrile groups.[7] However, strongly deactivated or sterically hindered aryl bromides can lead to lower yields.[7][8]
Copper Catalysis: A Switch to C2-Functionalization
Copper-based systems offer a complementary approach to palladium, generally favoring functionalization at the more acidic C-H bonds of azoles.[4] This switch in selectivity is crucial for accessing different isomers.
-
Catalyst System: Typically employs copper(I) salts, such as copper(I) iodide (CuI), often in stoichiometric amounts.
-
Regioselectivity: In fused systems like imidazo[2,1-b]thiazole, switching from a palladium catalyst to a copper-mediated system directs the arylation to the C2/C3 positions on the imidazole side, away from the C5 position favored by palladium.[4] This change is attributed to a shift in the mechanistic pathway from electrophilic palladation to a base-promoted C-H metalation.[4]
-
Performance: Copper-catalyzed methods have been developed for various transformations, including the synthesis of thiazoles themselves through [3+1+1]-type condensation reactions.[9][10][11]
Nickel Catalysis: Expanding the Scope to Challenging Substrates
Nickel catalysis has recently emerged as a powerful alternative, particularly for its ability to activate more challenging and readily available coupling partners that are often unreactive in palladium-based systems.
-
Catalyst System: Modern nickel systems often utilize specific phosphine ligands, such as the DalPhos family (e.g., CyPAd-DalPhos), in combination with an air-stable Ni(II) precatalyst.[12] A dual-base system, such as BTPP/NaTFA, is often employed.[12]
-
Regioselectivity: These systems are highly effective for C2 functionalization of thiazoles and benzothiazoles.[12]
-
Performance: The primary advantage of nickel catalysis is its expanded substrate scope. It enables the efficient use of (hetero)aryl chlorides, pivalates, and tosylates as coupling partners, which are often more economical than the corresponding bromides and iodides.[12] This makes the methodology highly valuable for late-stage functionalization and industrial applications.
Photoredox Catalysis: A Metal-Free, Green Alternative
Visible-light photoredox catalysis represents a paradigm shift towards more sustainable and metal-free synthetic methods.[13] These reactions often proceed under mild conditions and can generate novel chemical bonds.
-
Catalyst System: Typically employs organic dyes, such as Eosin B, as the photocatalyst in the absence of an external oxidant.[14]
-
Regioselectivity & Reaction Type: This approach has been successfully applied to the direct C-H phosphorylation of thiazole derivatives at the C2 position with diarylphosphine oxides.[14]
-
Performance: The key benefits are the mild reaction conditions (room temperature, visible light) and the metal- and oxidant-free nature of the process. The only byproduct generated is molecular hydrogen, making it an exceptionally clean transformation.[14] The method is operationally simple and shows good functional group tolerance.[14]
Data Presentation: Performance Metrics
The following tables summarize the performance of representative catalytic systems for thiazole functionalization.
Table 1: Palladium-Catalyzed C5-Arylation of Thiazole Derivatives
| Entry | Thiazole Derivative | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Thiazole | 4-Bromobenzonitrile | Pd(OAc)₂ (0.1) | KOAc | DMA | 150 | 3 | 92 | [7] |
| 2 | 2-Methylthiazole | 4-Bromoacetophenone | Pd(OAc)₂ (0.1) | KOAc | DMA | 150 | 3 | 95 | [7] |
| 3 | Thiazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (0.01) | KOAc | DMA | 150 | 5 | 89 | [8] |
| 4 | 2,4-Dimethylthiazole | 4-Bromotoluene | Pd(OAc)₂ (1) | KOAc | DMA | 150 | 16 | 78 |[7] |
Table 2: Nickel-Catalyzed C2-Arylation of Benzothiazole
| Entry | Azole | Aryl Halide/Pivalate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | Benzothiazole | 4-Chlorotoluene | NiCl₂ | CyPAd-DalPhos | BTPP/NaTFA | Dioxane | 120 | 24 | 93 | [12] |
| 2 | Benzothiazole | Phenyl pivalate | NiCl₂ | CyPAd-DalPhos | BTPP/NaTFA | Dioxane | 120 | 24 | 91 | [12] |
| 3 | Thiazole | 4-Chloroanisole | NiCl₂ | CyPAd-DalPhos | BTPP/NaTFA | Dioxane | 120 | 24 | 85 |[12] |
Table 3: Photoredox-Catalyzed C2-Phosphorylation of Thiazoles
| Entry | Thiazole Derivative | Phosphine Oxide | Catalyst (mol%) | Base | Solvent | Irradiation | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Benzothiazole | Diphenylphosphine oxide | Eosin B (5) | DBU | CH₃CN | Blue LEDs | 24 | 91 | [14] |
| 2 | 2-Methylbenzothiazole | Diphenylphosphine oxide | Eosin B (5) | DBU | CH₃CN | Blue LEDs | 24 | 89 | [14] |
| 3 | 4-Chlorobenzothiazole | Diphenylphosphine oxide | Eosin B (5) | DBU | CH₃CN | Blue LEDs | 24 | 85 |[14] |
Experimental Protocols
Protocol 1: General Procedure for Ligand-Free Palladium-Catalyzed C5-Arylation[7]
-
To an oven-dried Schlenk tube under an argon atmosphere, add the thiazole derivative (1.0 mmol), the aryl bromide (1.1 mmol), Pd(OAc)₂ (0.001-0.01 mmol, 0.1-1.0 mol%), and potassium acetate (KOAc, 2.0 mmol).
-
Add anhydrous N,N-dimethylacetamide (DMA, 3 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for the time indicated (typically 3-16 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiazole.
Protocol 2: General Procedure for Nickel-Catalyzed C2-Arylation[12]
-
In a nitrogen-filled glovebox, add NiCl₂(CyPAd-DalPhos) (0.03 mmol, 3 mol%), the (benz)azole (1.0 mmol), the aryl halide or pivalate (1.2 mmol), and sodium trifluoroacetate (NaTFA, 0.3 mmol) to a vial.
-
Add anhydrous dioxane (1.0 mL) followed by tert-butylimino-tri(pyrrolidino)phosphorane (BTPP, 0.3 mmol, 2.0 M in THF).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a heating block and stir at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the target 2-arylazole.
Protocol 3: General Procedure for Photoredox C-H Phosphorylation[14]
-
To a reaction tube, add the thiazole derivative (0.2 mmol), diarylphosphine oxide (0.24 mmol), Eosin B (0.01 mmol, 5 mol%), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.4 mmol).
-
Add anhydrous acetonitrile (CH₃CN, 2 mL).
-
Seal the tube and degas the solution with argon for 15 minutes.
-
Place the reaction tube approximately 5 cm from a blue LED lamp.
-
Irradiate the mixture at room temperature with stirring for 24 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to obtain the 2-phosphorylated thiazole derivative.
Visualizations
Caption: General experimental workflow for catalytic C-H functionalization of thiazoles.
Caption: Logic diagram illustrating catalyst-dependent regioselectivity in thiazole functionalization.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuey.net [kuey.net]
- 4. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DalPhos/Nickel-Catalyzed C2-H Arylation of 1,3-Azoles Using a Dual-Base System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-Coupling Hydrogen Evolution by Visible Light Photocatalysis Toward C(sp(2))-P Formation: Metal-Free C-H Functionalization of Thiazole Derivatives with Diarylphosphine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates. Understanding the pharmacokinetic (PK) profile of these derivatives is crucial for their development and optimization as therapeutic agents. This guide provides a comparative overview of the pharmacokinetic properties of several key thiazole derivatives, supported by experimental data and detailed methodologies.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of selected thiazole-containing drugs, offering a comparative snapshot of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Derivative | Class | Bioavailability (%) | Tmax (h) | Half-life (t½) (h) | Volume of Distribution (Vd) (L) | Plasma Protein Binding (%) | Primary Metabolism | Primary Excretion |
| Dasatinib | Kinase Inhibitor | ~14-34 | 0.5 - 6 | 3 - 5 | 2505 | ~96 | CYP3A4 | Feces |
| Febuxostat | Xanthine Oxidase Inhibitor | ~85 | 1 - 1.5 | ~2 (initial), 9.4 (terminal) | ~50 | ~99.2 | Oxidation & Glucuronidation | Urine & Feces |
| Ritonavir | Protease Inhibitor | Not specified | 2 - 4 | 3 - 5 | ~20-30 | ~98-99 | CYP3A4, CYP2D6 | Feces |
| Pramipexole | Dopamine Agonist | >90 | ~2 | 8 - 12 | ~500 | ~15 | Negligible | Urine (unchanged) |
| BIT-15-67 | Thiazolidinedione (anticancer) | 7% (male rats), 38% (female rats) | - | Shorter in males | High tissue distribution | Moderate (mouse & rat) | Phase II metabolism likely | - |
| Thiazole Benzenesulfonamide (Compound 1) | β3-Adrenergic Agonist | 17% (rat), 27% (dog), 4% (monkey) | - | - | - | - | Hepatic first-pass | - |
| Thiazole Benzenesulfonamide Prodrug (Compound 3) | β3-Adrenergic Agonist | 56% (monkey) | - | - | - | - | - | - |
Note: Pharmacokinetic parameters can vary based on species, dose, and individual patient factors. The data presented here is for general comparative purposes.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
-
Test System Preparation: Liver microsomes or cryopreserved hepatocytes from human or relevant preclinical species (e.g., rat, dog, mouse) are used. The protein concentration of the microsomal suspension is determined.
-
Incubation: The test compound (typically at a concentration of 1-10 µM) is incubated with the liver microsomes or hepatocytes in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The metabolic reaction is initiated by adding a cofactor mix, most commonly NADPH for Phase I metabolism.
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To predict the intestinal absorption of a drug candidate by measuring its transport across a monolayer of human intestinal epithelial cells (Caco-2).[6][7][8][9][10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
The culture medium is replaced with a transport buffer.
-
The test compound is added to the apical (donor) side of the monolayer to assess absorption (A to B transport). To assess efflux, the compound is added to the basolateral (receiver) side (B to A transport).
-
The plate is incubated at 37°C with gentle shaking.
-
-
Sampling: Samples are taken from the receiver compartment at specified time points.
-
Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target sites.[11][12][13][14][15]
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of individual wells divided by a semipermeable membrane with a molecular weight cutoff that allows free drug to pass through but retains proteins and protein-bound drug.
-
Sample Preparation: The test compound is added to plasma from the desired species (e.g., human, rat).
-
Dialysis: The plasma containing the test compound is placed in one chamber of the RED device, and a buffer solution is placed in the other chamber.
-
Equilibrium: The device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-24 hours) to allow the free drug to reach equilibrium across the membrane.
-
Sample Collection: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is measured by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as 100% minus the unbound percentage.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.
Methodology: [8][9][16][17][18]
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Cannulation (Optional but Recommended): For serial blood sampling from a single animal, a cannula may be surgically implanted into the jugular or carotid artery.
-
Dosing: The test compound is administered to the rats, typically via oral gavage (for oral bioavailability) or intravenous injection (to determine clearance and volume of distribution). Animals are usually fasted overnight before oral administration.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), CL (Clearance), Vd (Volume of Distribution), and t½ (Half-life). Bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizations
Experimental Workflow for Pharmacokinetic Profiling
Caption: A typical experimental workflow for determining the pharmacokinetic profile of a drug candidate.
PI3K/AKT/mTOR Signaling Pathway Inhibition by Thiazole Derivatives
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain anticancer thiazole derivatives.[7]
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 5. lar.fsu.edu [lar.fsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpionline.org [jpionline.org]
- 11. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 12. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.unsw.edu.au [research.unsw.edu.au]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Confirming Target Engagement of 5-Bromo-4-isopropylthiazol-2-amine Derivatives: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a novel compound interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to confirm the target engagement of 5-Bromo-4-isopropylthiazol-2-amine derivatives, a class of compounds often investigated for their kinase inhibitory activity. Here, we focus on their engagement with Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, and compare their hypothetical performance with the well-characterized CDK inhibitor, Dinaciclib.
This guide will delve into the methodologies of three widely used target engagement assays: a cellular, in-situ assay (NanoBRET™), a label-free cellular assay (Cellular Thermal Shift Assay - CETSA), and a biophysical, in-vitro assay (Surface Plasmon Resonance - SPR). Detailed experimental protocols are provided to facilitate the practical application of these techniques in the laboratory.
Comparative Analysis of Target Engagement Methods
The selection of a target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the desired information (e.g., intracellular vs. in-vitro binding, affinity, or residence time). The following table summarizes hypothetical quantitative data for a representative this compound derivative targeting CDK2, compared to the known inhibitor Dinaciclib.
| Assay Type | Method | Parameter Measured | This compound Derivative (Hypothetical) | Dinaciclib (Reference) |
| Cellular | NanoBRET™ Target Engagement | Intracellular IC50 | 85 nM | 25 nM |
| Cellular | Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | + 4.2 °C | + 5.5 °C |
| Biophysical | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 50 nM | 15 nM |
| Biochemical | ADP-Glo™ Kinase Assay | Enzymatic IC50 | 60 nM | 10 nM |
Signaling Pathway and Experimental Workflows
To understand the context of CDK2 inhibition, it is essential to visualize its role in the cell cycle signaling pathway.
Caption: Simplified CDK2 signaling pathway leading to S-phase entry.
The general workflow for confirming target engagement involves a multi-faceted approach, starting from biochemical assays and progressing to more physiologically relevant cellular assays.
Caption: General workflow for confirming target engagement of a novel inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[1][2]
Materials:
-
HEK293 cells
-
CDK2-NanoLuc® Fusion Vector and Cyclin E1 Expression Vector[1]
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-10[1]
-
Test compound (this compound derivative) and reference compound (Dinaciclib)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
384-well white assay plates
-
BRET-capable plate reader
Protocol:
-
Cell Preparation: Co-transfect HEK293 cells with CDK2-NanoLuc® Fusion Vector and Cyclin E1 Expression Vector. After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Assay Setup: Seed the transfected cells into 384-well plates.
-
Tracer Addition: Pre-treat the cells with NanoBRET™ Tracer K-10 at the recommended concentration.[1]
-
Compound Treatment: Add serial dilutions of the test and reference compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C in a CO2 incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Data Acquisition: Measure the BRET signal on a plate reader capable of detecting donor (460 nm) and acceptor (618 nm) wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[3][4]
Materials:
-
A2780 ovarian carcinoma cells (or other suitable cell line)
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
Test compound and reference compound
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against CDK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment: Treat cultured A2780 cells with the test or reference compound at a desired concentration (e.g., 10 µM) or vehicle for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to new tubes and determine the protein concentration.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for CDK2.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble CDK2 relative to the unheated control against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures the binding kinetics and affinity of a small molecule to an immobilized protein target in real-time.[5][6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CDK2/Cyclin A protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compound and reference compound
-
Regeneration solution (if necessary)
Protocol:
-
Protein Immobilization: Immobilize the recombinant CDK2/Cyclin A protein onto the sensor chip surface via amine coupling. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Assay Setup: Prepare serial dilutions of the test and reference compounds in the running buffer.
-
Binding Measurement: Inject the compound solutions over the sensor surface at a constant flow rate. The association phase is followed by a dissociation phase where only the running buffer flows over the surface.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain sensorgrams representing the specific binding. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
By employing a combination of these robust methodologies, researchers can confidently confirm the target engagement of this compound derivatives and similar compounds, providing a solid foundation for further preclinical and clinical development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. promega.com [promega.com]
- 3. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
A Comparative Guide to Thiazole Synthesis: Benchmarking a Novel Copper-Catalyzed Method Against Established Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of the thiazole core is a cornerstone of creating novel therapeutics. This guide provides an objective comparison of a modern copper-catalyzed thiazole synthesis with traditional methods, namely the Hantzsch and Cook-Heilbron syntheses, alongside a microwave-assisted variation of the Hantzsch reaction. The performance of each method is evaluated based on experimental data for yield, reaction time, and conditions, offering a clear benchmark for selecting the optimal synthetic route.
The thiazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs. Its synthesis has been a subject of extensive research, leading to the development of various methodologies. This guide focuses on a comparative analysis of four key methods: the classic Hantzsch and Cook-Heilbron syntheses, a modern microwave-assisted Hantzsch approach, and a novel copper-catalyzed synthesis from oximes.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for the synthesis of representative thiazole derivatives using the four selected methods. This allows for a direct comparison of their efficiency and reaction parameters.
Table 1: Synthesis of 2-amino-4-phenylthiazole via Hantzsch Synthesis
| Parameter | Value | Reference |
| Reactants | 2-bromoacetophenone, Thiourea | [1] |
| Solvent | Methanol | [1] |
| Temperature | 100°C (Hot plate setting) | [1] |
| Reaction Time | 30 minutes | [1] |
| Yield | 99% (crude) | [1] |
Table 2: Microwave-Assisted Hantzsch Synthesis of a Complex Thiazole Derivative
| Parameter | Value | Reference |
| Reactants | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | [2] |
| Solvent | Methanol | [2] |
| Temperature | 90°C | [2] |
| Reaction Time | 30 minutes | [2] |
| Yield | 95% | [2] |
Table 3: Cook-Heilbron Synthesis of 2-methyl-5-aminothiazole
| Parameter | Value | Reference |
| Reactants | Aminoacetonitrile, Ethyldithioacetate | [3] |
| Solvent | Not specified (typically mild, aqueous conditions) | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | Not specified | [3] |
| Yield | Not specified | [3] |
Note: The Cook-Heilbron synthesis is characterized by its mild conditions. While specific yields and reaction times for this exact transformation were not detailed in the cited secondary source, the method is known for providing good yields.
Table 4: Copper-Catalyzed Synthesis of 4-phenylthiazole
| Parameter | Value | Reference |
| Reactants | Acetophenone oxime, Acetic anhydride, Potassium thiocyanate | [3][4] |
| Catalyst | Copper(I) iodide (CuI) | [3] |
| Solvent | Toluene | [3] |
| Temperature | 120°C | [5] |
| Reaction Time | 24 hours | [5] |
| Yield | 81% | [3] |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are the procedures for the key experiments cited in this guide.
Protocol 1: Hantzsch Synthesis of 2-amino-4-phenylthiazole[2]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Collect the solid and allow it to air dry to yield the crude product.
Protocol 2: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[3]
-
In a specialized microwave test tube, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and a substituted thiourea.
-
Add methanol as the solvent.
-
Heat the mixture in a microwave reactor at 90°C for 30 minutes under a pressure of 250 psi.
-
After the reaction is complete, the product is isolated. The product is noted to be insoluble in common organic solvents but soluble in DMF or DMSO.
Protocol 3: General Procedure for Cook-Heilbron Synthesis of 5-aminothiazoles[4]
-
The synthesis involves the reaction of an α-aminonitrile or an aminocyanoacetate with a dithioacid, carbon disulfide, carbon oxysulfide, or an isothiocyanate.
-
The reaction is typically carried out at room temperature under mild or aqueous conditions.
-
For the synthesis of 2-methyl-5-aminothiazole, aminoacetonitrile is reacted with ethyldithioacetate.[3]
Protocol 4: Copper-Catalyzed Synthesis of Thiazoles from Oximes[4][5]
-
To a reaction vessel, add the oxime, anhydride, and potassium thiocyanate (KSCN).
-
Add Copper(I) iodide (CuI) as the catalyst.
-
Add toluene as the solvent.
-
Heat the reaction mixture at 120°C for 24 hours under a nitrogen atmosphere.
-
After the reaction is complete, the product is isolated and purified.
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further clarify the chemical transformations and the comparative workflow, the following diagrams are provided.
References
- 1. library-search.imperial.ac.uk [library-search.imperial.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Efficacy of Thiazole Derivatives Against Resistant Bacterial Strains: A Comparative Overview
A comprehensive review of existing literature reveals a significant gap in research specifically detailing the efficacy of 5-Bromo-4-isopropylthiazol-2-amine derivatives against resistant bacterial strains. While the broader class of thiazole derivatives has demonstrated considerable promise as a source of novel antimicrobial agents, specific data on the named compound and its direct analogues, including minimum inhibitory concentrations (MICs) against resistant pathogens and detailed experimental protocols, remains largely unpublished in accessible scientific literature. This guide, therefore, provides a comparative overview of structurally related bromo-thiazole and other thiazole derivatives to offer insights into their potential antibacterial activities.
The persistent rise of antibiotic-resistant bacteria necessitates the exploration of new chemical scaffolds for antimicrobial drug development. Thiazole-based compounds have emerged as a promising area of research, with numerous studies highlighting their activity against a range of Gram-positive and Gram-negative bacteria, including challenging resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Antibacterial Activity of Thiazole Derivatives
While specific data for this compound derivatives is not available, studies on other substituted thiazole compounds provide a basis for understanding their potential. The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a bacterium.
| Derivative Class | Bacterial Strain | MIC Range (µg/mL) | Reference Compound(s) |
| Thiazole Aminoguanidines | MRSA | 4 - 8 | Norfloxacin (64 µg/mL)[1] |
| E. coli | Not specified | ||
| 2-(5-Methylthiazol-2-ylimino)thiazolidin-4-ones | MRSA | 29.8 - 433.5 µM | Ampicillin, Streptomycin |
| E. coli (resistant) | 29.8 - 433.5 µM | Ampicillin, Streptomycin | |
| P. aeruginosa (resistant) | 29.8 - 433.5 µM | Ampicillin, Streptomycin | |
| Novel 2-amino-thiazole derivatives | S. aureus | 50 - 200 | Not specified[2] |
| S. agalactiae | 25 - 100 | Not specified[2] | |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus | 16.1 µM | Norfloxacin |
| E. coli | 16.1 µM | Norfloxacin |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and enable comparison across studies, detailed experimental protocols are essential. The following outlines a general methodology for antibacterial susceptibility testing commonly employed in the evaluation of novel antimicrobial compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound derivatives is unknown. However, research on other thiazole-based antibacterials suggests several potential targets within the bacterial cell. Understanding these mechanisms is crucial for rational drug design and overcoming resistance.
One common target for thiazole derivatives is DNA gyrase , an essential enzyme in bacteria responsible for supercoiling DNA.[3][4][5][6] Inhibition of DNA gyrase disrupts DNA replication and repair, leading to bacterial cell death.
Another potential target is the bacterial cell wall synthesis pathway .[3] Some thiazole compounds have been shown to inhibit enzymes like MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
The workflow for investigating the mechanism of action of a novel antibacterial compound is depicted below.
A hypothetical signaling pathway illustrating the inhibition of bacterial DNA gyrase by a thiazole derivative is presented below.
Conclusion
While the specific compound class of this compound derivatives remains uncharacterized in the public domain regarding its efficacy against resistant bacteria, the broader family of thiazole derivatives continues to be a fertile ground for the discovery of new antibacterial agents. The available data on related compounds suggest that this chemical scaffold has the potential to yield potent inhibitors of bacterial growth, possibly through mechanisms such as the inhibition of DNA gyrase or cell wall biosynthesis. Further research is imperative to synthesize and evaluate this compound derivatives to determine their specific antimicrobial profile, mechanism of action, and potential for future development as therapeutic agents against multidrug-resistant pathogens.
References
- 1. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
